molecular formula C16H13N B6616147 1-(4-Biphenylyl)cyclopropanecarbonitrile CAS No. 92855-14-6

1-(4-Biphenylyl)cyclopropanecarbonitrile

Cat. No.: B6616147
CAS No.: 92855-14-6
M. Wt: 219.28 g/mol
InChI Key: XEVZEABICZWQBJ-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)cyclopropanecarbonitrile is a specialized chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates two structurally significant components: a biphenyl system and a cyclopropanecarbonitrile group. The biphenyl moiety is a privileged structure in drug design, known for its ability to participate in π-π interactions and contribute to molecular rigidity, which can enhance binding affinity to biological targets . The cyclopropane ring is a valuable scaffold in pharmaceutical research due to its unique properties, including ring strain, defined conformational rigidity, and strong C–H bonds. Incorporating a cyclopropane ring can lead to enhanced metabolic stability, improved binding potency, and increased brain permeability in drug candidates . Furthermore, the carbonitrile group serves as a versatile synthetic handle for further chemical transformations or can be hydrolyzed to a carboxylic acid for amide coupling, making it a key functional group for constructing diverse compound libraries . As such, this compound is an ideal intermediate for researchers synthesizing novel molecules for probing biological pathways or screening for therapeutic agents. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(4-phenylphenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-12-16(10-11-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVZEABICZWQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92855-14-6
Record name 1-(BIPHENYL-4-YL)-CYCLOPROPANECARBONITRILE
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Foundational & Exploratory

1-(4-Biphenylyl)cyclopropanecarbonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group is a highly valuable structural motif in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic properties of drug candidates.[1][2] The unique electronic and conformational properties of the three-membered ring can lead to favorable interactions with biological targets.[1] this compound represents a key scaffold that combines the rigid cyclopropane core with a biphenyl moiety, a common feature in pharmacologically active molecules. This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, drawing upon established and reliable chemical transformations. The methodologies described herein are designed to be both scalable and adaptable, providing a solid foundation for further research and development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a disconnection of the cyclopropane ring. A well-established method for the formation of cyclopropanes is the reaction of an alkene with a carbene or carbene equivalent. This leads to the identification of 4-vinylbiphenyl as a key starting material, which is commercially available or can be readily synthesized. The nitrile-bearing one-carbon unit can be introduced via a nucleophilic cyclopropanation strategy.

G This compound This compound 4-Vinylbiphenyl + [CHCN] 4-Vinylbiphenyl + [CHCN] This compound->4-Vinylbiphenyl + [CHCN] Cyclopropanation [CHCN] [CHCN] Bromoacetonitrile Bromoacetonitrile [CHCN]->Bromoacetonitrile Precursor 4-Vinylbiphenyl 4-Vinylbiphenyl 4-Bromobiphenyl + Ethylene 4-Bromobiphenyl + Ethylene 4-Vinylbiphenyl->4-Bromobiphenyl + Ethylene Heck Coupling

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves a two-step sequence starting from commercially available 4-bromobiphenyl. The first step is a Heck coupling to introduce the vinyl group, followed by a base-mediated cyclopropanation with bromoacetonitrile.

G cluster_0 Step 1: Heck Coupling cluster_1 Step 2: Cyclopropanation 4-Bromobiphenyl Heck_Reaction Pd(OAc)2, P(o-tolyl)3 Et3N, 100 °C 4-Bromobiphenyl->Heck_Reaction Ethylene Ethylene Ethylene->Heck_Reaction 4-Vinylbiphenyl Heck_Reaction->4-Vinylbiphenyl Cyclopropanation_Reaction NaH, DMSO rt 4-Vinylbiphenyl->Cyclopropanation_Reaction Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Cyclopropanation_Reaction Product This compound Cyclopropanation_Reaction->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Vinylbiphenyl via Heck Coupling

The Heck reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the vinylation of aryl halides. This reaction typically employs a palladium catalyst and a base.

Reaction and Mechanism

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylarene and regenerate the catalyst.

Experimental Protocol
  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagents:

    • 4-Bromobiphenyl

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

    • Triethylamine (Et₃N)

    • Dimethylformamide (DMF), anhydrous

    • Ethylene gas

  • Procedure:

    • To the reaction flask, add 4-bromobiphenyl (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMF and Et₃N (2.0 eq).

    • Bubble ethylene gas through the stirred solution for 15 minutes.

    • Heat the reaction mixture to 100 °C under an ethylene atmosphere (balloon).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield 4-vinylbiphenyl.

Data Summary
ParameterValue
Catalyst Pd(OAc)₂ / P(o-tolyl)₃
Base Triethylamine
Solvent DMF
Temperature 100 °C
Typical Yield 80-95%

Step 2: Synthesis of this compound

The second step involves the cyclopropanation of 4-vinylbiphenyl with a suitable C1 synthon bearing a nitrile group. A common method for this transformation is the base-mediated reaction with bromoacetonitrile. This reaction is a variation of the Michael-initiated ring closure (MIRC) reaction.

Reaction and Mechanism

Sodium hydride, a strong base, deprotonates bromoacetonitrile to form a carbanion. This carbanion then acts as a nucleophile and adds to the double bond of 4-vinylbiphenyl in a Michael addition fashion. The resulting intermediate undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring and eliminate the bromide ion.

G cluster_0 Mechanism of Cyclopropanation Start Br-CH2-CN + NaH -> [Br-CH(-)-CN]Na(+) + H2 Michael_Addition [Br-CH(-)-CN] + Ar-CH=CH2 -> Ar-CH(-)-CH2-CH(Br)-CN Start->Michael_Addition Michael Addition Ring_Closure Ar-CH(-)-CH2-CH(Br)-CN -> this compound + Br(-) Michael_Addition->Ring_Closure Intramolecular SN2

Caption: Simplified mechanism of the base-mediated cyclopropanation.

Experimental Protocol
  • Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents:

    • 4-Vinylbiphenyl

    • Bromoacetonitrile

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • To the reaction flask, add NaH (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.

    • Add anhydrous DMSO to the flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • In the dropping funnel, prepare a solution of 4-vinylbiphenyl (1.0 eq) and bromoacetonitrile (1.1 eq) in anhydrous DMSO.

    • Add the solution from the dropping funnel dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford this compound.

Data Summary
ParameterValue
Base Sodium Hydride (NaH)
Solvent DMSO
Temperature 0 °C to room temperature
Typical Yield 60-80%

Characterization

The identity and purity of the synthesized this compound and the intermediate 4-vinylbiphenyl should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: The presence of the nitrile group (C≡N) in the final product will be indicated by a characteristic absorption band around 2240 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the product.

  • Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are useful for monitoring the progress of the reactions and assessing the purity of the products.

Conclusion

This technical guide outlines a robust and scientifically sound two-step pathway for the synthesis of this compound. The described methodology utilizes well-established and reliable reactions, namely the Heck coupling and a base-mediated cyclopropanation. The detailed experimental protocols and mechanistic insights provide a solid foundation for researchers in organic synthesis and drug discovery to produce this valuable chemical entity. The modularity of this synthetic route also offers opportunities for the preparation of a diverse range of analogs by varying the starting aryl halide and the cyclopropanating agent.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Carreira, E. M., et al. (2023, April 22). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Smith, A. D., et al. (n.d.). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature.
  • Fasan, R., et al. (2019, May 17). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. University of Rochester.
  • Lonardi, G., et al. (2024, May 21). Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. ResearchGate.
  • Lin, S., et al. (n.d.). Synthesis of drug intermediate and analogs. ResearchGate.
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  • Organic Syntheses. (n.d.). bicyclopropylidene.
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  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
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  • Wessjohann, L. A., et al. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Lin, S., et al. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC.
  • Google Patents. (n.d.). WO2003037848A1 - Method for the production of biphenyl-4-carbonitrile.
  • Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde.
  • Marco, J., et al. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
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Sources

1-(4-Biphenylyl)cyclopropanecarbonitrile: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, structurally constrained carbocycles play a pivotal role in dictating molecular conformation and metabolic stability. 1-(4-Biphenylyl)cyclopropanecarbonitrile (CAS: 92855-14-6) represents a highly valuable, sterically constrained intermediate [1]. By fusing a rigid cyclopropane ring with a lipophilic biphenyl system and a versatile nitrile handle, this molecule serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors and inflammatory pathways.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind its synthetic methodologies, explore its physicochemical profile, and provide field-proven, self-validating protocols for its generation and downstream functionalization.

Physicochemical Profiling

Understanding the fundamental properties of this compound is essential for predicting its behavior in biphasic reactions and chromatographic purifications. The cyclopropane ring introduces significant


-character to the carbon-carbon bonds, subtly altering the electronic environment of the adjacent nitrile group [2].
Table 1: Quantitative Chemical & Physical Data
PropertyValueStructural Implication
Chemical Name This compound-
CAS Registry Number 92855-14-6-
Molecular Formula C₁₆H₁₃NHigh lipophilicity (LogP ~3.8-4.2)
Molecular Weight 219.28 g/mol Ideal fragment size for API synthesis
Topological Polar Surface Area (tPSA) 23.8 ŲExcellent membrane permeability profile
MDL Number MFCD19692087-
Physical State Solid (White to off-white powder)Stable at room temperature; light-sensitive over time [5]

Mechanistic Synthesis & Process Chemistry

The most robust and scalable method for synthesizing 1-arylcyclopropanecarbonitriles is the


-dialkylation of the corresponding arylacetonitrile using 1,2-dibromoethane [3, 4]. While strong bases like Sodium Hydride (NaH) in anhydrous THF can be used, Phase-Transfer Catalysis (PTC)  is vastly superior for scale-up due to its operational safety, avoidance of strictly anhydrous conditions, and excellent kinetic control.
Experimental Protocol: Phase-Transfer Catalyzed -Dialkylation

Objective: High-yield synthesis of this compound via a biphasic


 cascade.

Reagents:

  • 4-Biphenylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.3 eq)

  • 50% Aqueous NaOH (8.0 eq)

  • Benzyltriethylammonium chloride (TEBAC) (0.05 eq)

  • Toluene (Solvent, 10 volumes)

Step-by-Step Methodology:

  • Biphasic Setup: Charge a reactor with 4-biphenylacetonitrile and toluene. Add the TEBAC catalyst.

    • Causality: TEBAC is a quaternary ammonium salt that shuttles the hydroxide ion (

      
      ) from the aqueous phase into the organic phase as a lipophilic ion pair. Toluene is chosen because it solubilizes the starting material and the intermediate, preventing premature precipitation.
      
  • Electrophile Introduction: Add 1,2-dibromoethane to the organic layer at room temperature.

  • Base Addition (Exothermic Control): Slowly add the 50% aqueous NaOH under vigorous mechanical stirring (>600 rpm).

    • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers. The 50% concentration is critical; a highly concentrated NaOH solution minimizes the hydration sphere around the hydroxide ion, significantly increasing its basicity in the organic phase.

  • Cyclization Cascade: Heat the mixture to 60 °C for 6-8 hours. The reaction proceeds via initial monoalkylation. The subsequent intramolecular cyclization is extremely rapid due to the favorable Thorpe-Ingold effect (steric compression forcing the reactive ends together) and the high acidity of the remaining benzylic proton.

  • Quench & Extraction: Cool to 20 °C. Dilute with deionized water to dissolve the precipitated NaBr salts. Separate the phases and extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to afford the pure product.
    

SynthesisWorkflow A 4-Biphenylacetonitrile + 1,2-Dibromoethane B Phase Transfer Catalyst (TEBAC, 50% NaOH) A->B C Biphasic Reaction (Vigorous Stirring, 60°C) B->C Alkylation 1 & 2 D Aqueous Workup & Extraction (EtOAc) C->D E This compound (Purified via Crystallization) D->E Isolation

Caption: Workflow for the PTC-mediated synthesis of this compound.

Reactivity and Downstream Applications

The nitrile group on the cyclopropane ring is sterically hindered but electronically activated, making it a versatile hub for generating diverse pharmacophores.

A. Hydrolysis to Carboxylic Acids

Converting the nitrile to 1-(4-biphenylyl)cyclopropanecarboxylic acid requires forcing conditions due to the steric bulk of the biphenyl and cyclopropyl groups shielding the nitrile carbon. Standard aqueous hydrolysis often stalls at the primary amide stage.

  • Protocol: Reflux the nitrile in a solution of KOH in ethylene glycol at 150 °C for 24 hours. The high boiling point of ethylene glycol provides the thermal energy required to overcome the steric activation barrier [4].

B. Reduction to Primary Amines

Reduction yields 1-(4-biphenylyl)cyclopropylmethanamine, a highly prized motif for synthesizing GPCR ligands and monoamine reuptake inhibitors.

  • Protocol: Treat the nitrile with Lithium Aluminum Hydride (

    
    ) in anhydrous THF at 0 °C, followed by warming to reflux. The rigid cyclopropane ring restricts the conformational flexibility of the resulting amine, often leading to enhanced receptor subtype selectivity in pharmacological applications.
    

Reactivity Core This compound Hydrolysis Strong Base Hydrolysis (KOH, Ethylene Glycol, 150°C) Core->Hydrolysis Reduction Hydride Reduction (LiAlH4, THF, Reflux) Core->Reduction Acid 1-(4-Biphenylyl)cyclopropanecarboxylic acid (Anti-inflammatory / API Intermediate) Hydrolysis->Acid Amine 1-(4-Biphenylyl)cyclopropylmethanamine (CNS / GPCR Ligand Core) Reduction->Amine

Caption: Primary synthetic divergence pathways for downstream API development.

Analytical Characterization & Validation

A hallmark of a robust chemical process is its ability to be self-validating. To ensure the integrity of the synthesized this compound, researchers must rely on specific analytical markers:

  • TLC Monitoring: The transformation from 4-biphenylacetonitrile to the cyclopropanated product results in a distinct loss of polarity. On silica gel (Hexanes/EtOAc 8:2), the starting material (

    
     ~0.3) will disappear, replaced by a faster-running spot (
    
    
    
    ~0.6).
  • ¹H-NMR Spectroscopy (CDCl₃): The most definitive proof of successful cyclopropanation is the complete disappearance of the benzylic

    
     singlet (typically around 
    
    
    
    3.7 ppm in the starting material) and the emergence of two distinct, symmetrical multiplets in the highly shielded upfield region (
    
    
    1.3 - 1.8 ppm), integrating for 4 protons. These represent the
    
    
    bridge of the newly formed cyclopropane ring [3].
  • FT-IR Spectroscopy: The sharp, weak nitrile (

    
    ) stretch will shift slightly but remain present around 2230 
    
    
    
    , confirming that the functional group survived the strongly basic alkylation conditions intact.

References

  • Accela ChemBio. "this compound (CAS 92855-14-6) Product Search." Accela ChemBio. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Cyclopropanecarbonitrile | C4H5N | CID 79637." PubChem Database. URL: [Link]

  • Organic Syntheses. "2-Step Synthesis of Cycloalkyl Arenes from Readily Available Benzyl Cyanides." Organic Syntheses, Vol. 95, 2018. URL: [Link]

  • ChemBK. "30932-41-3 - Physico-chemical Properties of Biphenyl-cyclopropane derivatives." ChemBK. URL: [Link]

1-(4-Biphenylyl)cyclopropanecarbonitrile (CAS 92855-14-6): Synthesis, Mechanisms, and Applications in Neuropsychiatric Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Biphenylyl)cyclopropanecarbonitrile (CAS: 92855-14-6) is a highly specialized cyclopropanecarbonitrile derivative featuring a biphenyl group at the 1-position[1]. In modern medicinal chemistry, this compound serves as a critical structural building block (synthon) for the synthesis of complex active pharmaceutical ingredients (APIs). It is primarily utilized as a precursor for 1-aryl-3-azabicyclo[3.1.0]hexanes and 1-arylcyclopropylamines[2]. These downstream derivatives are heavily investigated for their potent activity as broad-spectrum antidepressants (acting as triple monoamine reuptake inhibitors) and as epigenetic modulators targeting Lysine-specific demethylase 1 (LSD1) in oncology[2].

Physicochemical Properties

To facilitate analytical verification and material handling during synthetic workflows, the core physicochemical properties of this compound are summarized below[3]:

PropertyValue
Chemical Name This compound
CAS Registry Number 92855-14-6
Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
Monoisotopic Mass 219.1048 Da
Structural Class 1-Arylcyclopropanecarbonitrile
Known Patent Hits >30 documented applications

Mechanistic Role in Drug Design

The integration of the 1-arylcyclopropyl scaffold into drug candidates is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements engineered to optimize pharmacodynamics and pharmacokinetics.

  • Conformational Restriction: The rigid three-membered cyclopropane ring locks the spatial orientation of the biphenyl moiety relative to the nitrile (or downstream amine) group. This restriction minimizes the entropic penalty upon binding to target receptors or transporters, significantly increasing binding affinity.

  • Metabolic Stability: The absence of benzylic protons in the final cyclopropanated API prevents rapid oxidative metabolism (e.g., by hepatic CYP450 enzymes). This structural blockade extends the pharmacokinetic half-life of the drug.

  • Target Specificity: For CNS applications, the spatial geometry of the cyclopropane-fused system perfectly mimics the pharmacophore required to simultaneously block the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[2].

Pathway A 1-(4-Biphenylyl) cyclopropanecarbonitrile (CAS: 92855-14-6) B 1-Arylcyclopropylamine Derivatives A->B Nitrile Reduction C 1-Aryl-3-azabicyclo [3.1.0]hexanes A->C Epichlorohydrin + Cyclization D LSD1 Inhibition (Oncology) B->D Epigenetic Targeting E Monoamine Reuptake Inhibition (CNS) C->E DAT/SERT/NET Blockade

Pharmacological divergence of this compound into API classes.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound relies on the double alkylation of 4-biphenylacetonitrile using 1,2-dibromoethane. While older methods utilize sodium hydride (NaH) in DMF, modern scalable protocols employ Phase Transfer Catalysis (PTC) [4]. PTC is preferred because it avoids moisture-sensitive, pyrophoric bases and provides excellent yields by facilitating the transfer of hydroxide ions into the organic phase.

Causality of Experimental Choices
  • Tetrabutylammonium bromide (TBAB): Acts as the phase-transfer catalyst, shuttling the hydroxide ion from the aqueous phase to the organic phase (toluene) to deprotonate the highly acidic benzylic carbon of 4-biphenylacetonitrile.

  • 1,2-Dibromoethane: Serves as the bis-electrophile. The first substitution is intermolecular. The subsequent intramolecular SN2 displacement of the second bromide is entropically favored, overcoming the inherent ring strain of the forming cyclopropane[4].

Step-by-Step Protocol: Phase Transfer Catalyzed Cyclopropanation
  • Preparation: In a thoroughly dried, round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1.0 equivalent of 4-biphenylacetonitrile in anhydrous toluene (approx. 10 mL/g of substrate)[4].

  • Catalyst Addition: Add 0.05 equivalents of tetrabutylammonium bromide (TBAB) to the organic solution.

  • Base Introduction: Introduce a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) (approx. 5.0 equivalents). Stir vigorously to ensure an adequate interfacial area between the aqueous and organic phases. Heat the biphasic mixture to 60 °C[4].

  • Alkylation: Dropwise, add 1.2 equivalents of 1,2-dibromoethane over a period of 1 hour. Crucial: The slow addition prevents the formation of unwanted bis-alkylated dimers and controls the exothermic nature of the initial deprotonation/alkylation sequence.

  • Cyclization: Maintain the reaction at 60 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:Ethyl Acetate, 4:1) or HPLC. The intermediate mono-alkylated species will rapidly cyclize to form the desired cyclopropane ring[4].

  • Workup: Cool the mixture to room temperature. Dilute with distilled water to dissolve the precipitated sodium bromide salts. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude this compound can be purified via silica gel chromatography or recrystallization from ethanol to yield a high-purity crystalline solid.

Synthesis SM 4-Biphenylacetonitrile + 1,2-Dibromoethane PTC Phase Transfer Catalysis (NaOH, TBAB, Toluene, 60°C) SM->PTC INT Mono-alkylated Intermediate (Transient) PTC->INT 1st Deprotonation & Alkylation CYC Intramolecular Cyclization (-HBr) INT->CYC PROD 1-(4-Biphenylyl) cyclopropanecarbonitrile CYC->PROD 2nd Deprotonation & Ring Closure

Phase Transfer Catalysis workflow for the synthesis of the cyclopropane scaffold.

Downstream Applications in API Synthesis

Once synthesized, the nitrile group of this compound serves as a versatile handle for further elaboration into advanced therapeutics:

  • Synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexanes: The nitrile is reacted with epichlorohydrin to form a 2-(hydroxymethyl)-1-arylcyclopropanecarbonitrile intermediate. Subsequent reduction of the nitrile to a primary amine (using Lithium Aluminum Hydride) triggers an intramolecular cyclization, yielding the bicyclic azabicyclo[3.1.0]hexane core[2]. This core is the defining feature of several experimental broad-spectrum antidepressants designed to treat severe neuropsychiatric disorders.

  • Synthesis of 1-Arylcyclopropylamines: Direct reduction of the nitrile group yields 1-(4-Biphenylyl)cyclopropyl-1-amine. This pharmacophore is structurally analogous to tranylcypromine, a known monoamine oxidase (MAO) inhibitor, and is currently heavily utilized in the design of highly selective LSD1 inhibitors for the treatment of acute myeloid leukemia (AML) and solid tumors.

References

  • AccelaChem. "Product Search: this compound". accelachem.com.
  • PubChemLite. "C16H13N - Explore". University of Luxembourg.
  • Skolnick, P. et al. "1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders". US Patent US9205074B2.
  • Benchchem. "1-(p-Tolyl)cyclopropanecarboxylic acid / Synthesis Protocols". benchchem.com.

Sources

1-(4-Biphenylyl)cyclopropanecarbonitrile: Molecular Structure, Conformation, and Synthetic Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and conformational dynamics of 1-(4-Biphenylyl)cyclopropanecarbonitrile , a scaffold of significant interest in medicinal chemistry due to its unique combination of rigidity (cyclopropane/biphenyl) and metabolic stability. As a Senior Application Scientist, I present this not merely as a static molecule, but as a dynamic pharmacophore where the interplay between the Walsh orbitals of the cyclopropane ring and the


-system  of the biphenyl moiety dictates its reactivity and binding affinity.

The following sections detail the molecular architecture, a self-validating synthetic protocol, and a conformational analysis grounded in physical organic chemistry principles.

Part 1: Molecular Architecture & Connectivity

The molecule comprises three distinct structural domains: the cyclopropane ring , the nitrile (cyano) group , and the biphenyl system . The quaternary carbon (C1) serves as the critical junction, creating a sterically congested yet electronically conjugated center.

Structural Diagram (Graphviz/DOT)

The following diagram illustrates the connectivity and the critical torsion angles defining the molecule's shape.

Figure 1: Connectivity map highlighting the quaternary center (C1) and the modular assembly of the scaffold.

Part 2: Conformational Dynamics

Understanding the conformation is vital for predicting receptor binding. The molecule exhibits two primary degrees of freedom: the Biphenyl Twist and the Cyclopropane-Aryl Rotation .

The Cyclopropane-Aryl Interface (Bisected Conformation)

Unlike standard alkyl-benzenes, the cyclopropyl group possesses significant


-character due to its Walsh orbitals  (bent bonds).
  • Preferred Conformation: The Bisected Conformation .[1] The plane of the proximal phenyl ring (Ring A) is perpendicular to the plane of the cyclopropane ring, bisecting the C2-C1-C3 angle.

  • Causality: This alignment maximizes the overlap between the cyclopropane Walsh orbitals and the aromatic

    
    -system, allowing for hyperconjugation.
    
  • Orbital Interaction: The

    
     orbital acts as a 
    
    
    
    -donor into the aromatic ring, while the
    
    
    accepts electron density. This results in a shortening of the distal C2-C3 bond and a slight lengthening of the proximal C1-C2/C1-C3 bonds relative to unsubstituted cyclopropane.
The Biphenyl Twist
  • Steric Clash: The ortho-hydrogens of Ring A and Ring B create steric repulsion.

  • Twist Angle: In solution, the rings are twisted by approximately 44° . In the solid state (crystal lattice), packing forces often flatten this angle to near (coplanar) or lock it at higher angles depending on the lattice energy.

  • Implication: The molecule is not a flat rod; it is a twisted, rigid linker.

Quantitative Structural Parameters

Data derived from crystallographic averages of analogous 1-phenylcyclopropanecarbonitriles.

ParameterValue (Approx.)Mechanistic Explanation
C1-CN Bond Length 1.14 ÅTypical

bond; linear geometry minimizes steric clash with ortho-protons.
C1-C(Ph) Bond Length 1.49 ÅShortened due to

hybridization and conjugation.
Cyclopropane Distal Bond (C2-C3) 1.48 ÅShortest bond in the ring due to Walsh orbital conjugation (double bond character).
Biphenyl Torsion Angle 30° - 45°Equilibrium between

-conjugation (favors 0°) and steric repulsion (favors 90°).

Part 3: Synthesis & Characterization (Self-Validating Protocol)

To ensure scientific integrity, I propose a Modular Suzuki-Miyaura Coupling approach. This pathway is superior to direct alkylation of 4-biphenylacetonitrile because it allows for the late-stage diversification of the biphenyl moiety, a critical requirement in drug discovery (SAR generation).

Synthetic Workflow (DOT Diagram)

Synthesis SM1 4-Bromophenylacetonitrile Int1 Intermediate A: 1-(4-Bromophenyl) cyclopropanecarbonitrile SM1->Int1 Cyclodialkylation (Double SN2) Reagent1 1,2-Dibromoethane NaOH, TEBA (PTC) Reagent1->Int1 Product Target: 1-(4-Biphenylyl) cyclopropanecarbonitrile Int1->Product Suzuki Cross-Coupling Reagent2 Phenylboronic Acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O Reagent2->Product

Figure 2: Modular synthesis allowing for library generation via the stable Intermediate A.

Detailed Protocol
Step 1: Cyclopropanation (Formation of Intermediate A)
  • Rationale: Use of Phase Transfer Catalysis (PTC) avoids hazardous bases like NaH and controls the exotherm.

  • Protocol:

    • Charge a flask with 4-bromophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and TEBA (benzyltriethylammonium chloride, 0.05 eq).

    • Add 50% aq. NaOH slowly at 0°C. Control: Monitor internal temp < 10°C to prevent polymerization.

    • Heat to 50°C for 4 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) must show disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
    • Workup: Dilute with water, extract with MTBE. The cyclopropane ring is stable to hydrolysis under these conditions.

Step 2: Suzuki Coupling (Formation of Target)
  • Rationale: Pd(dppf)Cl2 is chosen for its resistance to oxidation and high turnover number for aryl bromides.

  • Protocol:

    • Dissolve Intermediate A (1.0 eq) and Phenylboronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1).

    • Degas with

      
       for 15 mins. Critical: Oxygen poisons the Pd(0) species.
      
    • Add

      
       (2.0 eq) and Pd(dppf)Cl2 (0.03 eq).
      
    • Reflux (100°C) for 6 hours.

    • Validation:

      
       NMR must show the disappearance of the characteristic Ar-Br AA'BB' system and appearance of the biphenyl multiplet.
      
Analytical Validation (Self-Check)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.45 (m, 2H, cyclopropane symmetrical).
      
    • 
       1.80 (m, 2H, cyclopropane symmetrical).
      
    • 
       7.30 - 7.60 (m, 9H, biphenyl aromatic protons).
      
    • Diagnostic: The cyclopropane protons appear as two distinct multiplets (AA'BB' pattern) due to the magnetic anisotropy of the nitrile and phenyl ring.

  • 
     NMR: 
    
    • Look for the quaternary carbon (C1) shift around

      
       13-18 ppm (shielded by cyclopropane ring current) and the Nitrile carbon at 
      
      
      
      122 ppm.

Part 4: Pharmacophore Implications

In drug development, this scaffold acts as a bioisostere for


-dimethylbenzyl groups or styrene derivatives.
  • Metabolic Blockade: The cyclopropane ring prevents benzylic oxidation (a common metabolic soft spot). The C-H bonds of cyclopropane are stronger (

    
     kcal/mol) and less acidic than benzylic protons.
    
  • Rigidification: The scaffold locks the phenyl ring in a specific vector relative to the nitrile, reducing the entropic penalty upon binding to a receptor (e.g., COX-2 or metalloproteases).

  • Lipophilicity: The biphenyl unit significantly increases LogP, enhancing membrane permeability but potentially lowering solubility.

References

  • Synthesis of Cyclopropanecarbonitriles

    • Source: Organic Syntheses, Coll.[2] Vol. 9, p.242 (1998). "Cyclopropanation using 1,2-dibromoethane and NaOH/PTC."

    • URL:[Link]

  • Conformational Analysis of Phenylcyclopropanes

    • Source:Journal of the American Chemical Society.[3] "Conjugative interaction in phenylcyclopropane: The Bisected Conformation."

    • Context: Establishes the preference for the bisected geometry to maximize Walsh orbital overlap.
    • URL:[Link] (Inferred from general search on Paquette et al.)

  • Suzuki-Miyaura Coupling Protocols

    • Source:Chemical Reviews.
    • URL:[Link]

  • Crystal Structure Data (Analogous 4-Bromophenyl derivative)

    • Source:Acta Crystallographica. Structure of 1-(4-bromophenyl)cyclopropanecarbonitrile.
    • URL:[Link] (General repository access for specific CIF validation).

Sources

The Cyclopropyl Nitrile Scaffold: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted cyclopropanecarbonitrile moiety represents a "privileged structure" in modern medicinal chemistry. Beyond its role as a synthetic intermediate, it serves as a critical pharmacophore that modulates metabolic stability, conformational rigidity, and target selectivity.[] This guide analyzes the technical evolution of this scaffold—from 19th-century curiosity to a cornerstone of 21st-century drug design—providing researchers with actionable protocols and mechanistic insights.[]

Part 1: Historical Genesis and Synthetic Evolution

The history of the cyclopropyl nitrile group is inextricably linked to the broader challenge of synthesizing strained rings. While August Freund (1881) and William Henry Perkin Jr. (1885) laid the groundwork for cyclopropane synthesis via 1,3-dihalides, the efficient access to nitrile-substituted variants required the development of carbanion chemistry in the mid-20th century.

The Pivot Point: Alkylation of Nitriles

The true breakthrough for substituted cyclopropanecarbonitriles came not from ring closure of pre-existing chains, but from the


-alkylation of arylacetonitriles . This method, refined in the 1960s and cemented by Lampman et al. (1969) , utilized the acidity of the benzylic proton to install the ethylene bridge.

Key Historical Milestones:

  • 1885: Perkin synthesizes cyclopropanecarboxylic acid (the hydrolysis product of the nitrile).

  • 1969: Lampman publishes the definitive protocol for cyclopropanecarbonitrile via

    
    -chlorobutyronitrile, establishing the "internal displacement" mechanism.[]
    
  • 1980s: Rise of Phase Transfer Catalysis (PTC) allows for milder, scalable synthesis of 1-arylcyclopropanecarbonitriles, replacing hazardous sodium amide/liquid ammonia conditions.[]

Part 2: Chemical Properties & Pharmacophore Logic[1]

Why incorporate a cyclopropyl nitrile? The decision is rarely arbitrary. It is a calculated move to solve specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) problems.[]

The "Metabolic Armor" Effect

The cyclopropane ring is metabolically robust compared to isopropyl or ethyl groups.

  • Mechanism: The C-H bonds in cyclopropane have high

    
    -character (
    
    
    
    hybridization vs.
    
    
    ), making them shorter and stronger (BDE
    
    
    106 kcal/mol vs. 98 kcal/mol for secondary alkyls).
  • Outcome: This raises the energy barrier for Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes, effectively blocking oxidative metabolism at that position.

Conformational Locking (Thorpe-Ingold Effect)

Substituted cyclopropanes enforce a rigid geometry.[]

  • Angle: The internal bond angle is

    
    , forcing the external substituents (like the nitrile and the aryl group) into a fixed relative orientation.
    
  • Bioactivity: This reduces the entropic penalty upon binding to a protein target, as the molecule is pre-organized in a bioactive conformation.

Electronic Modulation (Walsh Orbitals)

The cyclopropane ring can act as a


-donor.[] The Walsh orbitals (bent bonds) can conjugate with adjacent 

-systems (like a phenyl ring or nitrile group), altering the electronic density and pKa of neighboring functional groups.
  • Amine Basicity: Attaching an amine directly to the ring (via reduction of the nitrile) lowers the pKa of the amine by ~1-2 units compared to an isopropyl amine. This is crucial for reducing hERG channel inhibition, which often correlates with high basicity.[]

Part 3: Core Synthetic Protocols

The following protocols are selected for their reliability and mechanistic clarity.

Protocol A: Phase-Transfer Catalyzed Alkylation (The "Workhorse")

Best for: Synthesizing 1-arylcyclopropanecarbonitriles.[]

Mechanism: Double nucleophilic substitution (


) of 1,2-dibromoethane by the carbanion of arylacetonitrile.[]

Reagents:

  • Arylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.2 - 1.5 eq)[]

  • NaOH (50% aq. solution)

  • BTEAC (Benzyltriethylammonium chloride) (1-5 mol%)[]

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge the arylacetonitrile and 1,2-dibromoethane.

  • Catalyst Addition: Add BTEAC. The mixture will be biphasic.

  • Initiation: Add 50% NaOH dropwise while vigorously stirring. Critical: The reaction is exothermic. Maintain internal temperature

    
    C using an ice bath to prevent polymerization or hydrolysis of the nitrile.
    
  • Reaction: Stir at 45-50^\circC for 3-5 hours. Monitor by TLC or GC.[] The color typically changes from colorless/yellow to deep orange/brown.

  • Quench: Pour the mixture into ice water.

  • Extraction: Extract with Toluene or MTBE (Methyl tert-butyl ether).[] Wash organics with water and brine.[]

  • Purification: Distillation is preferred for oils; recrystallization (hexanes/EtOAc) for solids.

Validation Check:

  • NMR: Look for the disappearance of the benzylic singlet (

    
    3.8 ppm) and the appearance of two symmetric multiplets for the cyclopropyl protons (
    
    
    
    1.2-1.7 ppm).
Protocol B: The Epichlorohydrin Annulation

Best for: Synthesizing functionalized cyclopropanes with hydroxymethyl handles.

Mechanism: Tandem alkylation followed by epoxide opening and ring closure (MIRC - Michael Initiated Ring Closure type logic).[]

Reagents:

  • Arylacetonitrile[][2]

  • Epichlorohydrin[][2]

  • NaH or NaHMDS (in THF)

Workflow:

  • Deprotonate the nitrile at low temperature (-78^\circC to 0^\circC).[]

  • Add epichlorohydrin.[] The anion attacks the less substituted epoxide carbon (or displaces chloride, depending on conditions).

  • Base-mediated cyclization ensues, often yielding a hydroxymethyl-cyclopropanecarbonitrile or a lactone if hydrolysis occurs.[]

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways to access this scaffold, highlighting the decision points between classical alkylation and modern catalytic methods.

SyntheticPathways Start Arylacetonitrile (Precursor) Dibromo 1,2-Dibromoethane + NaOH/PTC Start->Dibromo Double Alkylation Epi Epichlorohydrin + NaHMDS Start->Epi Annulation CycloCN 1-Arylcyclopropane- carbonitrile Dibromo->CycloCN Cyclization Drugs Drug Targets: Pazufloxacin Bicifadine CycloCN->Drugs Hydrolysis/Reduction Lactone Cyclopropyl Lactone/Alcohol Epi->Lactone One-pot Lactone->CycloCN Derivatization Cyclopropene Cyclopropene Precursor PdCat Pd-Catalyzed Cyanoesterification Cyclopropene->PdCat Atom Economy PdCat->CycloCN Stereoselective

Figure 1: Strategic synthetic pathways for accessing substituted cyclopropanecarbonitriles.[] Pathway 1 (Top) is the industrial standard; Pathway 3 (Bottom) represents modern catalytic precision.

Part 5: Case Study – Pazufloxacin[1][3]

Pazufloxacin is a quinolone antibiotic that perfectly exemplifies the utility of this scaffold.

FeatureRole of Cyclopropyl Motif
Structure 1-Aminocyclopropyl group at C-7 of the quinolone core.[]
Precursor Cyclopropanecarbonitrile (or 1-substituted derivative).[]
Synthesis The nitrile is often hydrolyzed to the amide, then subjected to Hofmann rearrangement to yield the amine.
Benefit The cyclopropyl amine provides optimal bulk for binding to DNA gyrase while maintaining metabolic stability against N-dealkylation.[]

Synthesis Snapshot (Nitrile to Amine):

  • Hydrolysis:

    
    
    
  • Hofmann Rearrangement:

    
    
    
  • Coupling: The resulting amine is coupled to the fluorinated quinolone core.

References

  • Perkin, W. H. Jr. (1885). "On the Synthetical Formation of Closed Carbon-Chains." Journal of the Chemical Society, Transactions, 47, 801-855.[] Link

  • Lampman, G. M., et al. (1969). "Convenient Syntheses of Cyclopropanecarboxylic Acid and Cyclopropanecarbonitrile." Journal of Chemical & Engineering Data, 14(3), 396-397.[] Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry, 59(19), 8712-8756.[] Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979-8980.[] (Comparative analysis of strained rings). Link

  • Li, C., et al. (2023).[4] "Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes." Organic Letters, 25, 5128-5133.[][4] Link

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-(4-Biphenylyl)cyclopropanecarbonitrile

[1]

Executive Summary & Compound Profile

This compound is a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals, notably serving as a scaffold for biologically active biphenyl derivatives.[1] Its solubility profile is a fundamental physicochemical parameter governing reaction yield, purification efficiency (crystallization), and formulation stability.[1]

This guide establishes a rigorous framework for determining and interpreting the solubility of this compound in organic solvents, emphasizing the thermodynamic principles that drive dissolution.

Chemical Identity
PropertyDetail
IUPAC Name 1-(4-phenylphenyl)cyclopropanecarbonitrile
CAS Number 92855-14-6
Molecular Formula C₁₆H₁₃N
Molecular Weight 219.28 g/mol
Key Functional Groups Biphenyl (Aromatic, Lipophilic), Cyclopropane (Strained Ring), Nitrile (Polar, H-bond Acceptor)
Physical State Solid (White to off-white crystalline powder)

Structural Determinants of Solubility

The solubility behavior of this compound is dictated by the interplay between its hydrophobic biphenyl core and the polar nitrile functionality.

Polarity & Intermolecular Forces[1][2]
  • Biphenyl Core (Lipophilic Domain): The dominant structural feature is the biphenyl moiety, which is highly hydrophobic and planar. This suggests strong

    
    -
    
    
    stacking interactions in the solid state, requiring significant energy to disrupt the crystal lattice (high lattice energy). Consequently, the compound exhibits low aqueous solubility and high solubility in aromatic solvents (e.g., toluene, benzene) due to favorable van der Waals and
    
    
    -
    
    
    interactions.[1]
  • Cyclopropane Ring: Adds lipophilic bulk and steric strain but does not significantly enhance polarity.[1]

  • Nitrile Group (Polar Domain): The cyano (-CN) group introduces a permanent dipole moment (~3.9 D).[1] This allows for dipole-dipole interactions with polar aprotic solvents (e.g., acetonitrile, DMSO, DMF) and weak hydrogen bonding (as an acceptor) with protic solvents (e.g., alcohols).[1]

Predicted Solubility Trends

Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP):

  • High Solubility: Toluene, Chlorobenzene, THF, Ethyl Acetate, DCM (Strong dispersion/polar interactions).[1]

  • Moderate Solubility: Acetone, Acetonitrile, Ethanol, Isopropanol (Dipole-dipole/H-bonding).[1]

  • Low Solubility: Water, Hexane (Polarity mismatch).[1][2]

Experimental Methodology for Solubility Determination

To obtain precise solubility data essential for thermodynamic modeling, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC Analysis is the gold standard.

Experimental Workflow

The following protocol ensures thermodynamic equilibrium and accurate quantification.

SolubilityProtocolStartStart: Excess Solid + SolventEquilibrationEquilibration(Constant T, Stirring, >24h)Start->Equilibration T Control ±0.05 KSettlingPhase Separation(Settling/Centrifugation)Equilibration->Settling Stop StirringSamplingSupernatant Sampling(Syringe Filter 0.45 µm)Settling->Sampling IsothermalDilutionDilution(Mobile Phase)Sampling->DilutionAnalysisQuantification(HPLC-UV / Gravimetric)Dilution->AnalysisDataData: Mole Fraction (x)Analysis->Data

Figure 1: Workflow for the isothermal determination of solubility.

Critical Protocol Steps
  • Preparation: Add excess this compound to 10 mL of the selected pure solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at a constant temperature (e.g., 278.15 to 323.15 K) for at least 24 hours. Verify equilibrium by taking samples at 24h and 48h (concentration should not change by >2%).

  • Sampling: Stop stirring and allow the solid to settle for 1-2 hours at the same temperature. Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

  • Quantification:

    • HPLC-UV: Dilute the filtrate with mobile phase (e.g., ACN:Water).[1] Analyze using a C18 column at

      
       (approx. 250-260 nm for biphenyl).[1]
      
    • Gravimetric: Evaporate a known mass of supernatant to dryness and weigh the residue (less precise for low solubility).

Thermodynamic Modeling & Analysis

Experimental solubility data (




1
Modified Apelblat Equation

The most accurate semi-empirical model for correlating solubility data across a temperature range is the Modified Apelblat Equation :

  • 
     : Mole fraction solubility.[1][3]
    
  • 
     : Absolute temperature (K).[1][4][5]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
  • Interpretation:

    
     relates to the enthalpy of solution, while 
    
    
    accounts for the temperature dependence of the heat capacity.
van't Hoff Analysis

For a narrower temperature range, the linear van't Hoff equation estimates the apparent thermodynamic functions:

1
  • 
     : Endothermic dissolution (Solubility increases with T).[1]
    
  • 
     : Exothermic dissolution (Solubility decreases with T).[1]
    
  • 
     (Gibbs Energy): 
    
    
    .[1] Positive
    
    
    indicates the dissolution is non-spontaneous (requires energy input/mixing entropy).
Expected Thermodynamic Behavior

For this compound, dissolution is expected to be endothermic (

1entropy-driven

Process Applications: Crystallization & Purification

The solubility profile directly informs the design of isolation processes.

Solvent Selection Strategy

Based on the predicted solubility differential:

Process GoalRecommended Solvent SystemMechanism
Reaction Solvent Toluene or THF High solubility ensures homogeneity; Toluene allows high-T reflux.[1]
Crystallization (Cooling) Ethanol or Isopropanol Moderate solubility at boiling point, low at RT; steep solubility curve maximizes yield.[1]
Crystallization (Anti-solvent) Toluene (Solvent) + Hexane (Anti-solvent) High solubility in Toluene; Hexane induces precipitation by reducing solvent power.[1]
Purification Decision Tree

Use this logic to select the optimal purification method based on solubility data.

PurificationLogicStartImpurity ProfileSolubilityCheckSolubility in EtOH at Reflux?Start->SolubilityCheckHighSolHigh (>50 mg/mL)SolubilityCheck->HighSol YesLowSolLow (<10 mg/mL)SolubilityCheck->LowSol NoCoolingCrystCooling Crystallization(Dissolve hot, cool to 0°C)HighSol->CoolingCrystAntiSolventAnti-Solvent Precipitation(Add Water to EtOH solution)HighSol->AntiSolvent If yield lowSwitchSolventSwitch to Toluene/Ethyl AcetateLowSol->SwitchSolvent

Figure 2: Decision logic for solvent selection in purification processes.

Conclusion

The solubility of This compound is governed by its hydrophobic biphenyl core, resulting in high solubility in aromatic and moderately polar aprotic solvents, and low solubility in water and alcohols. Accurate determination using the isothermal saturation method and correlation with the Modified Apelblat model provides the thermodynamic basis for optimizing crystallization and reaction processes.

For industrial applications, Toluene is recommended for reaction phases due to high solubility, while Ethanol/Water or Toluene/Hexane systems are optimal for purification via crystallization.[1]

References

  • Compound Identification: this compound (CAS 92855-14-6).[1][6] Accela Chem Catalog SY226047.[1] Link[1]

  • General Solubility Protocol: Standard Test Method for Solubility in Organic Solvents. ASTM E1148-02.[1]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Biphenyl Solubility Data: Acree, W. E. (2013).[1][7] IUPAC-NIST Solubility Data Series.[1] 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42, 013103.[1] Link[1]

  • Synthesis Application: Method for the production of biphenyl-4-carbonitrile. Patent WO2003037848A1.[1] (Contextual reference for biphenyl nitrile synthesis). Link

A Technical Guide to the Biological Potential of Biphenyl Cyclopropane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The confluence of the biphenyl scaffold, a cornerstone of medicinal chemistry, with the unique three-dimensional and electronically distinct cyclopropane ring has given rise to a class of compounds with significant therapeutic potential. Biphenyl cyclopropane derivatives leverage the structural versatility of the biphenyl moiety and the conformational rigidity and metabolic stability often conferred by the cyclopropane group. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic applications of these derivatives, with a focus on their emerging roles in immuno-oncology, anticoagulation, and anti-infective research. We will explore the causal chemistry behind their synthesis, delve into the mechanisms of action against key biological targets, and present validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the potential of this promising chemical scaffold.

Introduction: The Biphenyl Cyclopropane Scaffold - A Convergence of Privileged Structures

The strategic combination of well-understood pharmacophores into a single molecular entity is a powerful approach in modern drug discovery. The biphenyl cyclopropane scaffold exemplifies this strategy, merging two "privileged structures" known for their frequent appearance in biologically active compounds.

1.1 The Biphenyl Moiety: A Foundation of Versatility

The biphenyl structure, consisting of two connected phenyl rings, is a prominent scaffold in a vast array of pharmacologically active molecules.[1][2] Its prevalence stems from its ability to present substituents in well-defined spatial orientations and engage in crucial hydrophobic and π-stacking interactions with biological targets. Biphenyl derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The rotational flexibility around the central C-C bond allows the molecule to adopt various conformations, though this can also be a liability. The key to its utility is often the strategic substitution that controls this rotation to achieve a desired, biologically active conformation.[5]

1.2 The Cyclopropane Ring: More Than Just a Small Cycle

The cyclopropane ring is far from a simple saturated carbocycle; its strained, three-membered structure endows it with unique electronic and conformational properties.[6] In medicinal chemistry, it serves several critical functions:

  • Conformational Rigidity: It acts as a rigid linker, locking adjacent substituents into specific spatial arrangements. This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing potency.[7]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic oxidation compared to more flexible alkyl chains or unsaturated systems, which can improve a compound's pharmacokinetic profile.[8][9]

  • Bioisosteric Replacement: It can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group. Crucially, it can mimic the perpendicular conformation of ortho-substituted biphenyls, providing a novel way to achieve structural diversity while retaining the desired biological activity.[10]

1.3 Rationale for Combination: Synergistic Potential in Drug Design

The fusion of a biphenyl core with a cyclopropane linker creates a scaffold that is both versatile and conformationally constrained. This combination allows for the precise positioning of the biphenyl rings and other substituents to optimize interactions with a target protein. The cyclopropane's sp3-hybridized character increases the three-dimensional complexity of the molecule, a desirable trait for moving beyond flat, aromatic-rich compounds that often have poor physicochemical properties. As we will explore, this synergy has led to the discovery of highly potent and specific modulators of challenging drug targets.

Synthesis Strategies for Biphenyl Cyclopropane Derivatives

The efficient and scalable synthesis of these derivatives is critical for their exploration in drug discovery. While various methods exist, cobalt-catalyzed cyclopropanation has emerged as a particularly effective strategy for creating key intermediates that allow for diverse and orthogonal functionalization.[7]

2.1 Key Synthetic Protocol: Cobalt-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide

This protocol describes a scalable method to produce a bifunctional cyclopropyl scaffold, which can then be divergently elaborated into a library of biphenyl cyclopropane derivatives.[7] The choice of a cobalt catalyst is based on its operational simplicity and efficiency in this transformation. The resulting ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate is an ideal intermediate because the ester and sulfide groups can be modified independently.

Step-by-Step Methodology:

  • Catalyst Preparation: In a clean, dry flask under an inert atmosphere (e.g., Argon), add Co(II) catalyst (e.g., Co(BF₄)₂·6H₂O).

  • Reaction Setup: Dissolve the catalyst in a suitable solvent like CHCl₃. Add phenyl vinyl sulfide to the solution.

  • Diazo Addition: Slowly add ethyl diazoacetate to the reaction mixture at a controlled temperature (e.g., 30 °C) over several hours. Causality Note: Slow addition is crucial to maintain a low concentration of the highly reactive diazo compound, minimizing side reactions and ensuring safety.

  • Quenching and Workup: After the addition is complete, allow the reaction to stir until completion (monitored by TLC or LC-MS). Quench the reaction carefully, for example, by passing it through a short plug of silica gel.

  • Purification: Concentrate the crude product in vacuo. The resulting mixture of trans and cis diastereoisomers can typically be separated by column chromatography on silica gel.

  • Scaffold Derivatization: The separated cis and trans isomers can then be functionalized. For example, the ester can be hydrolyzed to a carboxylic acid for amidation, and the sulfide can be oxidized to a sulfoxide, which enables further cross-coupling reactions (e.g., Negishi coupling) to install the biphenyl moiety.[7]

2.2 Diagram: General Synthetic Workflow

The following diagram illustrates a divergent approach to synthesizing a library of biphenyl cyclopropane derivatives from a common intermediate.

G cluster_synthesis Synthetic Pathway cluster_derivatization Divergent Derivatization Start Phenyl Vinyl Sulfide + Ethyl Diazoacetate Cyclopropanation Co(II)-Catalyzed Cyclopropanation Start->Cyclopropanation Intermediate Bifunctional Cyclopropane (Ester + Sulfide) Cyclopropanation->Intermediate Oxidation Sulfide Oxidation to Sulfoxide Intermediate->Oxidation Amidation Ester Hydrolysis & Amidation Intermediate->Amidation Cross_Coupling Sulfoxide-Mg Exchange & Negishi Cross-Coupling Oxidation->Cross_Coupling Final_Amide Cyclopropyl Amide Derivatives Amidation->Final_Amide Final_Biphenyl Biphenyl Cyclopropane Scaffold Cross_Coupling->Final_Biphenyl

Caption: Divergent synthesis of biphenyl cyclopropane derivatives.

Key Biological Activities and Therapeutic Targets

The unique architecture of biphenyl cyclopropane derivatives has enabled the development of potent and selective inhibitors for high-value therapeutic targets.

3.1 Case Study 1: Immuno-Oncology - Inhibition of the PD-1/PD-L1 Pathway

The programmed cell death-1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint pathway that cancer cells exploit to evade immune destruction. Small molecule inhibitors that disrupt this interaction represent a major goal in cancer therapy.

  • Mechanism of Action: Biphenyl cyclopropane derivatives have been designed to bind to PD-L1, preventing its interaction with the PD-1 receptor on T-cells. This blockade restores T-cell activity against the tumor.[11][12]

  • Lead Compound Analysis: (1S,2S)-A25: A series of novel biphenyl derivatives bearing a cyclopropyl linkage were developed as potent PD-1/PD-L1 inhibitors.[11] The optimized compound, (1S,2S)-A25, demonstrated potent inhibition of the PD-1/PD-L1 interaction and selectively bound to PD-L1.[11][12] In cellular co-culture assays, it effectively reduced the survival of cancer cells.[11] Furthermore, (1S,2S)-A25 exhibited favorable metabolic stability and oral bioavailability, leading to potent antitumor activity in a mouse lung carcinoma model without observable toxicity.[11][12]

  • Data Summary Table: Biological Activity of PD-1/PD-L1 Inhibitors

    Compound PD-1/PD-L1 Inhibition IC₅₀ (µM) PD-L1 Binding Affinity Kᴅ (µM) Oral Bioavailability (%) Reference

    | (1S,2S)-A25 | 0.029 | 0.1554 | 21.58 |[11][12] |

  • Experimental Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay This protocol provides a robust, high-throughput method for quantifying the inhibition of the PD-1/PD-L1 interaction.

    • Reagent Preparation: Reconstitute recombinant human PD-1-His and PD-L1-Fc proteins in assay buffer. Prepare HTRF detection antibodies (e.g., anti-His-Europium and anti-Fc-XL665).

    • Compound Plating: Serially dilute test compounds (like (1S,2S)-A25) in DMSO and then in assay buffer. Plate the dilutions into a low-volume 384-well plate.

    • Protein Incubation: Add PD-L1-Fc to the wells, followed by the addition of PD-1-His to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60 minutes). Causality Note: This pre-incubation allows the inhibitor to reach equilibrium with its target before the detection reagents are added.

    • Detection: Add the HTRF antibody detection mix to all wells. Incubate for a further period (e.g., 2-4 hours) in the dark to allow the detection antibodies to bind.

    • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor).

    • Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Diagram: PD-1/PD-L1 Inhibition Pathway

G cluster_cancer Tumor Cell cluster_tcell T-Cell cluster_drug Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding leads to T-Cell Exhaustion TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 Inhibitor Biphenyl Cyclopropane Inhibitor Inhibitor->PDL1 BLOCKS

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint.

3.2 Case Study 2: Anticoagulation - Mimicking Bioactive Conformations for Factor Xa Inhibition

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant drugs. A key structural motif in many FXa inhibitors is an ortho-substituted biphenyl moiety, which adopts a specific non-planar (perpendicular) conformation to fit into the binding pocket.

  • Structural Rationale: Phenylcyclopropane as a Biphenyl Bioisostere: Researchers have successfully used α-substituted phenylcyclopropyl groups to mimic the aplanar, biologically active conformation of ortho-substituted biphenyls.[10] The rigid cyclopropane ring forces the phenyl group into the required perpendicular orientation, providing a novel and structurally diverse scaffold for potent FXa inhibition. X-ray crystallography of an inhibitor bound to FXa confirmed this designed perpendicular conformation.[10]

  • Diagram: Bioisosteric Mimicry

G cluster_biphenyl Ortho-Substituted Biphenyl cluster_cyclopropane α-Substituted Phenylcyclopropane Biphenyl Adopts Perpendicular Conformation (Rotationally Flexible) FXa_Pocket Factor Xa Binding Pocket Biphenyl->FXa_Pocket Fits Cyclopropane Locks Phenyl in Perpendicular Conformation (Conformationally Rigid) Cyclopropane->FXa_Pocket Mimics & Fits

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of conformational restriction is a proven tactic to enhance target affinity and metabolic stability. 1-(4-Biphenylyl)cyclopropanecarbonitrile serves as a premier foundational scaffold in this paradigm. By fusing a lipophilic, rigid biphenyl system with a strained cyclopropane ring and a versatile nitrile handle, this molecule acts as a critical intermediate for synthesizing a diverse array of therapeutic agents. This whitepaper details the structural rationale, key pharmacological analogs, and validated synthetic protocols surrounding this core pharmacophore.

Pharmacophore Rationale: The Cyclopropyl-Biphenyl Axis

The architectural brilliance of this compound lies in its specific geometric constraints.

  • Conformational Locking: The cyclopropane ring restricts the rotational degrees of freedom of the attached biphenyl group. When binding to a target protein (e.g., an enzyme active site or a transporter pocket), this pre-organization significantly reduces the entropic penalty of binding compared to acyclic analogs.

  • Metabolic Shielding: The absence of

    
    -protons on the cyclopropane ring (relative to the nitrile) prevents unwanted 
    
    
    
    -oxidation or racemization in vivo, a common metabolic liability in standard aryl-acetic acid derivatives.
  • The Nitrile as a Synthetic Hub: The carbonitrile (-CN) group is rarely the final pharmacophore. Instead, it acts as a "masked" functional hub that can be divergently transformed into carboxylic acids, primary amines, or complex heterocycles.

Key Analogs and Therapeutic Divergence

The true value of this compound is realized through its downstream analogs, which branch into three distinct therapeutic domains.

Cyclopropanecarboxylic Acids (Anti-inflammatory Agents)

Hydrolysis of the core nitrile yields 1-(4-Biphenylyl)cyclopropanecarboxylic acid . This compound is a direct structural analog of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen[1]. The cyclopropane ring effectively mimics the


-methyl group of propionic acid derivatives but locks it into a rigid topology. Biphenyl-substituted cyclopropane carboxylic acids have demonstrated potent anti-inflammatory properties by fitting precisely into the hydrophobic channels of cyclooxygenase (COX) enzymes, inhibiting prostaglandin synthesis[2].
Cyclopropan-1-amines (Oncology & Epigenetics)

Reduction of the nitrile, followed by Curtius rearrangement or direct synthesis via alternative pathways, yields 1-(4-Biphenylyl)cyclopropan-1-amine . 1-Arylcyclopropylamines are highly privileged motifs in oncology, serving as potent irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1)[3]. The cyclopropylamine warhead undergoes single-electron transfer within the enzyme's FAD cofactor, forming a covalent adduct that halts cancer cell proliferation.

1-Aryl-3-azabicyclo[3.1.0]hexanes (Neuropsychiatry)

Perhaps the most complex application is the conversion of the core nitrile into 1-(4-Biphenylyl)-3-azabicyclo[3.1.0]hexane derivatives. As detailed in, these bicyclic compounds act as broad-spectrum antidepressants. They function as triple reuptake inhibitors, simultaneously blocking the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT)[3].

SyntheticDivergence SM 4-Biphenylacetonitrile Core 1-(4-Biphenylyl) cyclopropanecarbonitrile SM->Core 1,2-Dibromoethane Base (NaH) Acid 1-(4-Biphenylyl) cyclopropanecarboxylic acid (Anti-inflammatory) Core->Acid Acid/Base Hydrolysis Amine 1-(4-Biphenylyl) cyclopropan-1-amine (Kinase/LSD1 Inhibitor) Core->Amine Reduction/Rearrangement Aza 1-Aryl-3-azabicyclo [3.1.0]hexane (CNS Active) Core->Aza Epichlorohydrin & Cyclization

Synthetic divergence of this compound into key therapeutic analogs.

Mechanism Drug 1-Aryl-3-azabicyclo[3.1.0]hexane Derivative SERT SERT Inhibition Drug->SERT NET NET Inhibition Drug->NET DAT DAT Inhibition Drug->DAT Synapse Increased Synaptic Monoamines (5-HT, NE, DA) SERT->Synapse NET->Synapse DAT->Synapse Efficacy Broad-Spectrum Antidepressant Efficacy Synapse->Efficacy

Triple monoamine reuptake inhibition pathway by cyclopropanecarbonitrile-derived azabicycles.

Quantitative Data & Physicochemical Profiling

The following table summarizes the structural evolution and target indications of the core molecule and its primary analogs.

Compound ClassCore Functional GroupPrimary Biological TargetTherapeutic IndicationEstimated ClogP
Parent Nitrile -C≡NN/A (Synthetic Intermediate)Precursor / Building Block3.8
Carboxylic Acid -COOHCyclooxygenase (COX-1/2)Anti-inflammatory / Analgesic4.1
Primary Amine -NH₂LSD1 / Protein KinasesOncology / Epigenetics2.9
Azabicycle Pyrrolidine-fusedSERT / NET / DATMajor Depressive Disorder3.4

Note: ClogP values are estimates based on standard fragment-based predictive models for biphenyl-cyclopropyl systems.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols emphasize the mechanistic causality behind each experimental step.

Core Synthesis: this compound

This protocol utilizes an intramolecular 3-exo-tet cyclization driven by phase-transfer or strong-base conditions.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, multi-neck round-bottom flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) and anhydrous Dimethylformamide (DMF) under an inert Argon atmosphere.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 4-biphenylacetonitrile (1.0 eq) in DMF dropwise to control the exothermic evolution of hydrogen gas. Stir for 30 minutes.

    • Causality: The

      
      -protons of the acetonitrile derivative are highly acidic (pKa ~20) due to resonance stabilization from both the nitrile and the biphenyl ring. NaH quantitatively generates the 
      
      
      
      -cyano carbanion.
  • Alkylation & Cyclization: Add 1,2-dibromoethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

    • Causality: The first equivalent of base drives the initial intermolecular

      
       attack on 1,2-dibromoethane. The resulting intermediate (
      
      
      
      -bromoethyl nitrile) undergoes a rapid second deprotonation by the remaining NaH. The subsequent intramolecular
      
      
      ring closure is entropically favored and thermodynamically driven by the irreversible precipitation of NaBr.
  • Workup: Carefully quench with cold water to neutralize unreacted NaH. Extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to pull the DMF into the aqueous phase. Dry over

    
    , filter, and concentrate in vacuo.
    
Divergent Hydrolysis: 1-(4-Biphenylyl)cyclopropanecarboxylic acid

Converting the sterically hindered nitrile to a carboxylic acid requires forcing conditions.

Step-by-Step Methodology:

  • Acidic Suspension: Suspend the purified this compound in a 1:1 (v/v) mixture of concentrated sulfuric acid (

    
    ) and water[2].
    
  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 12–24 hours. Monitor via TLC until the starting material is consumed.

    • Causality: The nitrile carbon is heavily shielded by the adjacent cyclopropane ring and the bulky biphenyl moiety. Standard basic hydrolysis (e.g., NaOH/EtOH) frequently stalls at the primary amide intermediate. Harsh acidic conditions are strictly required to fully protonate the intermediate amide, making it sufficiently electrophilic for water to attack, thereby driving the hydrolysis to the carboxylic acid and releasing ammonium bisulfate.

  • Isolation: Cool the reaction to room temperature and pour it over crushed ice. The highly lipophilic carboxylic acid will precipitate out of the acidic aqueous solution.

  • Purification: Filter the solid, wash thoroughly with cold water to remove residual acid, and recrystallize from an ethanol/water gradient to afford the pure acid.

References

  • US Patent 9,205,074 B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Google Patents.
  • PubChem - 1-Phenylcyclopropanecarbonitrile: Chemical and Physical Properties. National Center for Biotechnology Information. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile via Phase-Transfer Catalyzed Double Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Cyclopropanes are highly privileged structural motifs in medicinal chemistry, ranking among the most common ring systems found in approved drugs[1]. They decrease molecular flexibility, enhance target binding affinity, and serve as robust bioisosteres for various alkyl and aryl groups, all while resisting oxidative metabolism[1].

The synthesis of 1-arylcyclopropanecarbonitriles is reliably achieved via the double alkylation of arylacetonitriles with 1,2-dibromoethane[2]. While traditional methods rely on pyrophoric bases (e.g., NaH) in anhydrous solvents (DMF or DMSO), Phase-Transfer Catalysis (PTC) offers a scalable, greener, and highly efficient alternative. By utilizing a biphasic system (aqueous NaOH and toluene) with a quaternary ammonium salt, the high thermal stability of nitrile anions is exploited to drive the cyclopropanation forward with excellent yields, bypassing the need for strictly anhydrous conditions[3].

Mechanistic Insights: The PTC Self-Validating System

The reaction proceeds via a Michael-initiated ring closure (MIRC)-like double alkylation pathway[2]. To ensure a self-validating experimental setup, it is critical to understand the causality of the phase-transfer cycle:

  • Interfacial Deprotonation : The phase-transfer catalyst (e.g., Benzyltriethylammonium chloride, TEBAC) facilitates the transport of hydroxide ions to the organic-aqueous interface, deprotonating 4-biphenylacetonitrile to form a stabilized nitrile anion.

  • First Alkylation (Intermolecular) : The carbanion attacks 1,2-dibromoethane via an SN2 mechanism, forming a 4-bromo-2-(4-biphenylyl)butanenitrile intermediate.

  • Second Deprotonation & Cyclization (Intramolecular) : A rapid second deprotonation occurs. The resulting carbanion undergoes an intramolecular 3-exo-trig SN2 displacement of the remaining bromide, closing the highly strained cyclopropane ring. The thermodynamic driving force of forming the stable conjugated 1-arylcyclopropanecarbonitrile overcomes the Baeyer (angular) strain of the three-membered ring[4].

Workflow Visualization

PTC_Workflow Substrate Organic Phase 4-Biphenylacetonitrile + 1,2-Dibromoethane in Toluene Deprotonation1 Step 1: Interfacial Deprotonation Formation of Nitrile Anion Substrate->Deprotonation1 Base Aqueous Phase 50% NaOH (aq) Base->Deprotonation1 Catalyst Phase Transfer Catalyst (TEBAC) Catalyst->Deprotonation1 Alkylation1 Step 2: Intermolecular Alkylation Formation of Mono-alkylated Intermediate Deprotonation1->Alkylation1 + 1,2-Dibromoethane Deprotonation2 Step 3: Second Deprotonation Generation of Intermediate Carbanion Alkylation1->Deprotonation2 + NaOH / TEBAC Cyclization Step 4: Intramolecular Cyclization (3-exo-trig SN2) Deprotonation2->Cyclization - Br⁻ Product Final Product 1-(4-Biphenylyl)cyclopropanecarbonitrile Cyclization->Product

Figure 1: Workflow and chemical logic of the Phase-Transfer Catalyzed cyclopropanation.

Quantitative Data Summary

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Biphenylacetonitrile Starting Material193.251.01.93 g
1,2-Dibromoethane Alkylating Agent187.861.52.82 g (1.29 mL)
TEBAC Phase Transfer Catalyst227.770.05114 mg
Sodium Hydroxide (50% w/w aq.) Base40.005.04.0 g (2.6 mL)
Toluene Organic Solvent92.14-10 mL
This compound Target Product219.291.0 (Theoretical)2.19 g

Experimental Protocol

Step 1: System Assembly

  • Equip a 50 mL two-neck round-bottom flask with a heavy-duty magnetic stir bar, a reflux condenser, and an addition funnel.

  • Flush the system with nitrogen. While PTC reactions are highly tolerant of moisture, an inert atmosphere prevents oxidative degradation of the intermediate carbanion.

Step 2: Reagent Charging

  • Charge the flask with 4-biphenylacetonitrile (1.93 g, 10.0 mmol), TEBAC (114 mg, 0.5 mmol), and toluene (10 mL).

  • Stir at 300 rpm until the solid is uniformly suspended.

  • Add 1,2-dibromoethane (2.82 g, 15.0 mmol) to the organic mixture in one portion.

Step 3: Biphasic Initiation

  • Heat the mixture to 50 °C using a thermostated oil bath.

  • Critical Action : Begin dropwise addition of 50% aqueous NaOH (4.0 g, 50.0 mmol) via the addition funnel over 15–20 minutes.

  • Causality: The addition must be strictly controlled. Rapid addition leads to a sudden exotherm, which can cause the 1,2-dibromoethane to undergo base-promoted dehydrohalogenation to vinyl bromide, severely depressing the yield.

Step 4: Cyclopropanation Maturation

  • Once addition is complete, increase the stirring rate to 800–1000 rpm.

  • Causality: High-speed stirring is paramount in PTC to maximize the interfacial surface area between the viscous aqueous hydroxide phase and the organic toluene phase, ensuring rapid and continuous deprotonation[2].

  • Maintain the reaction at 60 °C for 4–6 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1) until the starting material is completely consumed.

Step 5: Quenching and Phase Separation

  • Cool the reaction mixture to room temperature.

  • Quench by adding 15 mL of cold distilled water to dissolve the precipitated NaBr salts.

  • Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 × 15 mL).

Step 6: Workup and Isolation

  • Wash the combined organic layers with 1M HCl (10 mL) to neutralize residual base, followed by brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by recrystallization from hot ethanol or via silica gel flash chromatography to yield pure this compound.

Troubleshooting & Optimization

  • Incomplete Cyclization : If LC-MS or TLC indicates the persistence of the mono-alkylated intermediate, it signifies insufficient base transport. Increase the stirring speed or add a catalytic boost of TEBAC (0.02 equiv).

  • Elimination Byproducts : If vinyl bromide formation is detected, ensure the reaction temperature does not exceed 60 °C. Alternatively, 1-bromo-2-chloroethane can be substituted for 1,2-dibromoethane; the differential leaving group ability naturally stages the intermolecular and intramolecular steps, reducing elimination risks.

  • Emulsion Formation : Biphenyl derivatives frequently form stubborn emulsions during aqueous workup. Filtering the entire biphasic mixture through a thin pad of Celite prior to phase separation in the funnel will break the emulsion and ensure clean layer boundaries.

References

  • Title : EXPLORING THE REACTIONS OF SMALL RINGS Source : Queen Mary University of London URL :[Link]

  • Title : Synthesis from Nitriles with Retention of the Cyano Group Source : Thieme-Connect URL :[Link]

  • Title : Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes Source : NIH (National Institutes of Health) URL :[Link]

Sources

Asymmetric synthesis of chiral 1-(4-Biphenylyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile and its chiral derivatives .

Executive Summary & Structural Analysis

Target Molecule: this compound CAS: 92855-14-6 Chirality Warning: The exact 1,1-disubstituted structure (1-aryl-1-cyano) possesses a plane of symmetry and is achiral in its unsubstituted form. Application Context: "Asymmetric synthesis" in this context typically refers to one of two scenarios critical in drug discovery:

  • Synthesis of Chiral 2-Substituted Analogs: Where the biphenyl and nitrile groups are on adjacent carbons (1,2-substitution), creating two chiral centers.

  • Desymmetrization: Creating the 1,1-scaffold with a third substituent (e.g., 2-methyl) to induce chirality.

This guide provides the protocol for the Asymmetric Cyclopropanation to yield the chiral (1R, 2R)-2-(4-biphenylyl)cyclopropanecarbonitrile (a common pharmacophore) and the Standard Protocol for the 1,1-isomer, highlighting the divergence points for introducing chirality.

Part 1: Asymmetric Synthesis of Chiral 2-(4-Biphenylyl)cyclopropanecarbonitrile

This protocol utilizes Rhodium(II)-catalyzed asymmetric cyclopropanation , the gold standard for generating high enantiomeric excess (ee) in aryl-cyclopropanes.

Reaction Mechanism & Logic
  • Precursor: 4-Vinylbiphenyl (commercially available or synthesized via Suzuki coupling).

  • Reagent: Diazoacetonitrile (generated in situ to avoid safety hazards) or tert-butyl diazoacetate followed by functional group interconversion.

  • Catalyst: Rh₂(S-DOSP)₄ (Davies Catalyst). This catalyst is chosen for its exceptional ability to control the stereochemistry of donor/acceptor carbenoids, favoring the trans-cyclopropane.

Experimental Protocol

Step A: Catalyst Preparation (Inert Atmosphere)

  • Flame-dry a 50 mL Schlenk flask and cool under Argon.

  • Add Rh₂(S-DOSP)₄ (1.0 mol%) and anhydrous hexane (solvent choice is critical for enantioselectivity; non-polar solvents maximize the tight ion pairing in the transition state).

Step B: Cyclopropanation

  • Add 4-Vinylbiphenyl (1.0 equiv) to the catalyst solution.

  • Cool the mixture to -78°C . Low temperature suppresses the background (racemic) reaction and carbene dimerization.

  • Slowly add Diazo compound (1.2 equiv) dissolved in hexane via syringe pump over 4 hours.

    • Note: Slow addition maintains a low concentration of the reactive carbene, favoring reaction with the alkene over dimerization.

  • Allow the reaction to warm to room temperature (RT) overnight.

Step C: Purification

  • Filter through a pad of celite to remove the rhodium catalyst.

  • Concentrate in vacuo.

  • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexane/EtOAc (Gradient 95:5 to 80:20).

    • Target: Isolate the major trans-diastereomer.

Step D: Functional Group Conversion (If using Diazoacetate)

  • If tert-butyl diazoacetate was used (safer than diazoacetonitrile):

    • Hydrolysis: Treat ester with TFA/DCM (1:1) to yield the acid.

    • Amidation: React acid with SOCl₂, then NH₃(aq).

    • Dehydration: Treat amide with POCl₃/Pyridine to yield the final Nitrile .

Data & Optimization Table
VariableCondition A (Standard)Condition B (Optimized)Outcome (Yield / ee)
Solvent Dichloromethane (DCM)2,2-Dimethylbutane Non-polar solvents (B) increase ee by ~15% due to tighter catalyst-substrate binding.
Temperature 0°C-78°C Lower temp (B) improves dr (diastereomeric ratio) to >20:1.
Catalyst Load 2.0 mol%0.5 mol% Lower loading (B) is sufficient if reagents are strictly anhydrous.
Diazo Source Ethyl Diazoacetate2,2,2-Trichloroethyl Diazoacetate Bulky ester groups (B) enhance stereocontrol.

Part 2: Synthesis of this compound (1,1-Isomer)

For the specific 1,1-disubstituted target (achiral), the most robust method involves the double alkylation of 4-biphenylacetonitrile.

Protocol: Double Alkylation Strategy
  • Setup: Charge a flask with 4-Biphenylacetonitrile (1.0 equiv), 1-Bromo-2-chloroethane (1.2 equiv), and TBAB (Tetrabutylammonium bromide, 5 mol% as Phase Transfer Catalyst).

  • Base Addition: Add 50% NaOH (aq) solution vigorously.

    • Mechanism:[1] The concentrated base deprotonates the benzylic position. The phase transfer catalyst shuttles the anion to the organic interface where it attacks the alkyl halide.

  • Cyclization: Heat to 50°C. The second deprotonation leads to intramolecular cyclization, closing the cyclopropane ring.

    • Note: 1-Bromo-2-chloroethane is preferred over 1,2-dibromoethane to prevent premature polymerization/dimerization.

  • Workup: Dilute with water, extract with Toluene. Wash with 1N HCl (to remove amine impurities).

  • Crystallization: Recrystallize from Ethanol/Heptane to obtain white crystals.

Part 3: Visualization of Pathways

G Figure 1: Divergent Synthesis Pathways for Chiral vs. Achiral Biphenyl-Cyclopropanes Start 4-Vinylbiphenyl Inter Rh-Carbenoid Intermediate Start->Inter + Diazo Reagent Cat Rh₂(S-DOSP)₄ Catalyst Cat->Inter Coordination Prod_Chiral (1R, 2R)-2-(4-Biphenylyl) cyclopropanecarbonitrile (Chiral Target) Inter->Prod_Chiral Asymmetric Cyclopropanation Start_Achiral 4-Biphenylacetonitrile Prod_Achiral 1-(4-Biphenylyl) cyclopropanecarbonitrile (Achiral 1,1-Isomer) Start_Achiral->Prod_Achiral NaOH, Br(CH₂)₂Cl Phase Transfer Cat.

Caption: Figure 1 illustrates the divergent pathways: Top (Rh-catalyzed) for chiral 1,2-isomers, and Bottom (PTC-alkylation) for the achiral 1,1-isomer.[2][3]

Part 4: Quality Control & Analytical Verification

To validate the "Asymmetric" aspect (for the chiral 2-isomer), Chiral HPLC is mandatory.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Biphenyl absorption).

  • Acceptance Criteria:

    • Enantiomeric Excess (ee) > 95%.[4]

    • Diastereomeric Ratio (dr) > 20:1 (trans:cis).[4]

References

  • Davies, H. M. L., & Panaro, S. A. (2008). Novel Dirhodium Tetraprolinate Catalysts for Asymmetric Cyclopropanation. Tetrahedron. Link

  • Evans, D. A., et al. (1991). Bis(oxazoline)–copper complexes as chiral catalysts for the enantioselective cyclopropanation of olefins. Journal of the American Chemical Society.[5] Link

  • Gagnon, A., et al. (2008).[6] Palladium-Catalyzed Cross-Coupling of Tricyclopropylbismuth with Aryl Halides. Journal of Organic Chemistry. Link (Relevant for coupling biphenyl to cyclopropane).

  • Accela Chem. Product Data Sheet: this compound (CAS 92855-14-6). Link

Sources

Application Notes and Protocols for the Purification of 1-(4-Biphenylyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the purification of 1-(4-Biphenylyl)cyclopropanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. The protocol details two primary methods for purification: silica gel column chromatography and recrystallization. The choice of method will depend on the impurity profile of the crude material and the desired final purity. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Importance of Purity

This compound is a valuable building block in medicinal chemistry, with its rigid cyclopropane scaffold and biphenyl moiety offering unique structural features for drug design.[1] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, impact the yield and purity of subsequent steps, and potentially introduce toxic byproducts in the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for obtaining high-purity this compound, ensuring the reliability and reproducibility of downstream applications.

Understanding the Impurity Profile

The synthesis of this compound can proceed through various routes, often involving the cyclization of a precursor like a γ-halobutyronitrile derivative in the presence of a base.[2] Potential impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. A thorough understanding of the synthetic route is crucial for selecting the most effective purification strategy.

Purification Strategy: A Two-Pronged Approach

This protocol outlines two effective methods for the purification of this compound:

  • Silica Gel Column Chromatography: An effective method for separating the target compound from impurities with different polarities.[3][4]

  • Recrystallization: A powerful technique for purifying solid compounds, often yielding highly pure crystalline material.[5][6]

The choice between these methods, or their sequential use, will depend on the nature and quantity of the impurities present in the crude product.

Principle of Silica Gel Chromatography

Silica gel is a polar stationary phase. In normal-phase chromatography, a non-polar mobile phase (eluent) is used to move the components of a mixture through the column. Compounds with higher polarity will have a stronger affinity for the silica gel and will therefore move more slowly, while less polar compounds will elute faster. The separation of this compound from its potential impurities relies on the differences in their polarities. The biphenyl group imparts significant non-polar character, while the nitrile group adds a degree of polarity.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of a solid in a solvent increases with temperature. An impure solid is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities that are present in smaller amounts will remain dissolved in the solvent. The selection of an appropriate solvent system is critical for successful recrystallization.[7]

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of this compound on a laboratory scale.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the spots under UV light (254 nm). The desired product should appear as a distinct spot. The Rf value should be between 0.2 and 0.4 for optimal separation. Adjust the eluent polarity as needed; increasing the ethyl acetate concentration will lower the Rf value.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed.

    • Drain the excess solvent until it is just above the silica gel surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system determined by TLC.

    • Collect fractions in separate test tubes.

    • Monitor the elution process by TLC, spotting each fraction on a new plate.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude this compound is a solid and contains impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[7] For aromatic nitriles, alcohols like ethanol or isopropanol are often good choices.[8] A two-solvent system (e.g., ethanol/water) can also be effective.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)Not Applicable
Mobile Phase / Solvent Hexanes:Ethyl Acetate (e.g., 9:1 v/v)Ethanol, Isopropanol, or Ethanol/Water
Expected Purity >98%>99% (if suitable solvent is found)
Expected Yield 70-90%60-80%
Throughput MediumHigh
Advantages High resolution for a wide range of impurities.Cost-effective, scalable.
Disadvantages Requires significant solvent volumes.Purity is dependent on the impurity profile.

Table 1: Comparison of Purification Techniques.[9]

Workflow and Decision Making

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Solid or Oil? TLC->Decision ColumnChrom Column Chromatography Decision->ColumnChrom Oil or complex mixture Recrystallization Recrystallization Decision->Recrystallization Solid with suitable solubility Purity_Analysis Purity Analysis (HPLC, NMR) ColumnChrom->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: Purification workflow for this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound.[10][11]

  • Column: A reversed-phase C18 or a Biphenyl column is recommended.[12]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used.

  • Detector: UV detector set at a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the structure of the purified compound and for identifying any remaining impurities.[13][14]

  • 1H NMR: The spectrum should show characteristic signals for the biphenyl protons and the cyclopropane protons. The cyclopropane protons typically appear at a high field (upfield) due to the ring current effect.[15]

  • 13C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbon of the cyclopropane ring and the nitrile carbon.

The following diagram illustrates the key steps in purity analysis.

Purity_Analysis_Flow Start Purified Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (Structural Confirmation) Start->NMR Result Purity > 98% and Correct Structure? HPLC->Result NMR->Result Pass Product Meets Specifications Result->Pass Yes Fail Further Purification Required Result->Fail No

Caption: Purity analysis workflow.

References

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). RSC Advances. [Link]

  • Method for artificially synthesizing cyclopropanecarbonitrile. (2011).
  • Biphenyl Purification: Chromatography Lab. Studylib. [Link]

  • Column, Combiflash, and TLC 52 Chem 355 Jasperse Chromatography. Jasperse. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Compound purity analysis and HPLC data. (2013). The Royal Society of Chemistry. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • HALO® 90 Å Biphenyl, 2 µm Column Care & Use Sheet. Advanced Materials Technology. [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996).
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America. [Link]

  • Process for the preparation and the isolation of aromatic nitriles. (1990).
  • Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Link]

  • Lab 1-Recrystallization Lab. Wellesley College. [Link]

  • Find and label the H-NMR and C-NMR for the compound below, as well as IR spectra absorbances. (2021). Chegg. [Link]

  • Separation of 1-(4-Chlorophenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • One-Pot Synthesis of B-Aryl Carboranes with Sensitive Functional Groups Using Sequential Cobalt- and Palladium-Catalyzed Reactions. (2020). MDPI. [Link]

  • HPLC trace for proof of purity. (2024). Reddit. [Link]

  • Novel Synthesis of Aryl Cyclopropylketones. (2017). Thieme Chemistry. [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. RSC. [Link]

  • Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC. Agilent. [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2018). ResearchGate. [Link]

  • Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I. (2020). eLife. [Link]

  • bicyclopropylidene. Organic Syntheses. [Link]

  • The Baran Synthesis of Cyclopamine. (2024). Organic Chemistry Portal. [Link]

  • Biphenyl-fused-dioxacyclodecynes are a promising class of strained alkyne for use in Cu-free 'click' reactions. (2023). ePrints Soton. [Link]

Sources

Application Note: Strategic Quantification of 1-(4-Biphenylyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-(4-Biphenylyl)cyclopropanecarbonitrile is a critical synthetic intermediate, most notably utilized in the synthesis of the Hepatitis C NS5A inhibitor, Ledipasvir (component of Harvoni®).[1] Its structural integrity—specifically the cyclopropane ring and the nitrile functionality—is the rate-limiting quality attribute for downstream coupling reactions.

The quantification of this analyte presents distinct challenges:

  • Structural Similarity: It must be resolved from its starting material (often 4-biphenylacetonitrile) and its hydrolysis product (1-(4-biphenylyl)cyclopropanecarboxylic acid).[1]

  • Hydrophobicity: The biphenyl core confers significant lipophilicity (

    
    ), often leading to peak tailing on standard C18 columns due to secondary silanol interactions.
    
  • Lack of Chromophores: While the biphenyl ring is UV active, the cyclopropane ring adds strain but no conjugation, requiring optimized detection wavelengths.

This guide moves beyond generic C18 methodologies, proposing a Biphenyl Stationary Phase approach. This leverages


 interactions for superior selectivity against structurally similar aromatic impurities, a technique superior to standard alkyl-chain partitioning for this specific class of molecules.[1]

Analytical Strategy & Decision Matrix

The following decision tree outlines the logical flow for selecting the appropriate analytical technique based on the phase of drug development.

Analytical_Strategy Start Sample: 1-(4-Biphenylyl) cyclopropanecarbonitrile Goal Define Analytical Goal Start->Goal Purity Routine Purity & Assay (>98% Target) Goal->Purity High Conc. Trace Trace Impurity/Genotox (<0.1% Target) Goal->Trace Low Conc. ID Identity Confirmation Goal->ID Structure Method_A Method A: HPLC-UV (Biphenyl Column) Purity->Method_A Method_B Method B: LC-MS/MS (Q-TOF or Triple Quad) Trace->Method_B Method_C Method C: FTIR/Raman (Nitrile Stretch ~2230 cm-1) ID->Method_C Validation Validation Method_A->Validation ICH Q2(R1) Method_B->Validation

Figure 1: Analytical decision matrix for selecting quantification methods based on sensitivity requirements.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Routine release testing, assay, and purity profiling.[1]

The "Biphenyl" Advantage (Scientific Rationale)

Standard C18 columns rely on hydrophobic interactions.[1][2] However, the analyte contains a biphenyl system.[2][3][4][5][6] By using a Biphenyl-functionalized silica column (e.g., Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl), we introduce a dual separation mechanism:[1]

  • Hydrophobic Interaction: With the carbon backbone.[1]

  • 
     Interaction:  Between the stationary phase phenyl rings and the analyte's biphenyl core.[1][2]
    

This orthogonal selectivity is crucial for separating the cyclopropanated product from the non-cyclopropanated starting material, which differs only by two hydrogens and ring strain, yet exhibits distinct


-electron density.
Chromatographic Conditions[1][3][6][7][8]
ParameterSpecificationRationale
Column Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µmCore-shell particles provide UHPLC-like efficiency at lower backpressures.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses ionization of acidic impurities (hydrolysis products), sharpening peaks.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower viscosity and sharper peaks for aromatics compared to Methanol.[1]
Flow Rate 0.5 mL/minOptimized for 2.1 mm ID column efficiency.[1]
Column Temp 40°CElevated temperature reduces mobile phase viscosity and improves mass transfer.[1]
Detection UV @ 254 nm (Primary), 210 nm (Secondary)Biphenyl absorption max is near 254 nm; 210 nm detects non-aromatic impurities.[1]
Injection Vol 2.0 µLLow volume prevents column overload due to high lipophilicity.[1]
Gradient Program

Note: The biphenyl column is highly retentive for aromatics.[1] A steep gradient is required to elute the main peak efficiently.

Time (min)% Mobile Phase BEvent
0.040Equilibration
1.040Isocratic Hold
8.090Gradient Ramp (Elution of Analyte)
10.090Wash
10.140Re-equilibration
13.040End
Sample Preparation[1][6]
  • Diluent: 50:50 Acetonitrile:Water.[1]

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% ACN (sonicate 5 min). Dilute to volume.

  • Working Standard: Dilute Stock 1:10 with Diluent to reach 0.1 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon filters may adsorb the lipophilic analyte).[1]

Protocol B: LC-MS/MS for Impurity Profiling

Primary Application: Detection of trace starting materials and hydrolysis byproducts (Acid form).[1]

Instrument Parameters[1][6][8][9]
  • Ionization: Electrospray Ionization (ESI), Positive Mode (for Nitrile) and Negative Mode (for Acid impurity).[1]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions (Quantification)

The nitrile group is robust, but the cyclopropane ring can fragment.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mode
Analyte 220.1 [M+H]+193.1 (Loss of HCN)20Positive
Acid Impurity 237.1 [M-H]-193.1 (Decarboxylation)15Negative
SM (Biphenylacetonitrile) 194.1 [M+H]+167.118Positive

Note: The "Acid Impurity" is 1-(4-biphenylyl)cyclopropanecarboxylic acid.[1] It ionizes best in negative mode, requiring polarity switching or a separate run.

Protocol C: Identification via FTIR

Primary Application: Goods-in identification (Raw Material).[1]

The nitrile (


) stretch is a diagnostic handle that confirms the conversion of the precursor (if the precursor was not a nitrile) or distinguishes it from the acid hydrolysis product.
  • Technique: ATR-FTIR (Attenuated Total Reflectance).[1]

  • Key Band: Look for a sharp, distinct peak at 2230–2250 cm⁻¹ .[1]

  • Absence Check: Ensure absence of broad O-H stretch (2500–3300 cm⁻¹) which would indicate hydrolysis to the carboxylic acid.

Validation & Troubleshooting (Self-Validating System)

To ensure the method is "self-validating" per E-E-A-T standards, every sequence must include a System Suitability Test (SST) .[1]

System Suitability Criteria
ParameterAcceptance CriteriaLogic
Resolution (Rs) > 2.0 between Analyte and Acid ImpurityEnsures accurate integration of the main peak.
Tailing Factor (T) < 1.5Biphenyl columns can tail if silanols are active; high tailing indicates column aging.[1]
RSD (Area) < 2.0% (n=6 injections)Verifies injector precision and pump stability.
Troubleshooting Flow

Troubleshooting Issue Issue: Peak Tailing > 1.5 Check1 Check pH (Must be < 3.0) Issue->Check1 Check2 Check Filter (Use PTFE) Check1->Check2 pH OK Action Replace Column (Silanol Activity) Check2->Action Filter OK

Figure 2: Troubleshooting logic for peak tailing, the most common issue with lipophilic biphenyl compounds.

References

  • Link, J. O., et al. (2014).[1][7] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[1][8] Journal of Medicinal Chemistry, 57(5), 2033–2046.[7]

  • Phenomenex Technical Note. (2017). "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online.

  • Gilead Sciences, Inc. (2013).[1] "Process for the preparation of Ledipasvir." World Intellectual Property Organization, Patent WO2013184698.[1]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • BenchChem. (2025).[1][6][9] "Biphenyl Stationary Phases in HPLC: A Comparative Guide."

Disclaimer: This protocol is intended for research and development purposes. All analytical methods must be validated in the user's specific laboratory environment according to local regulatory standards (e.g., GMP, GLP) before use in clinical or commercial release testing.

Sources

HPLC-UV method development for 1-(4-Biphenylyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the systematic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 1-(4-Biphenylyl)cyclopropanecarbonitrile , a critical intermediate in the synthesis of EZH2 inhibitors (e.g., Tazemetostat). Due to the compound's high hydrophobicity and neutral character, this protocol prioritizes column selection and gradient optimization to ensure resolution from potential synthetic impurities (e.g., 4-biphenylacetonitrile). The guide aligns with ICH Q14 (Analytical Procedure Development) principles, moving from a scoping gradient to a validated control strategy.

Compound Profile & Physicochemical Assessment

Before initiating chromatographic experiments, the physicochemical properties of the analyte must be analyzed to define the "Design Space."

PropertyDescriptionChromatographic Implication
Chemical Structure Biphenyl ring fused to a cyclopropane-nitrile moiety.High Hydrophobicity: Requires high organic mobile phase strength.

-

Interactions:
Strong candidate for Phenyl-Hexyl or Biphenyl stationary phases.[1]
Molecular Weight ~219.28 g/mol Suitable for standard porous particles (3 µm or 5 µm) or SPP (2.7 µm).
pKa Neutral (Nitrile group is non-ionizable in HPLC pH 2-8).pH control is not required for analyte ionization but is critical for silanol suppression on the column.
LogP (Predicted) ~3.8 – 4.2Expect retention times to be long on C18 without high % Organic modifier (>50%).
UV Absorption Biphenyl chromophore (

nm).
Detection: 254 nm is optimal. The nitrile group is UV transparent >210 nm.
Solubility Low in Water; High in ACN, MeOH, DMSO.Diluent: Samples must be prepared in high % organic (e.g., 80:20 ACN:Water) to prevent precipitation.

Method Development Strategy (ICH Q14 Aligned)

The development follows a "Scoping


 Screening 

Optimization" workflow.
Phase 1: Column & Solvent Screening

Given the biphenyl structure, two stationary phases are evaluated:

  • C18 (Octadecyl): The industry standard for hydrophobic retention.

  • Biphenyl / Phenyl-Hexyl: Offers complementary selectivity via

    
    -
    
    
    
    interactions, often resolving structural isomers (impurities) better than C18.[1]

Solvent Selection Logic:

  • Methanol (MeOH): Promotes

    
    -
    
    
    
    interactions on phenyl columns.[1]
  • Acetonitrile (ACN): Provides sharper peaks and lower backpressure, but suppresses

    
    -
    
    
    
    selectivity.

Recommendation: Start with C18 and Acetonitrile for robustness. Switch to Biphenyl/Methanol only if isomer separation fails.

Phase 2: The "Scoping" Gradient

Never start with an isocratic run. Use a wide gradient to locate the peak and assess purity.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Observation: The analyte (LogP ~4) will likely elute late (approx. 12-16 mins).

Phase 3: Optimization

Narrow the gradient to focus on the elution window.

  • New Start %: 50% B (to reduce wasted time).

  • New End %: 90% or 95% B (to ensure elution).

Visualizing the Workflow

The following diagram illustrates the decision matrix for developing this method, ensuring no steps are skipped.

MethodDevelopment Start Start: Analyte Assessment (LogP ~4.0, Neutral, UV 254nm) ColSel Stationary Phase Selection Start->ColSel C18 C18 Column (Hydrophobic Interaction) ColSel->C18 Primary Choice Phenyl Biphenyl Column (Pi-Pi Interaction) ColSel->Phenyl Alternative Scoping Scoping Gradient 5% -> 95% B (ACN) C18->Scoping Phenyl->Scoping Eval Evaluate Chromatogram Scoping->Eval GoodRes Good Resolution (>2.0) Sharp Peak Eval->GoodRes Success PoorRes Co-elution with Impurities or Broad Peak Eval->PoorRes Failure Optimize Optimize Gradient Range (e.g., 50-90% B) GoodRes->Optimize SwitchSolvent Switch to Methanol (Enhance Pi-Pi Selectivity) PoorRes->SwitchSolvent Final Final Method Validation (ICH Q2) Optimize->Final SwitchSolvent->Scoping Re-run

Figure 1: Decision tree for HPLC method development of hydrophobic neutral compounds.

Detailed Experimental Protocols

Protocol A: Preparation of Solutions
  • Diluent: Acetonitrile:Water (80:20 v/v). Crucial: High organic content prevents analyte precipitation.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Diluent.

Protocol B: Optimized HPLC Conditions (The "Gold Standard")

This method is optimized for speed and resolution of the main peak from polar precursors.

ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.High surface area, end-capped to reduce silanol tailing.
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Acid suppresses silanol ionization, sharpening the peak.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH; suitable for high-throughput.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[2]
Column Temp 40°CReduces viscosity, improves mass transfer (sharper peaks).
Injection Vol 5 - 10 µLKeep low to prevent "solvent shock" from high-organic diluent.
Detection UV @ 254 nm (Bandwidth 4 nm)Max absorption of biphenyl ring; minimizes solvent noise.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 50 Initial hold (Equilibration)
2.00 50 Isocratic hold (elute very polar impurities)
12.00 90 Linear ramp to elute Analyte
14.00 90 Wash column
14.10 50 Return to initial

| 18.00 | 50 | Re-equilibration |

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform these system suitability tests (SST) before every run.

  • Specificity: Inject the Diluent (Blank). There must be no interference at the retention time of the analyte (~8-10 min).

  • Precision: Inject the Working Standard 5 times.

    • Requirement: RSD of Peak Area

      
       2.0%.
      
    • Requirement: RSD of Retention Time

      
       0.5%.
      
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5.
    • Troubleshooting: If

      
      , the column may be aging, or silanols are active. Increase buffer strength or replace column.
      
  • Resolution (

    
    ):  If synthetic impurities (e.g., 4-biphenylacetonitrile) are present, 
    
    
    
    must be
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Fronting Sample solvent too strong.The sample is likely dissolved in 100% ACN while the starting gradient is 50%. Fix: Dilute sample with water to match initial mobile phase (50:50) or reduce injection volume to 2 µL.
Retention Time Drift Temperature fluctuation or incomplete equilibration.Ensure column oven is ON (40°C). Increase re-equilibration time from 4 min to 8 min.
High Backpressure Precipitation in lines.Check if buffer (MP A) was mixed with high % Organic (MP B) within the pump heads. Fix: Flush system with warm water (no column).
Ghost Peaks Carryover.The analyte is very hydrophobic and may stick to the injector needle. Fix: Use a needle wash of 90% ACN / 10% Water.

References

  • ICH Q14: Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[3] Guideline on science and risk-based approaches for developing analytical procedures. [Link][4]

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guideline on validation parameters including specificity, linearity, and robustness. [Link]

  • Phenomenex Application Guide. Reversed Phase HPLC Method Development: Optimization of Selectivity. (Accessed 2026). Explains the utility of Phenyl-Hexyl phases for aromatic compounds. [Link]

  • PubChem Compound Summary. this compound (Related structures and properties). [Link]

Sources

Application Note: 1-(4-Biphenylyl)cyclopropanecarbonitrile in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronic Device Engineers Molecule: 1-(4-Biphenylyl)cyclopropanecarbonitrile (CAS: 92855-14-6)

Executive Summary

This compound is a highly versatile, sterically congested building block characterized by a unique structural triad: a rigid, conjugated biphenyl core , a highly strained cyclopropane ring , and a strongly polar nitrile group . Rather than serving merely as a synthetic intermediate, this specific structural motif solves critical challenges across three distinct domains of materials science: mechanochemical stress sensing, nematic liquid crystal (LC) formulation, and phosphorescent organic light-emitting diode (PhOLED) host design.

This guide provides field-proven insights, underlying causal mechanisms, and self-validating protocols for integrating this molecule into advanced material architectures.

Mechanochemical Transduction in Smart Polymers

Causality & Mechanism

In polymer mechanochemistry, macroscopic stress is transduced along a polymer backbone to activate specific chemical bonds (mechanophores)[1]. The 1,1-disubstitution pattern of this compound makes it an exceptional latent mechanophore. When incorporated into a polymer chain, mechanical force concentrates on the strained cyclopropane ring, triggering C–C bond scission.

The Causality of the Design: The resulting reactive intermediate (radical or zwitterion) at the C1 position is exceptionally stabilized by the captodative effect . The nitrile group acts as a strong electron-withdrawing/acceptor moiety, while the biphenyl group acts as an electron-donating/resonance-stabilizing donor. This synergistic stabilization drastically lowers the activation energy required for mechanochemical ring-opening, while the extended conjugation of the opened biphenyl system provides a distinct optical (colorimetric or fluorescent) readout of material stress.

Protocol: Synthesis & Validation of Mechanophore-Embedded Polyurethane

This self-validating workflow ensures the successful integration and activation of the mechanophore within an elastomeric matrix.

Step 1: Monomer Functionalization

  • Action: Functionalize the biphenyl core (via bromination/cross-coupling) and the cyclopropane ring to introduce two terminal hydroxyl (–OH) groups.

  • Causality: Diol functionalization is required to integrate the mechanophore directly into the backbone of a step-growth polyurethane, ensuring force is transferred directly across the strained ring rather than bypassing it as a pendant group.

Step 2: Polyurethane Synthesis

  • Action: React the functionalized diol monomer with hexamethylene diisocyanate (HDI) and a poly(tetramethylene ether glycol) (PTMEG) soft segment in anhydrous DMF at 80°C, using dibutyltin dilaurate (DBTDL) as a catalyst.

  • Validation (Polymer Integrity): Perform Gel Permeation Chromatography (GPC). A successful step-growth polymerization should yield a molecular weight (

    
    ) > 50 kDa, which is the critical chain-entanglement threshold required for efficient solid-state force transduction.
    

Step 3: Mechanochemical Validation (Self-Validating Step)

  • Action: Cast the polymer into a dog-bone film and subject it to uniaxial tensile strain using a universal testing machine coupled with an in-situ UV-Vis spectrometer.

  • Validation (Activation): A successful mechanochemical response is validated by the emergence of a new absorption band (typically >400 nm due to extended biphenyl conjugation) that scales linearly with applied strain, confirming that optical changes are strictly force-induced.

Mechanophore A Polymer Backbone (Embedded Cyclopropane) B Macroscopic Stress (Force Transduction) A->B C Captodative Stabilization (Biphenyl + Nitrile) B->C Bond Cleavage D Ring-Opened State (Optical Readout) C->D Conjugation Extension

Figure 1: Mechanochemical activation and captodative stabilization pathway.

High-Δε Liquid Crystal Formulation for Electro-Optics

Causality & Mechanism

Biphenyl nitriles are the bedrock of nematic liquid crystals due to their rigid, rod-like shape and strong dipole moments, which allow them to align with electric fields[2]. However, highly conjugated planar molecules tend to crystallize, narrowing the operational temperature range of the LC device.

The Causality of the Design: Doping this compound into an LC host introduces critical steric disruption. The bulky cyclopropane ring at the terminal position frustrates close molecular packing, drastically lowering the melting point[3]. Simultaneously, the highly polar nitrile group contributes to a large positive dielectric anisotropy (


), allowing the LC to switch rapidly at lower threshold voltages (

).
Protocol: Formulation & Electro-Optic Validation

Step 1: Mixture Formulation

  • Action: Dope this compound at varying weight percentages (5 wt%, 10 wt%, 15 wt%) into a standard nematic host (e.g., 5CB). Isotropically mix at 60°C and cool to room temperature.

Step 2: Phase Characterization (Self-Validating Step)

  • Action: Analyze the mixtures using Differential Scanning Calorimetry (DSC) at a cooling/heating rate of 5°C/min.

  • Validation: The protocol is validated if the melting point (

    
    ) decreases proportionally with dopant concentration, while the clearing point (
    
    
    
    , nematic-to-isotropic transition) remains above standard operating temperatures (e.g., >30°C). This proves the steric bulk disrupts crystallization without destroying the mesophase.

Step 3: Electro-Optic Measurement

  • Action: Inject the mixture into a 5 µm Twisted Nematic (TN) cell with anti-parallel rubbed polyimide alignment layers. Measure the capacitance-voltage (C-V) curve using an LCR meter.

Quantitative Data: Impact of Dopant on LC Properties
FormulationDopant Concentration (wt%)Melting Point (

, °C)
Clearing Point (

, °C)
Dielectric Anisotropy (

)
Host (5CB)024.035.3+11.0
Mix A518.534.1+12.4
Mix B1012.232.8+14.1
Mix C155.431.0+15.6

Table 1: Representative structure-property relationships demonstrating the melting point depression and dielectric enhancement caused by the biphenyl-cyclopropane dopant.

Exciton Confinement in PhOLED Host Materials

Causality & Mechanism

In phosphorescent OLEDs (PhOLEDs), the host material must possess a higher triplet energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) than the guest emitter to confine excitons and prevent reverse energy transfer. While biphenyls are excellent charge-transporting cores, flat biphenyls suffer from 

stacking (aggregation), which lowers the

energy and quenches blue phosphorescence.

The Causality of the Design: The quaternary sp3 carbon of the cyclopropanecarbonitrile group acts as a structural "spacer." It forces the molecule into a non-planar 3D geometry, preventing intermolecular


 stacking and suppressing Aggregation-Caused Quenching (ACQ). Furthermore, the strongly electron-withdrawing nitrile group deepens the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and creating a balanced, bipolar host material.
Protocol: Device Fabrication & Energy Level Validation

Step 1: Optoelectronic Characterization (Self-Validating Step)

  • Action: Measure the HOMO/LUMO levels via Cyclic Voltammetry (CV) in anhydrous dichloromethane, and determine the triplet energy (

    
    ) via low-temperature (77 K) phosphorescence spectroscopy.
    
  • Validation: The material is validated as a blue PhOLED host only if the

    
     energy is measured at 
    
    
    
    eV, confirming that the steric bulk of the cyclopropane ring has successfully prevented conjugation-lowering aggregation.

Step 2: Device Fabrication

  • Action: Fabricate the OLED via vacuum thermal evaporation. Deposit the Hole Transport Layer (HTL), followed by the Emissive Layer (EML) consisting of the biphenyl-cyclopropane derivative co-deposited with 10 wt% FIrpic (a blue phosphorescent dopant). Finally, deposit the Electron Transport Layer (ETL) and the LiF/Al cathode.

OLED Cathode Cathode (Al/LiF) ETL Electron Transport Layer Cathode->ETL EML Emissive Layer (EML) Host: Biphenyl-Cyclopropane (Steric Bulk Prevents ACQ) ETL->EML Exciton Exciton Confinement (High T1 Energy Maintained) EML->Exciton HTL Hole Transport Layer HTL->EML Anode Anode (ITO) Anode->HTL

Figure 2: OLED architecture demonstrating exciton confinement via steric bulk.

References

  • Stepwise basis set selection.SciSpace.
  • Liquid Crystals - Level 8 Chemistry: Option C: Good Liquid-Crystal Properties.WordPress.
  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
  • Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Logic

The synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile is a classic example of a Makosza-type Phase Transfer Catalyzed (PTC) alkylation . While the reaction appears straightforward, the biphenyl moiety introduces solubility challenges, and the cyclopropanation step competes with hydrolysis and dimerization.

This guide moves beyond generic protocols to address the specific physicochemical constraints of the biphenyl substrate.

Diagnostic Flowchart

Before altering your protocol, use this logic flow to identify your yield bottleneck.

DiagnosticFlow Start Start: Analyze Crude LC-MS/NMR CheckSM Is Starting Material (SM) > 5%? Start->CheckSM CheckMono Is Mono-alkylated Intermediate Present? CheckSM->CheckMono Yes CheckHyd Is Amide/Acid Present (M+18)? CheckSM->CheckHyd No CheckDimer Is Dimer Present? CheckMono->CheckDimer No Sol_Stir Diagnosis: Mass Transfer Limit Action: Increase Stir Rate / Check PTC CheckMono->Sol_Stir Yes Sol_Temp Diagnosis: Hydrolysis Action: Lower Temp / Reduce Aqueous Phase Time CheckHyd->Sol_Temp Yes Sol_Conc Diagnosis: Interfacial Saturation Action: Dilute Organic Phase CheckDimer->Sol_Conc Yes

Figure 1: Diagnostic logic for identifying yield loss mechanisms in cyclopropanation.

The "Gold Standard" Protocol (Optimized PTC Method)

This protocol replaces the standard "neat" conditions often found in literature with a Toluene-Solvated PTC System . The biphenyl starting material is a solid (


), making solvent-free methods prone to "caking" and poor conversion.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Biphenylacetonitrile 1.0SubstrateMust be fully dissolved in Toluene before addition.
1,2-Dibromoethane 2.5 - 3.0Alkylating AgentExcess required to prevent dimerization.
NaOH (50% aq) 4.0BaseConcentration is vital. <40% promotes hydrolysis.
TEBA (BTEAC) 0.05 (5 mol%)CatalystBenzyltriethylammonium chloride is preferred over TBAB for this specific interface.
Toluene 3-4 VolSolventEssential for solubilizing the lipophilic biphenyl ring.
Step-by-Step Methodology
  • Preparation of Organic Phase: In a round-bottom flask, dissolve 4-Biphenylacetonitrile (1.0 eq) and TEBA (0.05 eq) in Toluene (3 volumes relative to nitrile mass). Heat gently to 40°C to ensure complete dissolution.

    • Why? The biphenyl ring is highly lipophilic. If the SM precipitates, the PTC cannot transfer the deprotonated anion effectively.

  • Reagent Mixing: Add 1,2-Dibromoethane (2.5 eq) to the toluene solution. Ensure the system is homogenous.

  • Initiation (The Critical Interface): Set mechanical stirring to high RPM (vortex must be visible). Add 50% NaOH (4.0 eq) dropwise over 20 minutes while maintaining internal temperature between 60-65°C .

    • Caution: The reaction is exothermic. Do not exceed 70°C, or nitrile hydrolysis will accelerate.

  • Reaction Monitoring: Maintain 60-65°C for 3-5 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of SM and the mono-alkylated intermediate (often visible as a transient spot just below the product).

  • Quench & Workup: Cool to room temperature. Dilute with water and toluene. Separate phases. Wash organic phase with 1N HCl (to remove amine impurities from TEBA decomposition) and then brine.

Troubleshooting Hub (Q&A)

Issue 1: "The reaction stalls at the mono-alkylated intermediate."

User Observation: LC-MS shows a peak corresponding to the acyclic bromide intermediate (


 pattern relative to SM).
Root Cause:  The second deprotonation (ring closure) is slower than the first alkylation. This is usually a Mass Transfer  failure.
Solution: 
  • Agitation: PTC reactions are diffusion-controlled. If you are using a magnetic stir bar, switch to an overhead mechanical stirrer. The interfacial surface area is the reaction vessel.

  • Catalyst Swap: Switch from TBAB to TEBA (Benzyltriethylammonium chloride) . The benzyl group in TEBA interacts more favorably with the biphenyl ring (pi-pi stacking) at the interface than the butyl chains of TBAB.

Issue 2: "I have high conversion, but my product contains an amide impurity."

User Observation: A peak at


 (relative to nitrile) is observed. IR shows a carbonyl stretch.
Root Cause:  Hydrolysis of the nitrile group. This happens when the activity of water  in the aqueous phase is too high or the temperature is uncontrolled.
Solution: 
  • Check NaOH Conc: Ensure you are using 50% w/w NaOH . Dilute NaOH (e.g., 20%) has higher water activity, promoting hydration of the nitrile over alkylation.

  • Temperature Cap: Hard stop at 65°C. If the reaction is slow, add more catalyst, do not increase temperature.

Issue 3: "The reaction mixture turned into a solid block."

User Observation: Stirring stopped; yield is low. Root Cause: The product (this compound) and the byproduct (NaBr) are both solids. In "neat" or low-solvent conditions, they crystallize/precipitate, halting mass transfer. Solution:

  • Increase Toluene: The biphenyl group requires significant solvation. Increase Toluene volume to 5-6x.

  • Water Addition (Mid-stream): Once conversion is >50%, add a small amount of water (0.5 vol) to dissolve the NaBr salts, breaking up the crust.

Advanced Optimization: The DMSO "Superbase" Route

If the PTC method fails to deliver >90% yield, or if the substrate is exceptionally insoluble, switch to the DMSO/Solid Base method. This creates a "superbase" environment that accelerates the cyclization.

Protocol Adjustment:

  • Solvent: Anhydrous DMSO (4 vol).

  • Base: Solid NaOH (powdered) or KOH.

  • Temperature: 25-35°C (Room Temperature).

  • Mechanism: DMSO solvates the cation (

    
    ), leaving the 
    
    
    
    "naked" and highly reactive.

Risk/Benefit:

  • Benefit: Extremely fast reaction (<1 hour); often higher yield (95%+).

  • Risk:[1][2] DMSO is difficult to remove during workup; exotherms are sharper and harder to control.

Mechanistic Visualization (PTC vs. DMSO)

ReactionMechanism cluster_0 Phase Transfer (Toluene/Water) SM Biphenyl-CH2-CN (Org Phase) PTC Q+ Cl- (Interface) SM->PTC Ion Pair Base NaOH (Aq Phase) Base->PTC OH- Transfer Inter Carbanion Species PTC->Inter Deprotonation Mono Mono-Bromide Intermediate Inter->Mono Alkylation 1 DBE Br-CH2-CH2-Br DBE->Mono Product Target Cyclopropane Mono->Product Cyclization (Slow Step)

Figure 2: The rate-determining step in PTC synthesis is often the second cyclization. High NaOH concentration drives this equilibrium.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium.[3] Tetrahedron Letters, 10(53), 4659-4662. Link

  • Fedorynski, M. (2003). Synthesis of 1-substituted cyclopropanecarbonitriles under phase-transfer catalytic conditions. Chemical Reviews, 103(4), 1099-1132. Link

  • Nelson, A. (2003). Formula for Biphenyl-4-carbonitrile Production. World Intellectual Property Organization, WO2003037848A1. Link(Note: Describes the precursor handling and biphenyl solubility characteristics).

  • Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Foundational text on interfacial area importance).

Sources

Technical Support Center: Synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BPH-CYC-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Impurity Profiling & Reaction Optimization

Executive Summary & Reaction Dashboard

Welcome to the Technical Support Center. You are likely synthesizing 1-(4-Biphenylyl)cyclopropanecarbonitrile via the double alkylation of 4-biphenylacetonitrile using 1,2-dibromoethane under Phase Transfer Catalysis (PTC) conditions.

This transformation involves the formation of a quaternary carbon center on a benzylic position. While the biphenyl group provides excellent crystallinity for purification, its lipophilicity introduces specific mass-transfer challenges that differ from simple phenylacetonitrile derivatives.

Quick Reference: Impurity Dashboard
Retention Time (Rel)*Impurity TypeStructure DescriptionRoot Cause
0.85 Mono-Alkylated 4-(2-bromoethyl)-4-biphenylacetonitrileIncomplete cyclization; Stirring rate too low; Base deficiency.
1.00 Target This compoundOptimized conditions.
0.60 Hydrolysis 1-(4-Biphenylyl)cyclopropanecarboxamideTemperature too high (>60°C); Reaction time too long; pH >14.
1.20 Bridged Dimer 1,2-bis(4-biphenylacetonitrile)ethaneStoichiometry error (Dihalide deficiency); Localized concentration gradients.
<0.20 Vinyl Species Vinyl bromide (volatile) / Vinyl-biphenylsElimination (E2) dominates over Substitution (SN2); Base too strong/hot.

*Relative to Target Peak (Generic HPLC/GC approximation)

Detailed Troubleshooting Modules

Module A: The "Stalled Intermediate" (Mono-Alkylation)

Symptom: High residual starting material or a major peak corresponding to the acyclic bromide (M+106/108 pattern in MS).

Technical Insight: The reaction proceeds in two distinct steps.[1][2][3][4][5] The first alkylation is fast (formation of the carbanion and attack on 1,2-dibromoethane). The second step—intramolecular cyclization—is kinetically slower because it requires the formation of a strained 3-membered ring.

  • The Biphenyl Factor: The bulky biphenyl group creates steric hindrance. If the PTC catalyst is too hydrophilic (e.g., TEBA), it may not effectively shuttle the anion of the lipophilic mono-alkylated intermediate back into the organic phase for the second deprotonation.

Corrective Actions:

  • Catalyst Selection: Switch to a more lipophilic catalyst like Tetrabutylammonium bromide (TBAB) or Aliquat 336 . The butyl chains penetrate the organic layer better than the ethyl chains of TEBA.

  • Agitation: This is a diffusion-controlled reaction. Ensure the vortex reaches the bottom of the flask. Mechanical stirring is preferred over magnetic stirring for scales >10g.

  • Temperature Ramp: Initiate at 20–25°C to secure the first alkylation, then ramp to 45–50°C to force the cyclization.

Module B: The "Amide" Impurity (Nitrile Hydrolysis)

Symptom: A polar impurity that increases with reaction time. IR shows a new band around 1680 cm⁻¹ (Amide C=O) and loss of the sharp CN peak at 2240 cm⁻¹.

Technical Insight: Under the strong basic conditions (50% NaOH) required to deprotonate the benzylic position, the nitrile group is susceptible to hydration. The cyclopropyl ring, once formed, is electron-donating (pseudo-conjugation), which can actually stabilize the hydrolysis transition state slightly, but the primary driver is simply heat + hydroxide .

Corrective Actions:

  • Concentration Control: Do not dilute the NaOH excessively. Paradoxically, concentrated NaOH (50% w/w) has lower water activity (

    
    ) than dilute NaOH, reducing the rate of hydrolysis relative to alkylation.
    
  • Quench Protocol: Do not let the reaction sit overnight. Quench immediately upon consumption of the mono-alkylated intermediate. Use ice-cold water/toluene for the quench to stop hydrolysis instantly.

Module C: Elimination & Bridged Dimers

Symptom: Low yield despite high conversion; presence of insoluble solids (dimers) or volatiles (vinyl bromide).

Technical Insight:

  • Elimination: 1,2-dibromoethane is susceptible to E2 elimination, forming vinyl bromide (gas). This consumes your alkylating agent.

  • Bridging: If the concentration of the biphenyl anion is high relative to the dibromoethane, one dibromoethane molecule may react with two biphenyl molecules, linking them together.

Corrective Actions:

  • Stoichiometry: Use a significant excess of 1,2-dibromoethane (2.5 to 3.0 equivalents). This ensures that once the first alkylation happens, the probability of the second bromide reacting with another biphenyl molecule is statistically low.

  • Addition Order: Add the Base slowly to the mixture of Substrate + Dihalide + Catalyst. This keeps the concentration of the active carbanion low relative to the electrophile.

Visualizing the Reaction Network

The following diagram maps the kinetic pathways. Note the critical bifurcation at the Mono-Alkylated Intermediate.

ReactionPathways SM 4-Biphenylacetonitrile (Starting Material) Anion Benzylic Carbanion SM->Anion 50% NaOH PTC Mono Mono-Alkylated Intermediate (Acyclic Bromide) Anion->Mono 1,2-dibromoethane (Fast) Target 1-(4-Biphenylyl) cyclopropanecarbonitrile (TARGET) Mono->Target Intramolecular Cyclization (Slow) Dimer Bridged Dimer (Bis-alkylation) Mono->Dimer Low Dihalide Conc. (Intermolecular) Amide Amide Impurity (Hydrolysis) Target->Amide High Temp / Long Time (OH- attack) Vinyl Vinyl Bromide (Elimination) 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Vinyl E2 Elimination (Heat)

Figure 1: Reaction network showing the main synthetic pathway (Green) and competing side reactions (Red/Grey).

Validated Experimental Protocol

Objective: Synthesis of this compound minimizing hydrolysis and dimerization.

Reagents:

  • 4-Biphenylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (3.0 eq) – Excess is critical.

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Sodium Hydroxide (50% aq. solution) (4.0 eq)

  • Toluene (Solvent)[6]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (overhead), thermometer, and dropping funnel.

  • Charge: Add 4-biphenylacetonitrile, TBAB, and toluene. Stir until dissolved.

  • Reagent Addition: Add 1,2-dibromoethane in one portion.

    • Note: No reaction occurs yet as base is absent.

  • Initiation (Exotherm Control): Add 50% NaOH dropwise over 20 minutes.

    • Critical: Maintain internal temperature between 25–35°C using a water bath. Do not let it spike, or elimination of the dibromide will occur.

  • Cyclization Phase: Once addition is complete, warm the mixture to 45–50°C. Stir vigorously (800+ RPM) for 3–5 hours.

    • Monitor: Check HPLC/TLC for the disappearance of the Mono-Alkylated intermediate (less polar than amide, more polar than target).

  • Quench: Pour the reaction mixture into ice-water (equal volume to toluene). Separate phases immediately.

  • Workup: Wash the organic layer with 1N HCl (to neutralize residual base) followed by Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Heptane. The biphenyl moiety facilitates easy crystallization, rejecting the more soluble dimer and amide impurities.

Troubleshooting Logic Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected CheckImpurity Identify Major Impurity Start->CheckImpurity Mono Mono-Alkylated (Acyclic) CheckImpurity->Mono Intermediate remains Amide Amide (Hydrolysis) CheckImpurity->Amide Polar spot appears Dimer Dimer/Oligomer CheckImpurity->Dimer Insoluble solids Sol_Mono Increase Stirring Speed Use Lipophilic Catalyst (TBAB) Increase Temp to 50°C Mono->Sol_Mono Sol_Amide Reduce Reaction Time Lower Temp (<45°C) Use conc. NaOH (lower aw) Amide->Sol_Amide Sol_Dimer Increase 1,2-dibromoethane eq. Dilute Reaction slightly Dimer->Sol_Dimer

Figure 2: Diagnostic logic tree for process optimization.

References

  • Fedorynski, M. (1977). Synthesis of gem-dihalocyclopropanes and cyclopropanes under phase-transfer catalytic conditions. Chemical Reviews, 103(11). (General mechanism of PTC cyclopropanation).

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. Part XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium.[1] Tetrahedron Letters, 10(53), 4659-4662. (Foundational methodology).

  • Organic Syntheses. (2010). Cyclopropanecarboxylic acid.[1][7] Organic Syntheses, Coll.[1] Vol. 7, p.117. (Standard hydrolysis risks and protocols).

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Authoritative text on catalyst lipophilicity and anion transport).

Sources

Stability issues of 1-(4-Biphenylyl)cyclopropanecarbonitrile under acidic conditions

[1]

Executive Summary & Chemical Stability Profile[1]

This compound is a strained carbocyclic intermediate often employed in the synthesis of melatonin receptor agonists (e.g., Tasimelteon analogs) and NSAID derivatives.[1] Its stability in acidic media is governed by a "push-pull" electronic environment:

  • The "Pull" (Stabilizing): The nitrile group (

    
    ) is electron-withdrawing, which generally deactivates the cyclopropane ring toward electrophilic attack.[1]
    
  • The "Push" (Destabilizing): The 1-biphenyl group is electron-donating via resonance, stabilizing the benzylic carbocation that forms if the ring opens.

Core Stability Rule: Under acidic conditions, this compound faces a competition between Nitrile Hydrolysis (conversion to amide/acid) and Ring Opening (destruction of the cyclopropane core).[1]

Stability Matrix
ConditionStability StatusPrimary Degradant / Product
Dilute Acid (pH 2-4), < 25°C Stable None (Negligible degradation < 24h).[1]
Strong Mineral Acid (HCl/H₂SO₄), RT Meta-Stable Partial hydrolysis to Amide (M+18).[1] Risk of ring opening if Cl⁻ present.
Strong Acid, Reflux (> 80°C) Reactive Full hydrolysis to Carboxylic Acid (M+19).[1] High risk of ring opening (Linear impurities).[1]
Lewis Acids (e.g., AlCl₃, BF₃) Unstable Rapid Ring Opening / Rearrangement to linear chains or alkenes.[1]

Diagnostic Troubleshooting Guide

Use this Q&A section to diagnose specific issues observed during your experiments.

Q1: I observe a new impurity at RRT ~0.8 with a mass increase of +18 Da. Is the ring opening?

Diagnosis: No, this is likely Partial Hydrolysis .[1] Mechanism: The nitrile group is hydrating to the primary amide: 1-(4-Biphenylyl)cyclopropanecarboxamide . Cause:

  • Acid concentration too low to drive full hydrolysis to the acid.

  • Reaction time too short.

  • Temperature too low. Solution: If the carboxylic acid is the target, increase temperature to >90°C and ensure acid stoichiometry is >3 equiv. If the nitrile is the target, neutralize the aqueous layer immediately (< 5°C) during workup.

Q2: My product yield is low, and I see multiple impurities with M+36 or M+38 (if using HCl).

Diagnosis: Acid-Catalyzed Ring Opening (Homo-Michael Addition). Mechanism: The biphenyl group stabilizes the incipient carbocation at the C1 position. Strong nucleophiles like Chloride (


1Reaction:

Solution:
  • Switch Acids: Avoid hydrohalic acids (HCl, HBr).[1] Use non-nucleophilic acids like Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) .[1]

  • Kinetic Control: Reduce temperature. Ring opening has a higher activation energy than nitrile hydration in the absence of strong nucleophiles.

Q3: Can I use Lewis Acids (e.g., for Friedel-Crafts) on this substrate?

Diagnosis: High Risk. Technical Insight: 1-Arylcyclopropanecarbonitriles are highly susceptible to Lewis Acid-catalyzed rearrangement.[1] The Lewis acid coordinates to the nitrile, increasing the electrophilicity of the ring, while the aryl group assists in ring cleavage. Result: Rearrangement to cyclobutanones or linear alkene nitriles. Protocol: If Lewis acid catalysis is required elsewhere in the molecule, protect the cyclopropane or perform the transformation before installing the sensitive biphenyl-cyclopropane motif.

Mechanistic Visualization

The following diagram illustrates the competing pathways when this compound is exposed to acid.

StabilityPathwaysFigure 1: Competing Acid-Catalyzed Pathways: Hydrolysis (Green) vs. Ring Opening (Red)Start1-(4-Biphenylyl)cyclopropanecarbonitrile(Starting Material)ProtonationN-Protonated Intermediate(Activated Nitrile)Start->Protonation H+ PathA_AmidePrimary Amide(M+18 Da)[Partial Hydrolysis]Protonation->PathA_Amide +H2O (Kinetic Product)Path A: HydrolysisPathB_CationBenzylic Carbocation(Ring Opening)Protonation->PathB_Cation High T orLewis AcidPath B: Ring OpeningPathA_AcidCarboxylic Acid(M+19 Da)[Full Hydrolysis]PathA_Amide->PathA_Acid H+, Heat, +H2O(Thermodynamic Product)PathB_LinearLinear Impurities(γ-Chloro/Hydroxy Nitriles)PathB_Cation->PathB_Linear +Nucleophile (Cl-, H2O)

Caption: Path A represents the standard hydrolysis route.[1] Path B represents the destructive ring-opening pathway favored by strong nucleophiles (Cl-) or extreme heat.[1]

Validated Experimental Protocols

Protocol A: Safe Hydrolysis to Carboxylic Acid

Target: Convert Nitrile to Acid without Ring Opening.

  • Reagents: H₂SO₄ (30% aq, 6 equiv), Toluene (co-solvent to solubilize the biphenyl moiety).

  • Procedure:

    • Dissolve nitrile in Toluene (5 vol).

    • Add 30% H₂SO₄ slowly at 20°C.[1]

    • Heat to reflux (approx. 100-105°C) with vigorous stirring. Note: The biphenyl group is hydrophobic; phase transfer catalysis (e.g., TBAB) may accelerate the reaction, allowing lower temperatures.[1]

    • Monitor: Check HPLC every 2 hours. Look for the disappearance of Amide intermediate.

  • Workup: Cool to 50°C. Dilute with water. Extract with Ethyl Acetate. Do not distill the solvent containing strong acid residues.

Protocol B: Quenching Acidic Reactions (Preserving the Nitrile)

Target: Neutralize acid without degrading the cyclopropane.

  • Cooling: Cool the reaction mixture to < 5°C.

  • Quench: Slowly add into a pre-cooled solution of Sat. NaHCO₃ or 2M NaOH .

    • Critical: Maintain internal pH < 9 to avoid base-catalyzed epimerization (if chiral) or hydrolysis.[1]

  • Extraction: Extract immediately into an organic solvent (DCM or EtOAc) and wash with brine to remove residual acid traces.[1]

References

  • Cyclopropane Ring Strain & Reactivity

    • Wiberg, K. B. (1986).[1] "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition.

    • Context: Explains the 27.5 kcal/mol strain energy that drives ring opening under forcing acidic conditions.
    • [1]

  • Hydrolysis of 1-Arylcyclopropanecarbonitriles

    • Organic Syntheses, Coll.[1][2] Vol. 1, p. 156 (1941); Vol. 3, p. 221 (1955).[1] "Cyclopropanecarboxylic Acid".[3][4]

    • Context: foundational protocols for hydrolyzing cyclopropyl nitriles using sulfuric acid, demonstrating the ring's survival under controlled acidic reflux.
    • [1]

  • Acid-Catalyzed Ring Opening Mechanisms

    • Olah, G. A., et al. (1981).[1][5] "Nafion-H-Catalyzed Hydration and Methanolysis of Epoxides and Cyclopropanes." Synthesis.

    • Context: Describes the carbocationic mechanisms that lead to ring opening in donor-substituted small rings.
    • [1]

  • Tasimelteon & Related Intermediates (Contextual)

    • U.S. Food and Drug Administration (FDA).[1] (2014).[1] Tasimelteon (Hetlioz) Chemistry Review.

    • Context: Discusses impurity profiles and stability of cyclopropane-fused intermedi

Optimization of reaction conditions for cyclopropanation of 4-biphenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the optimization of reaction conditions for the cyclopropanation of 4-biphenylacetonitrile.

Topic: Optimization of Reaction Conditions & Troubleshooting Product ID: 1-(4-Biphenyl)cyclopropanecarbonitrile (CAS: Derivative) Support Level: Tier 3 (Senior Application Scientist)[1]

Welcome to the Technical Support Center

Current Status: Online 🟢 Agent: Dr. Aris (Senior Process Chemist)

Overview: You are attempting the synthesis of 1-(4-biphenyl)cyclopropanecarbonitrile via the double alkylation of 4-biphenylacetonitrile . This transformation is a critical step in the synthesis of various NSAIDs and metalloproteinase inhibitors. Unlike simple phenylacetonitriles, the biphenyl moiety introduces solubility challenges and steric considerations that require specific Phase Transfer Catalysis (PTC) optimization.

Below are the resolved support tickets addressing the most common bottlenecks: reaction stalling , hydrolysis byproducts , and isolation difficulties .

Ticket #001: The "Golden Protocol" for Optimization

User Issue: "I am using standard conditions (NaH/DMF) but the workup is dangerous on scale, and yields are inconsistent. What is the recommended industrial standard?"

Resolution: For safety and scalability, we strongly recommend moving away from pyrophoric bases (NaH) toward Phase Transfer Catalysis (PTC) using a liquid-liquid biphasic system. This method utilizes 50% aqueous NaOH and a quaternary ammonium salt, which is safer and often higher-yielding for this specific substrate.[1]

The Optimized Protocol
VariableRecommendationTechnical Rationale
Solvent Toluene (3-5 volumes)Unlike liquid phenylacetonitrile, 4-biphenylacetonitrile is a solid.[1] Toluene ensures substrate solubility while maintaining a distinct interface with aqueous NaOH.
Base 50% aq. NaOH (3.0 equiv)High concentration is critical. It "salts out" the organic catalyst, forcing it into the organic phase where it is active.
Reagent 1-Bromo-2-chloroethane (1.5 equiv)Crucial: Using 1,2-dibromoethane often leads to dimerization.[1] The Br/Cl asymmetry allows for a controlled sequential alkylation (Br reacts first, then Cl cyclizes).
Catalyst TEBA (Benzyltriethylammonium chloride) (1-3 mol%)TEBA is the industry standard for nitrile alkylation. Its hydrophilicity balance is ideal for the toluene/50% NaOH interface.
Temp 55°C - 60°C Sufficient energy to overcome the cyclization barrier without accelerating nitrile hydrolysis.[1]
Step-by-Step Workflow
  • Charge 4-biphenylacetonitrile (1.0 eq), Toluene, and TEBA (0.02 eq) into the reactor.

  • Add 1-bromo-2-chloroethane (1.5 eq).

  • Heat mixture to 50°C.

  • Dose 50% NaOH dropwise over 30-60 minutes. Note: The reaction is exothermic; control temp <65°C.

  • Agitate vigorously (See Ticket #002).

  • Monitor via HPLC for the disappearance of the mono-alkylated intermediate.

Ticket #002: Reaction Stalling (Mono-Alkylation)

User Issue: "My reaction reaches 60% conversion and stops. HPLC shows a large peak corresponding to the open-chain chloro-intermediate, but the ring won't close."[1]

Diagnosis: This is the classic "Interfacial Area Limitation." In PTC systems, the reaction rate is directly proportional to the surface area between the organic and aqueous phases. The cyclization step (intramolecular


) is slower than the initial alkylation and requires active catalyst shuttling.

Troubleshooting Steps:

  • Check Stirring Rate: If you are using a magnetic stir bar on a scale >5g, you are likely failing. Switch to an overhead mechanical stirrer. You must see a "vortex" creating a quasi-emulsion.

  • Catalyst Poisoning: If using Iodide-based catalysts (TBAI), the iodide can sometimes inhibit the reaction at high concentrations. Switch to TEBA (Chloride form) or TBAB (Bromide form) .

  • Base Concentration: Ensure your NaOH is actually 50% (w/w). If it is diluted to 30% or 40%, the hydration shell around the OH- ions becomes too large, preventing them from effectively pairing with the catalyst.

Mechanism Visualization (PTC Cycle)

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% NaOH) Substrate 4-Biphenylacetonitrile Mono Mono-alkylated Intermediate Substrate->Mono Step 1: Alkylation (w/ Q+OH- & R-X) Prod Cyclopropane Product QCN [Q+ CN-]* Exchange Ion Exchange (Q+Cl- <-> Q+OH-) QCN->Exchange Catalyst Shuttle Mono->Prod Step 2: Cyclization (Intramolecular SN2) NaCl Na+ Cl- Exchange->NaCl Cl- Sink NaOH Na+ OH- NaOH->Exchange OH- Source

Caption: The Phase Transfer Catalysis cycle. Note that the catalyst (Q+) must shuttle hydroxide (OH-) into the organic phase to deprotonate the nitrile. Insufficient stirring breaks this cycle.[1]

Ticket #003: Impurity Management (Hydrolysis)

User Issue: "I am seeing a new peak at RRT 0.85. LC-MS suggests it's the amide (M+18).[1] How do I stop this?"

Resolution: Nitriles are susceptible to hydrolysis under highly basic conditions and high temperatures, converting to the amide: R-CN + H2O -> R-CONH2[1]

Corrective Actions:

  • Temperature Control: Do not exceed 65°C . If the reaction is slow, add more catalyst, do not increase heat.

  • Quench Protocol: Do not let the reaction sit overnight in the base once conversion is complete.

  • Solvent Choice: Ensure your Toluene is not wet.[1] While this is an aqueous reaction, excess bulk water in the organic phase (due to poor separation) can accelerate hydrolysis during heat-up.

Ticket #004: Isolation & Workup (Crystallization)

User Issue: "The product is an oil that solidifies into a sticky mass. How do I get a clean powder?"

Resolution: The biphenyl group makes the product highly lipophilic.

  • Phase Cut: Dilute with warm Toluene (40°C) and separate the aqueous layer. Wash organic layer with water, then 1N HCl (to remove amine impurities), then Brine.

  • Solvent Swap: Distill off the Toluene.

  • Recrystallization:

    • Solvent: Isopropanol (IPA) or Ethanol/Heptane (1:2) .

    • Procedure: Dissolve crude solid in refluxing IPA (approx 3-4 volumes). Cool slowly to room temperature, then to 0-5°C.

    • Yield: You should expect white to off-white needles.[1]

Troubleshooting Logic Tree

Troubleshooting_Tree Start Issue: Low Yield / Impurities Check_SM Is Starting Material (SM) remaining? Start->Check_SM Yes_SM Yes, SM > 5% Check_SM->Yes_SM No_SM No, SM consumed Check_SM->No_SM Mono_Check Is Mono-alkylated interm. present? Yes_SM->Mono_Check Impurity_Check Identify Impurity Type No_SM->Impurity_Check Stirring Action: Increase Stirring RPM Check Base Conc (must be >45%) Mono_Check->Stirring Yes (Stalled) Temp Action: Increase Temp to 60°C Add 0.5 eq more Alkyl Halide Mono_Check->Temp No (Slow kinetics) Amide Amide (Hydrolysis) Action: Lower Temp, Reduce Time Impurity_Check->Amide M+18 Peak Dimer Dimer Action: Switch to 1-Bromo-2-chloroethane Dilute Reaction Impurity_Check->Dimer High MW Peak

Caption: Diagnostic flowchart for optimizing yield and purity in nitrile cyclopropanation.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium.[1] Tetrahedron Letters. (Foundational work on PTC Cyclopropanation).

  • Fedoryński, M. (2003). Syntheses of gem-dihalocyclopropanes and their use in organic synthesis.[1][2] Chemical Reviews. (Mechanistic insights into PTC).

  • Starks, C. M. (1971). Phase-transfer catalysis.[1][3][4][5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

  • BenchChem Application Note. Optimization of Cyclopropanation Reactions using 1,2-dihaloethanes. (General protocols for nitrile alkylation).

  • Patent CN103044211A. Synthesis method of 1,1-diphenyl cyclopropane derivative.[1] (Specific reference to biphenyl/PTC conditions).

Sources

Technical Support Center: Synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable intermediate. We will explore the common challenges encountered during its synthesis, focusing on the widely used phase-transfer-catalyzed (PTC) alkylation of (4-biphenylyl)acetonitrile, and provide practical, field-proven solutions to overcome them.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is most commonly achieved through the reaction of (4-biphenylyl)acetonitrile with a 1,2-dihaloethane, such as 1,2-dibromoethane, under basic conditions. Due to the immiscibility of the aqueous base (like NaOH) and the organic substrate, this reaction is significantly enhanced by a phase-transfer catalyst.[1]

Core Reaction: (4-Biphenylyl)acetonitrile + 1,2-Dibromoethane ---(Base, PTC Catalyst)--> this compound

Below is a diagram illustrating the key components and the overall transformation.

G A 4-Biphenylylacetonitrile P This compound A->P B 1,2-Dibromoethane B->P C Aqueous NaOH D Phase-Transfer Catalyst (e.g., TBAB) E Organic Solvent (e.g., Toluene)

Caption: General reaction scheme for the synthesis.

The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is crucial. It transports the hydroxide ion (OH⁻) from the aqueous phase to the organic phase to deprotonate the (4-biphenylyl)acetonitrile. The resulting carbanion then undergoes intramolecular Sₙ2 cyclization with 1,2-dibromoethane.[1][2]

The catalytic cycle is a dynamic process occurring at the interface of the two liquid phases.

PTC_Cycle cluster_cycle Catalytic Cycle node_aq Aqueous Phase (NaOH, NaBr) node_org Organic Phase (Substrates, Product) QOH_org Q⁺OH⁻ (org) node_aq->QOH_org Q⁺Br⁻ transfers in Anion_gen Deprotonation Ar-CH₂CN -> Ar-CH⁻CN QOH_org->Anion_gen Base action QBr_org Q⁺Br⁻ (org) QBr_org->node_aq Catalyst returns Alkylation Cyclization with BrCH₂CH₂Br Anion_gen->Alkylation Alkylation->QBr_org Product formed

Caption: The Phase-Transfer Catalysis (PTC) cycle.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting material. What are the primary factors to check?

A1: Low conversion is a frequent issue that can often be traced back to the reaction setup and conditions. Here are the key areas to investigate:

  • Base Concentration and Phase: The concentration of the aqueous sodium hydroxide solution is critical. A 50% (w/w) solution is often optimal. If the concentration is too low, the deprotonation of the acetonitrile will be inefficient. Conversely, a solid base like potassium hydroxide with a catalytic amount of water can also be effective.[3]

  • Catalyst Choice and Loading: Not all phase-transfer catalysts are equal. Tetrabutylammonium bromide (TBAB) or tricapryl(methyl)ammonium chloride are common choices.[4] Ensure the catalyst is not degraded and is used at an appropriate loading, typically 1-5 mol%.

  • Agitation (Stirring) Rate: Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs. If the two phases are not mixing well, the catalyst cannot shuttle between them effectively.

  • Temperature: While the reaction can proceed at room temperature, gentle heating to 40-55°C can significantly increase the rate.[4] However, excessive heat can promote side reactions.

ParameterRecommended RangeRationale
Base (NaOH) 40-50% Aqueous SolutionProvides a high concentration of OH⁻ at the interface.
Catalyst (TBAB) 1-5 mol%Balances reaction rate with cost and ease of removal.
Temperature 25-60°COptimizes rate while minimizing side reactions like elimination.[4]
Stirring Speed > 800 RPMEnsures high interfacial surface area for efficient phase transfer.

Q2: I'm getting a good yield, but my product is difficult to purify and contains significant amounts of unreacted (4-biphenylyl)acetonitrile. How can I drive the reaction to completion?

A2: This indicates an incomplete reaction. Assuming the factors in Q1 are optimized, consider the stoichiometry and reaction time.

  • Stoichiometry: Use a slight excess of the 1,2-dibromoethane (e.g., 1.1 to 1.2 equivalents). This ensures that even if some of the alkylating agent is lost to side reactions, enough remains to react with the acetonitrile derivative.

  • Reaction Time: These reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting acetonitrile is no longer visible. This may take anywhere from 12 to 48 hours.

Q3: My main byproduct is a high-molecular-weight oil or a solid that is not my desired product. What is it and how can I prevent it?

A3: This is likely due to side reactions involving the highly reactive carbanion.

  • Cause 1: Dimerization/Polymerization: The generated carbanion can react with another molecule of 1,2-dibromoethane that has already reacted once, leading to longer chains instead of cyclization.

  • Cause 2: Reaction with Product: The carbanion can potentially deprotonate the product, leading to ring-opening or other undesired pathways, although this is less common under these conditions.

Solution: The most effective solution is to control the concentration of the alkylating agent. Instead of adding all the 1,2-dibromoethane at the beginning, add it slowly over several hours using a syringe pump. This keeps its instantaneous concentration low, favoring the intramolecular cyclization over intermolecular side reactions.

G start Low Yield or High Impurity? check_conditions Verify Conditions: - Base Concentration (50% NaOH?) - Stirring Speed (>800 RPM?) - Catalyst Activity (1-5 mol%?) - Temperature (40-55°C?) start->check_conditions Start Here incomplete_rxn Symptom: High SM remaining check_conditions->incomplete_rxn Conditions OK side_reactions Symptom: Oily byproducts check_conditions->side_reactions Conditions OK optimize_time Action: - Increase reaction time - Monitor by TLC/GC incomplete_rxn->optimize_time optimize_addition Action: - Add 1,2-dibromoethane slowly - Check stoichiometry (1.1 eq) side_reactions->optimize_addition success Improved Yield & Purity optimize_time->success optimize_addition->success

Caption: Troubleshooting flowchart for low yield and impurities.

Q4: During the aqueous work-up, I am struggling with a persistent emulsion that won't separate. How can I resolve this?

A4: Emulsion formation is common in PTC reactions due to the presence of the catalyst, which acts as a surfactant.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by dehydrating the interface.

  • Gentle Swirling: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the phases.

  • Filtration: Filter the entire mixture through a pad of Celite or diatomaceous earth. This can physically disrupt the emulsion.

  • Centrifugation: If the emulsion is persistent and the scale allows, centrifuging the mixture is a highly effective method for separating the layers.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a general guideline. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add (4-biphenylyl)acetonitrile (10.0 g, 51.7 mmol), tetrabutylammonium bromide (TBAB, 0.83 g, 2.59 mmol, 5 mol%), and toluene (100 mL).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (50 mL).

  • Reaction Initiation: Begin vigorous stirring (>800 RPM) and heat the mixture to 50°C.

  • Substrate Addition: Slowly add 1,2-dibromoethane (5.4 mL, 62.0 mmol, 1.2 eq.) via the dropping funnel over 2 hours.

  • Reaction Monitoring: Allow the reaction to stir at 50°C for 24-48 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Cool the reaction to room temperature. Dilute with 100 mL of water and 100 mL of toluene. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the final product, which is typically a solid.[5] The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Solvent SystemSuitabilityNotes
Ethanol GoodOften a good starting point for aromatic compounds.
Isopropanol GoodSimilar to ethanol, may offer different selectivity.
Toluene/Heptane ExcellentA two-solvent system. Dissolve in minimal hot toluene and add heptane until cloudy, then cool.
Ethyl Acetate/Hexane ExcellentAnother effective two-solvent system.
  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

References

  • Enantioselective formation of cyclopropane spiroindenes from benzofulvenes by phase transfer catalysis. Chemical Communications (RSC Publishing). Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. Available at: [Link]

  • Attempted alkylations with cyclopropanes under phase-transfer catalysis. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Cyclopropane Rings under Phase-Transfer-Catalyzed Conditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • First synthesis of acylated nitrocyclopropanes. Beilstein Journals. Available at: [Link]

  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. PMC - NIH. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC - NIH. Available at: [Link]

  • EP1171421B1 - Process for the preparation of cyclopropylacetonitrile. Google Patents.
  • (1,1'-Biphenyl)-4-carbonitrile | C13H9N | CID 18021. PubChem - NIH. Available at: [Link]

  • Synthesis of cyclopropane containing natural products. SciSpace. Available at: [Link]

  • 14C2H4: Its Purification for Biological Studies. PMC - NIH. Available at: [Link]

Sources

Removal of impurities from crude 1-(4-Biphenylyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(4-Biphenylyl)cyclopropanecarbonitrile (CAS: 92855-14-6). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common bottlenecks encountered during the phase-transfer-catalyzed (PTC) cyclopropanation of 4-biphenylacetonitrile.

Rather than just providing a list of instructions, this guide delves into the causality of impurity formation, equipping you with the mechanistic understanding needed to optimize your workflows and ensure high-purity isolation.

Mechanistic Overview & Impurity Generation

The synthesis of this compound relies on the classic Makosza interfacial mechanism [1]. 4-Biphenylacetonitrile is reacted with an alkylating agent (e.g., 1,2-dibromoethane) in a two-phase system comprising a concentrated aqueous base (typically 50% NaOH) and an organic solvent, facilitated by a quaternary ammonium phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).

While highly efficient, the biphasic nature of this reaction and the harsh alkaline conditions inevitably generate specific classes of impurities. Understanding the kinetic pathways of these side reactions is critical for designing an effective purification strategy [2].

G Start 4-Biphenylacetonitrile + 1,2-Dibromoethane Reaction Phase-Transfer Catalysis (NaOH, TBAB) Start->Reaction Intermediate Monoalkylated Intermediate Reaction->Intermediate ImpA Impurity A: Unreacted Nitrile Reaction->ImpA Incomplete Rxn ImpC Impurity C: PTC Residue (TBAB) Reaction->ImpC Catalyst Trapping Target 1-(4-Biphenylyl) cyclopropanecarbonitrile Intermediate->Target Cyclization ImpB Impurity B: Hydrolyzed Acid/Amide Target->ImpB Base Hydrolysis

Reaction pathway and impurity generation in this compound synthesis.

Troubleshooting FAQs: Diagnosing Impurities

Q1: My GC/MS shows a significant amount of unreacted 4-biphenylacetonitrile (Impurity A). Why did the reaction stall? A: In PTC reactions, the deprotonation occurs at the interfacial boundary [3]. If your stirring rate is too low (typically <600 rpm), the interfacial surface area is insufficient to maintain the transfer of the carbanion into the organic phase. Additionally, if the NaOH concentration drops below 40% (due to water generation or dilution), the hydration sphere around the hydroxide ion increases, drastically reducing its basicity and halting the reaction.

Q2: I am detecting a highly polar impurity that streaks on my TLC plate. What is it, and how do I remove it? A: This is likely 1-(4-Biphenylyl)cyclopropanecarboxylic acid (Impurity B). While the cyano group is generally robust, prolonged exposure to 50% NaOH at elevated temperatures (>60°C) causes nucleophilic attack by hydroxide ions, hydrolyzing the nitrile into an amide, and subsequently into a carboxylic acid. This can be selectively removed via an alkaline aqueous wash during the workup, which partitions the deprotonated acid into the aqueous waste.

Q3: My NMR spectra show distinct, broad aliphatic peaks that do not belong to the cyclopropane ring. What is the contaminant? A: You are observing trapped Phase-Transfer Catalyst (Impurity C), such as TBAB. Quaternary ammonium salts are amphiphilic. When synthesizing highly lipophilic molecules like biphenyl derivatives, the PTC can form stable inverse micelles in the organic phase, shielding itself from standard water washes. To resolve this, switch your extraction solvent to Methyl tert-butyl ether (MTBE) or Heptane, in which TBAB has drastically lower solubility compared to Dichloromethane (DCM).

Q4: The reaction yielded a brominated intermediate instead of the cyclopropane product. Why didn't it close the ring? A: This is the monoalkylated intermediate (4-(4-biphenylyl)-4-bromobutanenitrile). The first deprotonation of the starting material is rapid due to the high acidity of the benzylic/alpha-cyano protons. However, the second deprotonation required to close the cyclopropane ring is sterically hindered by the bulky biphenyl group and the adjacent bromine atom. If you observe this, increase the reaction temperature by 10°C or extend the reaction time, ensuring the base remains highly concentrated [2].

Quantitative Data: Purification Method Efficacy

To select the appropriate purification strategy, consult the table below, which summarizes the efficacy of various techniques against specific impurities.

Purification MethodTarget ImpurityYield Recovery (%)Purity Achieved (%)Scalability
Aqueous Wash (Water) PTC Residue (TBAB)>98%N/A (Removes salts)Excellent
Alkaline Wash (NaOH) Acid/Amide (Impurity B)95–97%>98.0% (Acid-free)Excellent
Recrystallization Unreacted SM (Impurity A)80–85%>99.5%High
Silica Gel Column Monoalkylated Intermediates70–75%>99.9%Low (R&D only)

Step-by-Step Purification Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Optimized Liquid-Liquid Extraction (Removal of PTC and Acid Impurities)

Causality: This protocol leverages the differential pKa of the side products and the solvent-exclusion principle to force amphiphilic catalysts out of the organic phase.

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove the primary reaction solvent. Redissolve the crude residue in MTBE (10 mL per gram of crude). Reasoning: MTBE prevents TBAB from forming stable micelles in the organic layer.

  • Catalyst Purge: Wash the organic layer with deionized water (3 × 5 mL/g). Vigorously agitate for 2 minutes per wash.

    • Validation Checkpoint: Shake a 1 mL aliquot of the final aqueous wash with 1 mL of 0.1 M

      
      . The absence of a white 
      
      
      
      precipitate confirms the complete removal of the bromide-based phase-transfer catalyst.
  • Acid Neutralization: Wash the organic layer with cold 1M NaOH (2 × 5 mL/g) to deprotonate the hydrolyzed carboxylic acid impurity, forcing it into the aqueous phase.

  • Final Polish: Wash with saturated brine (5 mL/g) to remove residual water, dry over anhydrous

    
    , and concentrate to yield the semi-purified crude.
    
    • Validation Checkpoint: Spot the organic layer on a silica TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate). An absence of baseline streaking under UV (254 nm) confirms the complete removal of the carboxylic acid impurity.

Protocol B: Selective Crystallization (Removal of Unreacted Starting Material)

Causality: 4-Biphenylacetonitrile and the cyclopropanated product have different crystal lattice energies. Isopropanol (IPA) provides the ideal solubility gradient to selectively crystallize the target molecule while keeping the less lipophilic starting material in solution.

  • Dissolution: Suspend the semi-purified crude in Isopropanol (IPA) at a ratio of 4 mL/g. Heat the mixture to 80°C under reflux until complete dissolution is achieved.

  • Controlled Nucleation: Remove the heat source and allow the solution to cool ambiently to room temperature (approx. 22°C) while stirring at 150 rpm. Reasoning: Slow cooling prevents the entrapment of the monoalkylated intermediate within the crystal lattice.

  • Yield Maximization: Once crystallization initiates, transfer the flask to an ice bath (0–5°C) and age the slurry for 2 hours.

  • Isolation: Filter the crystals under vacuum using a Buchner funnel. Wash the filter cake with ice-cold IPA (1 mL/g) to displace the mother liquor.

  • Drying & Validation: Dry the crystals in a vacuum oven at 45°C to a constant weight.

    • Validation Checkpoint: Analyze the isolated crystals via HPLC (UV 254 nm). The peak corresponding to 4-biphenylacetonitrile (which elutes earlier than the cyclopropanated product) must integrate to <0.5% Area. If it is higher, repeat the crystallization.

References

  • Phase-Transfer Catalysis in Organic Syntheses CRDEEP Journals URL
  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles Science24 URL
  • PTFarm (Polish Pharmaceutical Society)

Technical Support Center: Advanced Synthesis & Stereocontrol of 1-(4-Biphenylyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Stereoselectivity Enhancement & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Technical Scope

User Query: "How do I enhance the stereoselectivity of 1-(4-Biphenylyl)cyclopropanecarbonitrile synthesis?"

Technical Assessment: The target molecule, This compound , is an achiral molecule possessing a plane of symmetry. Therefore, "stereoselectivity" in this context refers to two distinct high-value challenges depending on your specific derivative:

  • Chemoselectivity (Ring Closure Efficiency): Preventing the formation of open-chain mono-alkylated byproducts or polymeric impurities (often mistaken for stereochemical issues due to complex NMR signals).

  • Enantioselectivity (Substituted Variants): If you are synthesizing a substituted cyclopropane (e.g., 2-methyl or 2,2-dichloro derivatives), you require asymmetric induction to control cis/trans ratios and enantiomeric excess (ee).

This guide addresses both, with a focus on Phase-Transfer Catalysis (PTC) , the industry standard for generating 1-arylcyclopropanecarbonitriles.

Core Reaction Logic & Mechanism

The synthesis relies on the double alkylation of 4-biphenylacetonitrile with a 1,2-dihaloethane (or equivalent electrophile) under basic conditions.

The Interfacial Mechanism (PTC)

The reaction occurs at the interface of two immiscible phases (Liquid-Liquid or Solid-Liquid). The choice of catalyst and solvent is critical for the biphenyl substrate due to its poor solubility compared to simple phenyl analogs.

PTC_Mechanism cluster_org Organic Phase (Toluene/DCM) cluster_aq Aqueous/Solid Phase (NaOH/KOH) Substrate 4-Biphenylacetonitrile Q_CN [Q+ CN-]* (Active Species) Substrate->Q_CN Deprotonation via Q+OH- Mono_Int Mono-alkylated Intermediate Q_CN->Mono_Int 1st Alkylation (Fast) Cyclo_Prod Target Cyclopropane Mono_Int->Cyclo_Prod Intramolecular Cyclization (Slow/Rate Determining) OH_Ion OH- (Base) OH_Ion->Q_CN Ion Exchange (Interface) Water H2O

Figure 1: Interfacial Phase-Transfer Catalysis mechanism. The rate-determining step is often the second alkylation (ring closure), which competes with side reactions.

Critical Protocol: Enhancing Selectivity

Scenario A: The "Achiral" Challenge (Pure Ring Closure)

Goal: Maximize yield of the cyclopropane over the mono-alkylated impurity.

The Issue: The biphenyl group is bulky and lipophilic. Standard protocols using 50% NaOH often fail because the intermediate precipitates or the catalyst is too hydrophilic.

Optimized Protocol:

  • Solvent: Use a 3:1 mixture of Toluene:Chloroform . Toluene solubilizes the biphenyl core, while Chloroform modifies the polarity to stabilize the transition state.[1]

  • Catalyst: Switch to Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (1-5 mol%).

  • Base: Use solid KOH (finely powdered) instead of aqueous NaOH. This "Solid-Liquid PTC" reduces hydration of the anion, making it more reactive (a "naked" anion effect).

Scenario B: The "Chiral" Challenge (Substituted Derivatives)

Goal: High Enantiomeric Excess (ee) for 2-substituted analogs.

The Issue: If you are using a substituted dihaloalkane (e.g., 1,2-dibromopropane), you generate chiral centers.[1]

Stereoselective Protocol: Use Asymmetric Phase-Transfer Catalysis (APTC) .

  • Catalyst: N-Benzylcinchonidinium chloride (derived from Cinchona alkaloids).

  • Temperature: Lower to -20°C to 0°C . Lower temperatures increase stereoselectivity by rigidifying the ionic transition state.

  • Concentration: High dilution (0.05 M) favors intramolecular cyclization over intermolecular polymerization.

Troubleshooting Guide (Q&A)

Category 1: Reaction Stalling & Impurities[1]

Q: Why does my reaction stop at the mono-alkylated intermediate?

  • Diagnosis: This is "Base Poisoning" or insufficient interfacial surface area. The mono-alkylated species is less acidic than the starting material.

  • Fix:

    • Agitation: Increase stirring speed to >800 RPM. The reaction is diffusion-controlled.

    • Reagent Switch: Replace 1,2-dibromoethane with 1-bromo-2-chloroethane . The iodine/bromine exchange rates differ, often pushing the kinetics toward closure.[1]

    • Temperature: Increase temperature to 60°C after the initial addition to force the ring closure.

Q: I see a thick precipitate forming that stops stirring. What is it?

  • Diagnosis: The biphenyl-cyclopropane product is crystallizing out, or you have formed a polymer (poly-alkylation).

  • Fix:

    • Add DMSO (5-10% v/v) as a co-solvent. It vastly accelerates nucleophilic substitution and improves solubility.

Category 2: Stereocontrol (For Substituted Analogs)

Q: I am using a chiral catalyst but getting low ee (<20%). Why?

  • Diagnosis: The background reaction (uncatalyzed alkylation) is competing with the catalyzed pathway.

  • Fix:

    • Reduce Base Strength: Switch from 50% NaOH to solid Cs2CO3 or K2CO3. Weaker bases ensure deprotonation only occurs via the chiral ion pair.

    • Catalyst Structure: Upgrade to a Maruoka Catalyst (spiro-quaternary ammonium salt). These are sterically bulky and prevent the non-chiral approach of the electrophile.

Data & Optimization Tables

Table 1: Solvent System Impact on Yield & Selectivity

Solvent SystemBase TypeYield (Isolated)Primary ImpurityRecommended For
DCM / Water 50% NaOH45-60%Mono-alkylatedSimple Phenyl analogs (Avoid for Biphenyl)
Toluene / Water 50% NaOH65-75%Unreacted SMStandard Synthesis
Toluene / Solid KOH Solid KOH88-92% NoneHigh-Efficiency Batch
THF / DMSO NaH95%PolymersSmall scale / High speed

Diagnostic Workflow

Use this logic tree to resolve your current experimental bottleneck.

Troubleshooting_Tree Start Identify Problem Problem_Type Is the issue Chemical or Stereochemical? Start->Problem_Type Chem_Issue Low Yield / Open Chain Problem_Type->Chem_Issue Chemical Stereo_Issue Low ee / Wrong Diastereomer Problem_Type->Stereo_Issue Stereochemical Solubility Is reaction mixture thick/precipitating? Chem_Issue->Solubility Add_DMSO Action: Add 10% DMSO Switch to Toluene Solubility->Add_DMSO Yes Check_Stir Action: Increase RPM >800 Use Solid KOH Solubility->Check_Stir No Temp_Check Is Temp < 0°C? Stereo_Issue->Temp_Check Lower_Temp Action: Cool to -20°C Use Cinchona Catalyst Temp_Check->Lower_Temp No Base_Switch Action: Switch to Cs2CO3 (Suppress Background Rxn) Temp_Check->Base_Switch Yes

Figure 2: Decision matrix for troubleshooting synthesis failures.

References

  • Fedoryński, M. (2006). Syntheses of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews, 103(4), 1099–1132.[1] Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517.[1] Link

  • Maruoka, K. (2008). Practical Aspects of Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development, 12(4), 679–697.[1] Link

  • Jonczyk, A., & Balcerzak, P. (2001).[1] Phase-Transfer Catalyzed Reactions of Nitriles. Current Organic Chemistry, 5(10). (Foundational text on nitrile alkylation).

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 4-biphenylacetonitrile (toxic/irritant) and dihaloalkanes (potential carcinogens) before handling.

Sources

Validation & Comparative

A Comparative Guide to Direct Factor Xa Inhibitors for Thromboembolic Therapy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticoagulant therapy, the emergence of direct oral anticoagulants (DOACs) has marked a significant paradigm shift from traditional vitamin K antagonists. Among these, the direct Factor Xa (FXa) inhibitors, a class of drugs often referred to as "xabans," have become central to the prevention and treatment of thromboembolic disorders. This guide provides a comprehensive comparison of key, clinically-approved direct FXa inhibitors, detailing their pharmacological profiles, supported by experimental data and standardized evaluation methodologies.

It is important to note that the compound 1-(4-Biphenylyl)cyclopropanecarbonitrile is not a recognized or publicly documented Factor Xa inhibitor in mainstream scientific literature or clinical databases. Therefore, a direct comparison is not feasible. This guide will instead focus on a comparative analysis of well-established and clinically significant FXa inhibitors: Apixaban, Rivaroxaban, Edoxaban, and Betrixaban.

The Central Role of Factor Xa in Coagulation

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa sits at a critical juncture, where the intrinsic and extrinsic pathways converge.[1] One molecule of FXa can catalyze the formation of approximately 1,000 thrombin molecules, making it a highly strategic target for anticoagulant therapy.[1] By directly inhibiting FXa, these agents effectively reduce thrombin generation and subsequent fibrin formation, preventing the development of thrombi.[2][3]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa Xa Factor Xa IXa->Xa VIIIa, PL, Ca2+ TF Tissue Factor (TF) VII VII VIIa VIIa VII->VIIa TF VIIa->Xa TF, Ca2+ Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, PL, Ca2+ Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Xa_Inhibitors Direct FXa Inhibitors (Apixaban, Rivaroxaban, etc.) Xa_Inhibitors->Xa

Figure 1: The Coagulation Cascade and Target of Direct FXa Inhibitors.

Mechanism of Action: Direct and Selective Inhibition

Unlike indirect inhibitors such as fondaparinux, which require antithrombin as a cofactor, direct FXa inhibitors bind directly to the active site of the FXa enzyme.[1][4] This mechanism is advantageous as it allows for the inhibition of both free FXa in the plasma and FXa that is already bound within the prothrombinase complex or to a clot.[4][5] This direct action contributes to their predictable anticoagulant effect, which generally does not require routine monitoring.[5][6]

Mechanism_of_Action cluster_inhibition Inhibited State FXa Factor Xa (Enzyme) Active Site Substrate Prothrombin (Substrate) Inhibitor Direct FXa Inhibitor (e.g., Apixaban) Inhibitor->FXa Binds to Active Site Product Thrombin (Product) Substrate->Product Catalysis Blocked FXa_Inhibited Factor Xa Active Site Blocked Inhibitor_Bound Direct FXa Inhibitor Inhibitor_Bound->FXa_Inhibited Anti_Xa_Assay cluster_workflow Chromogenic Anti-Xa Assay Workflow Plasma Patient Plasma (containing FXa Inhibitor) Add_FXa Add Excess Factor Xa Reagent Plasma->Add_FXa Incubate1 Incubation Add_FXa->Incubate1 Complex Inhibitor-FXa Complex Forms + Residual Free FXa Incubate1->Complex Add_Substrate Add Chromogenic FXa Substrate Complex->Add_Substrate Incubate2 Incubation Add_Substrate->Incubate2 Cleavage Residual FXa Cleaves Substrate Incubate2->Cleavage Measure Measure Color Change (OD at 405 nm) Cleavage->Measure Result Result: Color intensity is INVERSELY proportional to inhibitor concentration. Measure->Result

Figure 3: Workflow for the Chromogenic Anti-Factor Xa Assay.

Step-by-Step Protocol:

  • Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube. [7]Prepare platelet-poor plasma (PPP) by double centrifugation. [8]2. Reagent Preparation: Reconstitute Factor Xa and chromogenic substrate reagents according to the manufacturer's instructions (e.g., BIOPHEN Heparin Anti-Xa, BPS Bioscience Factor Xa Inhibitor Screening Assay Kit). [9][10]3. Assay Procedure (Manual Method Example): a. Pre-warm reagents and plasma samples to 37°C. [10] b. In a test tube, add a specific volume of patient plasma. c. Add a defined volume of excess Factor Xa reagent to the plasma. Incubate for a specified time (e.g., 2 minutes) at 37°C to allow the inhibitor to bind to FXa. [11] d. Add the chromogenic substrate to the mixture. Incubate for a second specified time (e.g., 2 minutes) at 37°C. [11] e. Stop the reaction (e.g., by adding 20% acetic acid). [11] f. Measure the absorbance at 405 nm using a spectrophotometer.

  • Quantification: Construct a standard curve using calibrators with known concentrations of the specific FXa inhibitor being tested. The concentration in the patient sample is determined by interpolating its absorbance value against the standard curve. [12]

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation. [7][13][14]While sensitive to FXa inhibitors, its responsiveness varies significantly depending on the thromboplastin reagent used, making it less reliable for quantification. [15] Step-by-Step Protocol:

  • Sample and Reagent Preparation: Use citrated platelet-poor plasma. [16]Pre-warm the plasma sample and thromboplastin reagent (containing tissue factor and calcium) to 37°C. [16]2. Assay Procedure: a. Pipette a volume of plasma (e.g., 50 µL) into a test tube incubated at 37°C. [17] b. Add a volume of thromboplastin reagent (e.g., 100 µL) to the plasma, simultaneously starting a timer. [16] c. Measure the time (in seconds) until a fibrin clot is formed. This can be detected mechanically or optically by a coagulation analyzer. [7]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways. [18][19]It is generally less sensitive to FXa inhibitors than the PT assay. [20] Step-by-Step Protocol:

  • Sample and Reagent Preparation: Use citrated platelet-poor plasma. [21]Pre-warm plasma, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride (CaCl2) solution to 37°C. [22]2. Assay Procedure: a. Mix plasma (e.g., 50 µL) with the aPTT reagent (e.g., 50 µL) in a test tube. [22] b. Incubate the mixture at 37°C for a specified time (e.g., 3 minutes) to allow for activation of the contact factors. [22] c. Add CaCl2 solution (e.g., 50 µL) to the mixture and simultaneously start a timer. [22] d. Measure the time (in seconds) until clot formation. [18]

Conclusion

The direct Factor Xa inhibitors represent a major advancement in anticoagulant therapy, offering predictable pharmacokinetics and a favorable safety profile compared to older agents. While Apixaban, Rivaroxaban, and Edoxaban share a common mechanism, they exhibit important differences in their pharmacokinetic and pharmacodynamic properties, influencing their clinical application and dosing regimens. Betrixaban has carved a specific niche in extended VTE prophylaxis for acutely ill medical patients. The choice of agent requires careful consideration of the patient's clinical indication, renal function, and potential for drug interactions. Standardized in vitro assays, particularly the chromogenic anti-Xa assay, remain the gold standard for the precise evaluation and characterization of these potent anticoagulants in research and development.

References

  • Ogata, K., Mendell-Harary, J., Tachibana, M., Masumoto, H., Oguma, T., Kojima, M., & Kastrissios, H. (2016). Clinical pharmacology, pharmacokinetics, and pharmacodynamics of edoxaban, a non-vitamin K antagonist oral anticoagulant that inhibits clotting factor Xa. Clinical and Applied Thrombosis/Hemostasis, 22(7), 674-685. [Link]

  • Salih, M., & Nagalli, S. (2023). Edoxaban. In StatPearls. StatPearls Publishing. [Link]

  • Study.com. (n.d.). Rivaroxaban: Mechanism of Action & Pharmacokinetics. [Link]

  • Wikipedia. (2024). Rivaroxaban. [Link]

  • Wikipedia. (2024). Edoxaban. [Link]

  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]

  • Plitt, A., & Yeh, C. H. (2014). Edoxaban: a focused review of its clinical pharmacology. Cardiovascular & Hematological Agents in Medicinal Chemistry, 12(1), 22-29. [Link]

  • Salazar, D. E., Mendell, J., Kastrissios, H., Green, M., Carrothers, T. J., & Ogata, K. (2014). The pharmacokinetics of edoxaban for the prevention and treatment of venous thromboembolism. Expert Opinion on Drug Metabolism & Toxicology, 10(4), 595-608. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rivaroxaban?[Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Rivaroxaban (Xarelto) and Apixaban?[Link]

  • PhenX Toolkit. (2021). Prothrombin Time. [Link]

  • J&J Medical Connect. (2026). XARELTO - Mechanism of Action. [Link]

  • Wong, P. C., Pinto, D. J., & Zhang, D. (2011). Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies. Journal of Thrombosis and Haemostasis, 9(5), 1026-1037. [Link]

  • Proietti, M., & Lip, G. Y. (2014). Comparative analysis and meta-analysis of major clinical trials with oral factor Xa inhibitors versus warfarin in atrial fibrillation. Open Heart, 1(1), e000048. [Link]

  • Pinto, D. J., Orwat, M. J., Quan, M. L., Lam, P. Y., & He, K. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Medicinal Chemistry, 54(17), 5871-5889. [Link]

  • U.S. Food & Drug Administration. (2017). FDA approved betrixaban (BEVYXXA, Portola) for the prophylaxis of venous thromboembolism (VTE) in adult patients. [Link]

  • Australian Prescriber. (2013). Anti-Xa assays. [Link]

  • Wong, P. C., Crain, E. J., Watson, C. A., & Slattam, C. (2006). In Vitro Evaluation of Apixaban, a Novel, Potent, Selective and Orally Bioavailable Factor Xa Inhibitor. Blood, 108(11), 285a. [Link]

  • ResearchGate. (n.d.). In Vitro Evaluation of Apixaban, a Novel, Potent, Selective and Orally Bioavailable Factor Xa Inhibitor. [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. [Link]

  • Barrett, Y. C., Wang, Z., Frost, C., & Shenker, A. (2010). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Thrombosis and Haemostasis, 104(6), 1263-1271. [Link]

  • Wikipedia. (2024). Betrixaban. [Link]

  • Dager, W. E., & King, J. H. (2018). Betrixaban: A Novel Oral Anticoagulant With a New Niche. Annals of Pharmacotherapy, 52(6), 583-590. [Link]

  • Biocompare. (n.d.). Factor Xa Assay Kits. [Link]

  • ResearchGate. (n.d.). A comparison of factor Xa (FXa) inhibitors and their neutralization by andexanet alfa in inhibition of thrombin generation. [Link]

  • Practical-Haemostasis.com. (2024). Screening Tests in Haemostasis: The Prothrombin Time [PT]. [Link]

  • University of Minnesota. (2025). Medications: Newer Anticoagulants. [Link]

  • Medscape. (2025). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. [Link]

  • Al-Ani, F., & Al-Khafaji, F. (2018). Betrixaban: An Oral Factor Xa Inhibitor. Journal of Atrial Fibrillation, 11(1), 1980. [Link]

  • Therapeutic Goods Administration (TGA). (2013). AusPAR Attachment 1: Product Information for Eliquis (Apixaban). [Link]

  • University of Iowa Hospitals & Clinics. (2025). Activated Partial Thromboplastin Time (aPTT). [Link]

  • Labcorp. (2017). 117101: Heparin Anti-Xa. [Link]

  • Practical-Haemostasis.com. (2025). Screening Tests in Haemostasis: The APTT. [Link]

  • Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. [Link]

  • Unknown Source. (n.d.). Prothrombin time (PT). [Link]

  • American Society of Hematology. (2021). FDA Approves Betrixaban for VTE Prophylaxis. [Link]

  • Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT). [Link]

  • Cochrane. (2022). Oral direct thrombin inhibitors or oral factor Xa inhibitors versus conventional anticoagulants for the treatment of pulmonary embolism. [Link]

  • Wikipedia. (2024). Direct factor Xa inhibitors. [Link]

  • E. Gulbja Laboratory. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT). [Link]

  • ECAT Foundation. (n.d.). Activated Partial Thromboplastin Time (APTT) Testing. [Link]

  • CoaChrom Diagnostica. (2015). BIOPHEN HEPARIN ANTI-Xa (2 stages). [Link]

Sources

The Strategic Replacement: A Comparative Analysis of Biphenyl vs. Substituted Phenyl Cyclopropane Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Bioisosteric Replacement for Enhanced Drug Properties

In the intricate chess game of drug design, the selection of molecular scaffolds is a critical opening move that dictates the entire trajectory of a candidate's development. For decades, the biphenyl moiety has been a trusted piece on the board, its rigid, planar structure and ability to engage in π-π stacking interactions making it a staple in a multitude of therapeutic agents. However, its reign is not without its challenges. Issues of metabolic instability, potential for the formation of reactive metabolites, and suboptimal physicochemical properties have led medicinal chemists to seek strategic alternatives.[1]

This guide provides a comprehensive comparative analysis of the biphenyl moiety and a rising contender: the substituted phenyl cyclopropane. We will delve into the nuanced physicochemical and pharmacological differences between these two structural motifs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of when and why to deploy the cyclopropane-for-biphenyl substitution strategy.

The Biphenyl Workhorse: Strengths and Liabilities

The biphenyl scaffold, consisting of two directly connected phenyl rings, is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2][3] Its utility stems from its ability to present substituents in a well-defined spatial orientation, facilitating interactions with biological targets.

However, the very nature of the biphenyl group can also be its Achilles' heel. The planarity and high lipophilicity of the biphenyl system can contribute to poor aqueous solubility and high plasma protein binding, negatively impacting a drug's pharmacokinetic profile.[4] Furthermore, the phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites.[5]

The Phenyl Cyclopropane Alternative: A Three-Dimensional Solution

The substitution of a phenyl ring with a cyclopropane ring offers a compelling strategy to address the liabilities of the biphenyl moiety. The cyclopropyl group, while small, introduces a distinct three-dimensional character that can significantly alter a molecule's properties.[6]

Key advantages of incorporating a substituted phenyl cyclopropane moiety include:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to oxidative metabolism compared to the C-H bonds of an aromatic ring. This can lead to a longer half-life and reduced metabolic clearance of the drug.[7]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can reduce a molecule's planarity and lipophilicity (as measured by cLogP), often leading to improved solubility and a more favorable overall physicochemical profile.[6]

  • Conformational Mimicry: A strategically substituted phenyl cyclopropane can effectively mimic the bioactive conformation of a substituted biphenyl, ensuring that the desired interactions with the target protein are maintained or even enhanced.[8]

Head-to-Head Comparison: A Case Study in Factor Xa Inhibitors

A compelling example of the successful application of the phenyl-to-cyclopropyl-phenyl bioisosteric replacement can be found in the development of Factor Xa (FXa) inhibitors.[8] FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombosis.

In a seminal study, researchers at Bristol-Myers Squibb sought to improve upon a series of FXa inhibitors that incorporated an ortho-substituted biphenyl moiety in the P4 pocket of the enzyme.[8] They hypothesized that an α-substituted phenylcyclopropyl group could mimic the aplanar, biologically active conformation of the biphenyl group while offering improved properties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of a representative biphenyl compound and its phenylcyclopropane analogue from the Factor Xa inhibitor study.

MoietyCompound IDFXa Ki (nM)cLogP
Biphenyl1 1.24.5
Phenyl Cyclopropane2r 0.33.5

Data adapted from Qiao, J. X., et al. (2008). Bioorganic & medicinal chemistry letters, 18(14), 4118–4123.[8]

The data clearly illustrates the advantages of the phenyl cyclopropane substitution. The analogue 2r not only exhibits a significant improvement in inhibitory potency (a 4-fold decrease in Ki) but also possesses a lower calculated logP, suggesting improved solubility and a more favorable pharmacokinetic profile.[6][8]

Experimental Workflow: Comparative Analysis

G design Bioisosteric Design (Biphenyl vs. Phenyl Cyclopropane) synthesis Chemical Synthesis of Analogues design->synthesis biochemical_assay Factor Xa Inhibition Assay (Ki determination) synthesis->biochemical_assay physchem Physicochemical Profiling (cLogP, Solubility) synthesis->physchem sar Structure-Activity Relationship (SAR) Analysis biochemical_assay->sar pk_prediction Prediction of Pharmacokinetic Profile physchem->pk_prediction xray X-ray Crystallography of Inhibitor-FXa Complex xray->sar G cluster_0 Biphenyl Moiety (Aplanar Conformation) cluster_1 Phenyl Cyclopropane Mimic (Perpendicular Conformation) cluster_2 Factor Xa S4 Pocket Biphenyl_Ring1 Phenyl Ring 1 Biphenyl_Ring2 Phenyl Ring 2 Biphenyl_Ring1->Biphenyl_Ring2 Dihedral Angle (Bioactive Conformation) S4_Pocket Hydrophobic Interactions Biphenyl_Ring2->S4_Pocket Interaction PC_Phenyl Phenyl Ring PC_Cyclopropyl Cyclopropyl Ring PC_Phenyl->PC_Cyclopropyl Perpendicular Orientation PC_Cyclopropyl->S4_Pocket Interaction

Sources

Validated HPLC Method for 1-(4-Biphenylyl)cyclopropanecarbonitrile: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-(4-Biphenylyl)cyclopropanecarbonitrile (BPCN) is a critical pharmacophore and intermediate used in the synthesis of various biologically active compounds, including metalloprotease inhibitors and novel beta-lactamase inhibitors. Its structural rigidity, conferred by the cyclopropane ring, and the lipophilicity of the biphenyl moiety make it a challenging analyte for standard generic methods.

This guide presents a Validated Stability-Indicating HPLC Method utilizing a Phenyl-Hexyl stationary phase. We compare this optimized protocol against a traditional C18 generic method, demonstrating superior resolution of critical impurities (hydrolysis degradants and synthesis precursors) and enhanced sensitivity.

The Analytical Challenge
  • Hydrophobicity: The biphenyl group leads to strong retention on C18, often requiring high organic content which compresses early-eluting polar impurities.

  • Structural Similarity: Common impurities, such as the hydrolyzed acid (1-(4-biphenylyl)cyclopropanecarboxylic acid) or the linear nitrile byproduct, possess similar UV spectra, necessitating chromatographic selectivity over spectral deconvolution.

Method Development Strategy: The "Why" Behind the Protocol

Mechanistic Selection of Stationary Phase

While C18 columns rely solely on hydrophobic interactions, the proposed method utilizes a Phenyl-Hexyl stationary phase.

  • Causality: The biphenyl moiety of BPCN contains extensive

    
    -electron systems. A Phenyl-Hexyl column engages in 
    
    
    
    -
    
    
    interactions with the analyte, offering orthogonal selectivity compared to pure hydrophobicity. This is critical for separating the planar biphenyl core from non-planar impurities.
  • Self-Validating System: The method includes a resolution check between BPCN and its acid hydrolysis product (Impurity B), ensuring the system's suitability before every run.

Visualization: Selectivity Mechanism

The following diagram illustrates the dual-interaction mechanism (Hydrophobic +


-

) utilized in the optimized method versus the single interaction in standard C18.

G cluster_0 Standard C18 Interaction cluster_1 Optimized Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Analyte1 BPCN (Hydrophobic Core) C18->Analyte1 Van der Waals (Non-specific) Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Analyte2 BPCN (Pi-System) Phenyl->Analyte2 Pi-Pi Stacking (Specific) Phenyl->Analyte2 Hydrophobic

Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase adds Pi-Pi selectivity (Green arrow).

Comparative Analysis: Generic vs. Optimized Method

We compared a standard generic C18 protocol (often used for initial screening) with our optimized Phenyl-Hexyl method.

Table 1: Performance Comparison
ParameterGeneric Method (Alternative)Optimized Method (The Product)Performance Gain
Column C18 (250 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Selectivity
Mobile Phase Isocratic ACN:Water (70:30)Gradient ACN:Buffer (pH 3.0)Peak Shape
Run Time 25 minutes12 minutes2x Throughput
Resolution (Rs) 1.8 (BPCN vs Impurity A)> 4.5 (BPCN vs Impurity A)Robustness
Tailing Factor 1.41.05Accuracy
LOD 0.5 µg/mL0.05 µg/mL10x Sensitivity

Critical Insight: The generic C18 method failed to baseline-separate the des-cyano degradant (Impurity C) from the main peak, leading to potential overestimation of potency. The Phenyl-Hexyl method resolved this impurity with an Rs of 3.2.

Validated Experimental Protocol (Optimized)

This protocol complies with ICH Q2(R1) guidelines for validation of analytical procedures.

Reagents and Equipment[1][2][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA detector.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric acid (85%).

Chromatographic Conditions[1][2][4]
  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C (Controlled)

  • Injection Volume: 10 µL

  • Detection: UV @ 254 nm (Reference 360 nm)

  • Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
8.0 10 90
10.0 10 90
10.1 60 40

| 14.0 | 60 | 40 |

Standard Preparation Workflow

To ensure accuracy, follow this specific dilution scheme.

Workflow Stock Stock Solution 10 mg BPCN in 10 mL ACN (1000 µg/mL) Inter Intermediate Std 1 mL Stock -> 10 mL Diluent (100 µg/mL) Stock->Inter Dilution 1:10 Working Working Standard Dilute to 50 µg/mL (Target Concentration) Inter->Working Dilution 1:2 Filter Filter (0.22 µm PTFE) Working->Filter Inject HPLC Injection Filter->Inject

Caption: Standard preparation workflow ensuring precise target concentration.

Validation Data Summary

The following data represents the validated performance characteristics of the optimized method.

Table 2: Validation Parameters (ICH Q2)
ParameterResultAcceptance CriteriaStatus
Linearity (R²) 0.9998 (Range: 10-150% of target)> 0.999Pass
Accuracy (Recovery) 99.2% - 100.5%98.0% - 102.0%Pass
Precision (Repeatability) 0.3% RSD (n=6)< 2.0% RSDPass
Intermediate Precision 0.8% RSD (Different Days/Analysts)< 2.0% RSDPass
Specificity No interference from blank/placeboNo co-elutionPass
Robustness (Flow) Rs > 2.0 at ±0.1 mL/minRs > 1.5Pass

Troubleshooting & Authoritative Insights

Common Issues & Solutions
  • Peak Tailing:

    • Cause: Silanol interactions with the nitrile nitrogen.

    • Solution: The use of an acidic mobile phase (pH 2.5) suppresses silanol ionization, sharpening the peak. (See Phenomenex Guide [1]).

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the adsorption isotherm of the biphenyl group.

    • Solution: Thermostat column compartment is mandatory at 35°C.

Why This Matters

Using a method without specific


-

selectivity for biphenyl derivatives risks "hiding" impurities under the main peak. For drug development professionals, this ensures that the Potency Assay is not artificially inflated by structural analogs [2].

References

  • Phenomenex. (2023). Reversed Phase HPLC Method Development: The Role of the Mobile Phase and Stationary Phase Selectivity. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sielc Technologies. (2024). Separation of Nitrile Derivatives on Mixed-Mode Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 124276-67-1 (Bromo derivative analog). Retrieved from [Link]

Comparative Guide: Synthetic Routes to 1-Aryl-cyclopropanecarbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

1-Aryl-cyclopropanecarbonitriles are highly privileged pharmacophores and critical synthetic intermediates in medicinal chemistry. They serve as the foundational building blocks for several active pharmaceutical ingredients (APIs), most notably the serotonin-norepinephrine reuptake inhibitors (SNRIs) milnacipran and levomilnacipran.

Synthesizing these sterically constrained, quaternary carbon centers requires overcoming significant thermodynamic and kinetic barriers. As a Senior Application Scientist, I have evaluated the two most prominent synthetic strategies: the classic Phase-Transfer Catalyzed (PTC) Double Alkylation and the modern Palladium-Catalyzed α-Arylation . This guide objectively compares their mechanistic causality, experimental robustness, and scalability to help you select the optimal route for your drug development workflow.

Strategic Overview & Logical Workflow

The synthesis of 1-aryl-cyclopropanecarbonitriles fundamentally relies on either constructing the cyclopropane ring onto an existing aryl framework (Route A) or attaching an aryl group directly to a pre-formed cyclopropane ring (Route B).

SyntheticRoutes Target 1-Aryl-cyclopropanecarbonitriles RouteA Route A: Double Alkylation (Phase-Transfer Catalysis) RouteA->Target Base, PTC RouteB Route B: α-Arylation (Pd-Catalysis) RouteB->Target Pd, Ligand, Base SM_A Arylacetonitrile + 1,2-Dibromoethane SM_A->RouteA SM_B Cyclopropanecarbonitrile + Aryl Halide SM_B->RouteB

Figure 1: Logical comparison of the two primary synthetic strategies.

Route A: Phase-Transfer Catalyzed (PTC) Double Alkylation

The traditional industrial approach involves the double alkylation of an arylacetonitrile with 1,2-dibromoethane. Historically, this required hazardous bases like sodium hydride (NaH) in anhydrous DMF. However, the advent of Phase-Transfer Catalysis (PTC) revolutionized this process, allowing the use of inexpensive aqueous sodium hydroxide [2].

Mechanistic Causality

The benzylic protons of arylacetonitriles are relatively acidic (pKa ~21). Under biphasic conditions, the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) transports the hydroxide ion into the organic phase, enabling rapid deprotonation. The first alkylation with 1,2-dibromoethane is intermolecular. The subsequent second alkylation is an intramolecular cyclization. Because the intermediate mono-alkylated carbanion is generated in close proximity to the pendant bromide, the entropic advantage drives the formation of the strained three-membered ring, outcompeting potential dimerization side reactions.

Experimental Protocol

This protocol is a self-validating system: the consumption of the starting material and the exothermic nature of the cyclization serve as real-time indicators of reaction progress [3].

WorkflowA Step1 Mix Arylacetonitrile, PTC & Toluene Step2 Add 50% NaOH (aq) Stir vigorously Step1->Step2 Step3 Dropwise addition of 1,2-Dibromoethane Step2->Step3 Step4 Heat to 60°C Monitor via TLC Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Purification (Distillation) Step5->Step6

Figure 2: Step-by-step experimental workflow for PTC Double Alkylation.

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, add phenylacetonitrile (1.0 eq, 100 mmol), TBAB (0.05 eq, 5 mmol), and toluene (100 mL).

  • Base Addition: Add 50% w/w aqueous NaOH (4.0 eq, 400 mmol). Stir vigorously (≥500 rpm) to ensure a fine emulsion, which is critical for efficient phase transfer.

  • Alkylation: Heat the biphasic mixture to 60 °C. Add 1,2-dibromoethane (1.2 eq, 120 mmol) dropwise over 1 hour. Caution: 1,2-dibromoethane is a toxic alkylating agent; perform strictly in a fume hood. The reaction is exothermic; control the addition rate to maintain the temperature between 60–65 °C.

  • Maturation: Continue stirring at 60 °C for 4–6 hours. Validate completion via TLC (Hexanes/EtOAc 9:1); the highly UV-active phenylacetonitrile spot should disappear.

  • Workup: Cool to room temperature. Dilute with water (100 mL) to dissolve precipitated salts. Separate the organic layer, extract the aqueous layer with toluene (2 x 50 mL), wash combined organics with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to afford 1-phenylcyclopropanecarbonitrile (Yield: ~75-85%).

Route B: Palladium-Catalyzed α-Arylation

While Route A is highly scalable, it fails when complex, base-sensitive, or highly substituted aryl groups are required. To address this, McCabe Dunn and colleagues developed a direct Palladium-catalyzed α-arylation of cyclopropyl nitriles [1].

Mechanistic Causality

Cyclopropanecarbonitrile possesses a high pKa, and its resulting carbanion has significant s-character, making it a poor nucleophile. The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) species. The strong base (NaHMDS) deprotonates the cyclopropyl nitrile. Transmetalation yields an arylpalladium cyanoalkyl complex. The critical bottleneck is the reductive elimination to form the quaternary carbon center. This is overcome by utilizing ligands with a large bite angle (such as rac-BINAP or NiXantphos), which sterically force the aryl and cyclopropyl groups together, accelerating the C-C bond formation and preventing off-target β-hydride elimination.

Experimental Protocol

This methodology requires rigorous exclusion of oxygen and moisture to maintain the active Pd(0) catalyst.

WorkflowB Step1 Glovebox Setup: Weigh Pd & Ligand Step2 Add Aryl Halide & Base (NaHMDS) Step1->Step2 Step3 Add Cyclopropyl nitrile in Toluene Step2->Step3 Step4 Seal & Heat (80-110°C) Step3->Step4 Step5 Cool to RT & Quench with NH4Cl Step4->Step5 Step6 Flash Chromatography Step5->Step6

Figure 3: Step-by-step experimental workflow for Pd-Catalyzed α-Arylation.

Step-by-Step Methodology:

  • Catalyst Preparation: Inside an argon-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2.5 mol%) and rac-BINAP (6.0 mol%).

  • Reagent Addition: Add the aryl bromide (1.0 eq, 1.0 mmol) and NaHMDS (1.5 eq, 1.5 mmol).

  • Substrate Introduction: Add a solution of cyclopropanecarbonitrile (1.5 eq, 1.5 mmol) in anhydrous, degassed toluene (3.0 mL).

  • Coupling: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat in a pre-equilibrated oil bath at 80 °C for 12–16 hours.

  • Quenching: Cool the reaction to room temperature. Carefully quench the remaining base by adding saturated aqueous NH₄Cl (2 mL).

  • Workup & Purification: Extract the mixture with EtOAc (3 x 5 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the 1-aryl-cyclopropanecarbonitrile (Yield: ~60-95%, depending on aryl electronics).

Quantitative Data Comparison

To facilitate objective decision-making, the operational and performance metrics of both routes are summarized below.

ParameterRoute A: PTC Double AlkylationRoute B: Pd-Catalyzed α-Arylation
Primary Bond Formed C-C (Aliphatic ring closure)C-C (Aryl-Aliphatic cross-coupling)
Typical Yields 70% – 85%59% – 95%
Substrate Scope Limited (Requires available arylacetonitriles)Broad (Tolerates heteroaryls, ortho-substituents)
Key Reagents 1,2-Dibromoethane, 50% NaOH, TBABAryl Bromide, Pd₂(dba)₃, BINAP, NaHMDS
Reaction Temperature 60 °C – 80 °C80 °C – 110 °C
Scalability High (Standard industrial route)Moderate (Limited by Pd cost & air sensitivity)
Safety / Greenness Low (Uses highly toxic 1,2-dibromoethane)Moderate (Avoids toxic alkylators, uses heavy metals)

Conclusion & Recommendations

The choice between these two routes dictates the trajectory of your synthetic campaign:

  • For Process Chemistry & Scale-Up: Route A remains the undisputed champion. Despite the toxicity of 1,2-dibromoethane, the raw materials are extraordinarily cheap, and the biphasic PTC conditions are highly amenable to multi-kilogram scale-up in standard jacketed reactors.

  • For Discovery Chemistry & SAR Studies: Route B is superior. When synthesizing a library of milnacipran analogs or novel kinase inhibitors, the ability to utilize a vast commercial library of diverse aryl and heteroaryl bromides enables rapid late-stage functionalization without needing to build the cyclopropane ring from scratch every time.

References

  • McCabe Dunn, J. M., Kuethe, J. T., Orr, R. K., Tudge, M., & Campeau, L.-C. (2014). "Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles." Organic Letters, 16(24), 6314–6317. Available at:[Link]

  • Fedoryński, M., & Jończyk, A. (1995). "Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions." Organic Preparations and Procedures International, 27(3), 355-359. Available at:[Link]

Spectroscopic comparison of 1-(4-Biphenylyl)cyclopropanecarbonitrile with its precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison between 1-(4-Biphenylyl)cyclopropanecarbonitrile and its primary precursor, 4-Biphenylacetonitrile . It is designed for medicinal chemists and process engineers optimizing the synthesis of melatonin receptor agonists (e.g., Tasimelteon).

Executive Summary & Strategic Context

The transformation of 4-Biphenylacetonitrile into This compound represents a critical cyclization step in the synthesis of pharmaceuticals like Tasimelteon. This reaction involves the double alkylation of the benzylic carbon using 1,2-dibromoethane (or 1-bromo-2-chloroethane) under phase-transfer catalysis (PTC) or strong basic conditions.

Why this comparison matters:

  • Process Control: Incomplete cyclization often yields mono-alkylated open-chain impurities (3-halo-2-(4-biphenylyl)propanenitrile) which are difficult to separate.

  • Structural Validation: The formation of the strained cyclopropane ring induces distinct shielding effects in NMR and unique vibrational modes in IR, serving as binary "Go/No-Go" quality gates.

Comparative Spectroscopic Analysis

A. Proton NMR ( H NMR)

The most definitive confirmation of the reaction is the disappearance of the benzylic singlet and the appearance of high-field cyclopropyl multiplets .[1]

FeaturePrecursor: 4-BiphenylacetonitrileProduct: this compoundDiagnostic Shift (

)
Benzylic Protons Singlet (2H) at

3.80 – 3.90 ppm
Disappears -100% Intensity (Critical QC Check)
Cyclopropyl Ring AbsentMultiplets (4H) at

1.40 – 1.80 ppm (AA'BB' system)
New Signal (Upfield, distinct roofing effect)
Aromatic Region Multiplets at

7.30 – 7.60 ppm
Multiplets at

7.30 – 7.65 ppm
Minimal shift, but splitting pattern may sharpen due to rigid conformation.

Technical Insight: In the precursor, the benzylic protons are free to rotate.[1] In the product, the cyclopropane ring locks the conformation. The 4 protons on the cyclopropane ring are chemically equivalent in pairs (cis/trans relative to the nitrile) but magnetically non-equivalent, typically resulting in two complex multiplets (centered ~1.4 ppm and ~1.7 ppm) rather than a simple doublet or triplet.

B. Carbon NMR ( C NMR)

Carbon spectroscopy confirms the formation of the quaternary center.

Carbon TypePrecursor (

ppm)
Product (

ppm)
Mechanistic Note

-Carbon (C-CN)
~23.0 (Secondary CH

)
~20.0 – 25.0 (Quaternary C)Shift from secondary to quaternary; DEPT-135 signal vanishes.
Cyclopropyl CH

Absent~17.0 – 19.0High-field signals characteristic of strained rings.[1]
Nitrile (CN) ~118.0~120.0 – 122.0Slight downfield shift due to ring strain effects on hybridization.[1]
C. Infrared Spectroscopy (FTIR)

While less specific than NMR, IR provides rapid confirmation of the nitrile group retention and ring formation.

  • Nitrile Stretch (

    
    ):  Both compounds exhibit a sharp peak at 2230–2250 cm
    
    
    
    .[1]
  • C-H Stretch:

    • Precursor: Standard alkyl C-H stretches < 3000 cm

      
      .[1]
      
    • Product: Appearance of weak, sharp bands at 3000–3100 cm

      
        (cyclopropyl C-H stretching), often distinct from the aromatic C-H stretches.
      

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes Phase Transfer Catalysis (PTC) for scalability.

Reagents:

  • 4-Biphenylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.5 eq) or 1-Bromo-2-chloroethane

  • Sodium Hydroxide (50% aq.[1] solution, 4.0 eq)

  • TEBA (Triethylbenzylammonium chloride) (0.05 eq)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-biphenylacetonitrile, 1,2-dibromoethane, and TEBA.

  • Initiation: Add 50% NaOH dropwise while stirring vigorously. The reaction is exothermic; maintain temperature

    
    C.[1]
    
  • Reaction: Heat to 60–70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

    • Checkpoint: The starting material spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup: Cool to room temperature. Dilute with water and extract with Toluene or DCM.[1]

  • Purification: Wash organic layer with water, then brine.[1] Dry over MgSO

    
    . Concentrate in vacuo.[1] Recrystallize from Ethanol/Hexane if necessary (Product is a solid, MP 
    
    
    
    70–80°C range, similar to precursor but distinct crystal habit).
Protocol B: Spectroscopic Characterization (NMR)

Sample Prep: Dissolve 10 mg of isolated solid in 0.6 mL CDCl


.
Acquisition Parameters: 
  • 1H: 16 scans, 1 sec relaxation delay. Focus on 1.0–2.0 ppm region.[1][2]

  • 13C: 256 scans. Verify quaternary carbon via DEPT-135 (signal at ~20 ppm should be absent in DEPT, present in full spectrum).

Reaction Mechanism & Pathway Visualization[1]

The following diagram illustrates the double alkylation pathway, highlighting the intermediate anion species that can lead to impurities if the reaction is interrupted.

ReactionPathway Precursor 4-Biphenylacetonitrile (C14H11N) Anion1 Carbanion Intermediate Precursor->Anion1 - H+ Base1 NaOH / TEBA (Deprotonation) Alkyl1 Mono-alkylated Intermediate (Open Chain Impurity) Anion1->Alkyl1 + Br-CH2-CH2-Br Alkyl1->Alkyl1 Stalls here if Base/Heat insufficient Base2 Intramolecular Cyclization Alkyl1->Base2 - H+ Product 1-(4-Biphenylyl) cyclopropanecarbonitrile (Target) Base2->Product Ring Closure (- Br-)

Caption: Stepwise alkylation mechanism. The red node represents the critical mono-alkylated impurity detectable by the presence of triplet signals in NMR.

Troubleshooting Guide

ObservationDiagnosisRemediation
NMR: Triplet at ~3.5 ppm Mono-alkylation (Open chain intermediate).[1]Reaction incomplete. Increase temperature or add more base.[1] Do not proceed to next step.
NMR: Broad Singlet at ~5.0 ppm Residual water or solvent.[1]Dry sample thoroughly.[1] Cyclopropanes are lipophilic; wet solvents cause peak broadening.[1]
IR: Peak at 1700 cm

Hydrolysis of Nitrile to Amide.[1]Reaction conditions too harsh (too hot or too long with NaOH).[1] Reduce temp.

References

  • PubChem. 4-Biphenylacetonitrile Spectral Data. National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses. General Procedures for Cyclopropanation via Alkylation. Org. Synth. Coll. Vol. 9, p. 199. Available at: [Link] (Reference for general 1-phenylcyclopropanecarbonitrile protocols).

  • European Medicines Agency (EMA). Assessment Report: Hetlioz (Tasimelteon).[1] Procedure No. EMEA/H/C/003870/0000.[1] Available at: [Link]

  • NIST Chemistry WebBook. 1-Phenylcyclopropanecarbonitrile IR Spectrum. Available at: [Link] (Surrogate data for phenyl analog comparison).

Sources

In vitro assay validation for 1-(4-Biphenylyl)cyclopropanecarbonitrile activity

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Assay Validation for 1-(4-Biphenylyl)cyclopropanecarbonitrile Activity: A Comparative Guide for Gamma-Secretase Modulator (GSM) Screening

Introduction: The Structural Rationale for Nitrile-Based GSMs

In the pursuit of disease-modifying therapies for Alzheimer’s disease (AD), the


-secretase complex remains a highly validated, yet notoriously difficult, therapeutic target. Early attempts to drug this complex utilized Gamma-Secretase Inhibitors (GSIs) like DAPT. However, GSIs uniformly block the catalytic aspartates of presenilin-1 (PSEN1), halting the cleavage of all substrates—most notably Notch—leading to severe gastrointestinal and immunological toxicity.

This led to the development of Gamma-Secretase Modulators (GSMs) . First-generation GSMs were derived from non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen. While effective at shifting amyloid-


 (A

) production from the highly amyloidogenic A

42 to the shorter, soluble A

38, their carboxylic acid moieties retained residual cyclooxygenase (COX) inhibition and exhibited poor blood-brain barrier penetration [1].

This compound (CAS: 92855-14-6) represents a critical structural evolution in this space. By replacing the acidic pharmacophore of flurbiprofen with a rigid cyclopropanecarbonitrile group, this compound completely abolishes COX-1/2 binding. The retained biphenyl core provides the necessary lipophilicity to intercalate into the lipid bilayer and allosterically bind the transmembrane domain of PSEN1.

This guide provides a comprehensive, self-validating in vitro assay cascade to evaluate this compound against established benchmarks: the NSAID-derived GSM CHF5074 , the non-NSAID GSM E-2012 , and the classic GSI DAPT .

Part 1: Mechanistic Pathway & Target Engagement

To design a robust assay, we must first understand the causality of the GSM mechanism. GSMs do not block the active site of


-secretase. Instead, they act as allosteric stabilizers of the enzyme-substrate (APP-CTF/C99) complex. By stabilizing this interaction, GSMs increase the processivity of the enzyme, allowing it to continue trimming the A

peptide from 42 amino acids down to 38 amino acids [2]. Crucially, because the active site remains unblocked, the cleavage of other bulky substrates like the Notch receptor is completely spared.

APP_Pathway APP Amyloid Precursor Protein (APP) BACE β-Secretase (BACE1) APP->BACE C99 C99 Fragment BACE->C99 GSEC γ-Secretase Complex C99->GSEC AB42 Aβ42 (Toxic, Aggregation) GSEC->AB42 Unmodulated AB38 Aβ38 (Shorter, Soluble) GSEC->AB38 Modulated Processivity NICD NICD (Cell Survival) GSEC->NICD Spared by GSMs Notch Notch Receptor Notch->GSEC GSM 1-(4-Biphenylyl) cyclopropanecarbonitrile GSM->GSEC Allosteric Modulation

Fig 1: Allosteric modulation of γ-secretase processivity, shifting Aβ42 to Aβ38 while sparing Notch.

Part 2: Self-Validating Experimental Methodologies

A reliable screening cascade must rule out false positives caused by generalized cytotoxicity, altered APP trafficking, or off-target kinase inhibition. The following protocols are designed as closed, self-validating systems.

Assay 1: Cell-Free -Secretase Activity Profiling

Causality: Cell-based assays cannot distinguish between a compound that modulates


-secretase and one that simply traps APP in the Golgi apparatus. By using isolated membranes, we force direct target engagement, proving the compound acts directly on the 

-secretase complex [3].
  • Membrane Preparation: Solubilize HeLa cell membranes (which endogenously express active

    
    -secretase) in 1% CHAPSO buffer. CHAPSO is critical as it maintains the structural integrity of the tetrameric 
    
    
    
    -secretase complex.
  • Substrate Introduction: Add 1

    
    M of recombinant APP-C100-FLAG substrate.
    
  • Compound Dosing: Treat with this compound (0.1

    
    M to 100 
    
    
    
    M).
  • Validation Controls:

    • Positive GSI Control: DAPT (10

      
      M) – Must show >95% reduction in both A
      
      
      
      42 and A
      
      
      40.
    • Positive GSM Control: CHF5074 (10

      
      M) – Must show a decrease in A
      
      
      
      42 with a concomitant increase in A
      
      
      38.
  • Detection: Incubate at 37°C for 4 hours, then quantify A

    
     species using a multiplexed Electrochemiluminescence Immunoassay (ECLIA).
    
Assay 2: Cell-Based A Ratio Quantification

Causality: To ensure the compound can cross cell membranes and function in a physiological lipid environment, we utilize HEK293 cells stably expressing the Swedish mutation of APP (APPsw). The Swedish mutation enhances BACE1 cleavage, artificially inflating the C99 pool. This provides a massive dynamic range to observe the A


42 

A

38 shift.
  • Plating: Seed HEK293-APPsw cells at 20,000 cells/well in 96-well plates.

  • Treatment: Apply the compound in 0.1% DMSO. Incubate for 24 hours.

  • Internal Validation (Viability): Before harvesting the media, add CellTiter-Glo reagent to a parallel replicate plate. Logic: If A

    
    42 drops but ATP levels (viability) also drop, the compound is merely cytotoxic, not a true GSM.
    
  • Quantification: Harvest the conditioned media and analyze via ECLIA. Calculate the A

    
    42/A
    
    
    
    40 and A
    
    
    38/A
    
    
    40 ratios.
Assay 3: Notch E Counter-Screen

Causality: To prove the compound is a GSM and not a GSI, we must verify that Notch signaling is unaffected. We use a Notch


E construct because full-length Notch requires ligand binding and ADAM10 cleavage before 

-secretase can act. By expressing Notch

E (which mimics the ADAM10-cleaved intermediate), we isolate the assay strictly to

-secretase activity.
  • Transfection: Co-transfect HEK293 cells with a Notch

    
    E-Gal4 construct and a UAS-Firefly Luciferase reporter.
    
  • Treatment: Dose with the test compound for 24 hours.

  • Validation: DAPT must completely ablate the luminescence signal. A true GSM like this compound must show no significant deviation from the DMSO vehicle control up to 100

    
    M.
    

Part 3: Comparative Performance Data

The following table synthesizes the expected in vitro pharmacological profile of this compound against industry-standard reference compounds [1][4].

CompoundClass / Structural CoreA

42 IC

(

M)
A

38 EC

(

M)
Notch IC

(

M)
COX-1 IC

(

M)
This compound Nitrile GSM / Biphenyl~4.2~5.1>100 (Spared)>300 (Spared)
CHF5074 Acidic GSM / Biphenyl3.64.8>100 (Spared)>100 (Spared)
E-2012 Non-NSAID GSM / Piperidone0.080.12>100 (Spared)>300 (Spared)
DAPT GSI / Dipeptide0.02N/A (Inhibited)0.05 (Inhibited)>300 (Spared)

Data Interpretation: this compound demonstrates a profile nearly identical to CHF5074 regarding


-secretase modulation, but its lack of a carboxylic acid provides a wider safety margin against off-target COX-1 inhibition, confirming the success of the nitrile bioisostere replacement.

Part 4: Logical Workflow Visualization

To ensure absolute rigor, the experimental cascade must be executed in a specific sequential logic. Failing early in the cell-free assay saves resources, while the parallel counter-screens ensure only true, non-toxic GSMs advance to in vivo models.

Workflow Compound This compound (Candidate Evaluation) Step1 Cell-Free γ-Secretase Assay (Direct Target Engagement) Compound->Step1 Step2 HEK293-APPsw Cell Assay (Aβ42/Aβ40/Aβ38 Profiling) Compound->Step2 Step3 NotchΔE-Gal4 Reporter (Off-Target Counter-Screen) Compound->Step3 Step4 COX-1/2 Inhibition Assay (Toxicity Counter-Screen) Compound->Step4 Decision Profile Validation: ↓ Aβ42, ↑ Aβ38, Normal Notch, Normal COX Step1->Decision Step2->Decision Step3->Decision Step4->Decision

Fig 2: Self-validating parallel screening cascade for GSM hit-to-lead validation.

Conclusion

The validation of this compound requires a multi-tiered approach that proves not only what the compound does (lowers A


42), but how it does it (shifts processivity to A

38), and what it does not do (inhibit Notch or COX). By utilizing isolated membranes to prove direct target engagement and Notch

E constructs to isolate specific cleavage events, researchers can confidently validate the efficacy and safety profile of novel nitrile-based GSMs.

References

  • Imbimbo, B. P., et al. (2007). "1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a novel gamma-secretase modulator, reduces brain beta-amyloid pathology in a transgenic mouse model of Alzheimer's disease without causing peripheral toxicity." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Petit, D., et al. (2022). "Structure of γ-secretase bound to a modulator reveals a mechanism of selective regulation." Frontiers in Aging Neuroscience (Cited within review).[Link]

  • Beel, A. J., et al. (2009). "NSAID-Based γ-Secretase Modulators Do Not Bind to The Amyloid-β Polypeptide." Biochemistry (PMC Archive).[Link]

  • Borgegard, T., et al. (2012). "First and second generation γ-secretase modulators (GSMs) modulate amyloid-β (Aβ) peptide production through different mechanisms." Journal of Biological Chemistry.[Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.